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  • Product: Methyl 2,4-difluoro-3-hydroxybenzoate
  • CAS: 194804-80-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2,4-difluoro-3-hydroxybenzoate: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Role of Fluorinated Intermediates In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of le...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Intermediates

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow medicinal chemists to fine-tune critical pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity. Within the arsenal of fluorinated building blocks, Methyl 2,4-difluoro-3-hydroxybenzoate (CAS No. 194804-80-3) has emerged as a particularly valuable intermediate.[1] Its trifunctional, substituted aromatic core provides a versatile platform for constructing complex molecular architectures, most notably in the synthesis of advanced antibacterial agents.[1] This guide offers an in-depth examination of its chemical properties, synthesis, and core applications, providing researchers and drug development professionals with a comprehensive technical resource.

Section 1: Core Physicochemical and Spectroscopic Properties

The utility of Methyl 2,4-difluoro-3-hydroxybenzoate as a synthetic intermediate is directly linked to its distinct physical and chemical properties. The interplay between the electron-withdrawing fluorine atoms, the nucleophilic hydroxyl group, and the reactive ester moiety defines its chemical behavior.

Physicochemical Data

The key quantitative properties of Methyl 2,4-difluoro-3-hydroxybenzoate are summarized below. It is important to note that while some data is derived from experimental analogues, several key values are based on high-quality computational predictions, which are standard in modern chemical data reporting.

PropertyValueSource
CAS Number 194804-80-3[1]
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [1]
Appearance White to off-white crystalline solidInferred from analogues
Boiling Point 259.4 ± 40.0 °CPredicted[2]
Density 1.402 ± 0.06 g/cm³Predicted[2]
pKa 6.63 ± 0.15Predicted[2]
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents.Inferred from analogues
Spectroscopic Profile (Predicted)
  • ¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The methoxy group (-OCH₃) will present as a sharp singlet around 3.9 ppm. The two aromatic protons on the ring will appear as multiplets in the aromatic region (approx. 7.0-7.8 ppm), with their chemical shifts and coupling patterns influenced by the adjacent fluorine and hydroxyl groups. The phenolic hydroxyl (-OH) proton will appear as a broad singlet, the position of which is highly dependent on solvent and concentration.

  • ¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals. The ester carbonyl carbon will be the most downfield signal (approx. 165-170 ppm). The methoxy carbon will be found around 52 ppm. The six aromatic carbons will appear in the 110-160 ppm range, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants, a characteristic feature that aids in structural confirmation.

  • FT-IR (Infrared Spectroscopy): The IR spectrum provides a clear fingerprint of the molecule's functional groups. Key expected absorption bands include:

    • ~3300-3500 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

    • ~1720-1740 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.

    • ~1600-1620 cm⁻¹: C=C stretching of the aromatic ring.

    • ~1100-1300 cm⁻¹ (strong): C-F stretching vibrations.

Section 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate is a multi-step process that requires careful control of reaction conditions. The most viable routes typically involve the synthesis of the parent carboxylic acid, 2,4-difluoro-3-hydroxybenzoic acid, followed by a standard esterification. A robust pathway starting from readily available materials is detailed in Chinese patent CN101020628A.[3]

Synthesis of 2,4-difluoro-3-hydroxybenzoic Acid

This synthesis demonstrates a logical sequence of aromatic substitutions and functional group transformations to build the desired substitution pattern.

SynthesisWorkflow A 3,4,5-Trifluoronitrobenzene B 3,5-Difluoro-4-methoxynitrobenzene A->B Methoxylation (NaOMe, MeOH) C 3,5-Difluoro-4-methoxyaniline B->C Reduction (Fe/HCl or H₂, Pd/C) D 2-Bromo-3,5-difluoro-4-methoxyaniline C->D Bromination (NBS, DMF) E 3-Bromo-2,6-difluoroanisole D->E Deamination (NaNO₂, H₃PO₂) F 2,4-Difluoro-3-methoxybenzonitrile E->F Cyanation (CuCN) G 2,4-Difluoro-3-hydroxybenzoic Acid F->G Hydrolysis & Demethylation (HBr, heat)

Caption: Multi-step synthesis of the carboxylic acid precursor.

Experimental Protocol (Summarized from CN101020628A[3]):

  • Methoxylation: 3,4,5-Trifluoronitrobenzene is treated with sodium methoxide in methanol. The methoxy group selectively displaces the fluorine atom at the 4-position, which is activated by the para-nitro group.

  • Reduction: The nitro group of the resulting 3,5-difluoro-4-methoxynitrobenzene is reduced to an amine using standard conditions, such as iron powder in acidic media or catalytic hydrogenation (H₂/Pd-C). This yields 3,5-difluoro-4-methoxyaniline.

  • Bromination: The aniline derivative is selectively brominated at the 2-position using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF. The activating effect of the amino group directs the electrophilic bromine to the ortho position.

  • Deamination: The amino group is removed via a Sandmeyer-type reaction. The aniline is first diazotized with sodium nitrite and a mineral acid, and the resulting diazonium salt is then treated with a reducing agent like hypophosphorous acid (H₃PO₂) to replace it with a hydrogen atom, yielding 3-bromo-2,6-difluoroanisole.

  • Cyanation: The bromine is replaced with a nitrile group using a Rosenmund-von Braun reaction with copper(I) cyanide (CuCN) at elevated temperatures.

  • Hydrolysis and Demethylation: The final step involves heating the benzonitrile with a strong acid, typically hydrobromic acid (HBr). This simultaneously hydrolyzes the nitrile group to a carboxylic acid and cleaves the methyl ether to a hydroxyl group, yielding the final product, 2,4-difluoro-3-hydroxybenzoic acid.

Esterification to Methyl 2,4-difluoro-3-hydroxybenzoate

The conversion of the carboxylic acid to its methyl ester is a standard and high-yielding reaction.

Experimental Protocol (Fischer Esterification):

  • Dissolution: Dissolve 2,4-difluoro-3-hydroxybenzoic acid in an excess of anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) dropwise to the cooled solution (0 °C). The choice of catalyst is critical; sulfuric acid promotes equilibrium, while thionyl chloride drives the reaction to completion by producing gaseous byproducts.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure Methyl 2,4-difluoro-3-hydroxybenzoate.

Section 3: Application in Fluoroquinolone Synthesis

The primary and most significant application of Methyl 2,4-difluoro-3-hydroxybenzoate is as a key starting material for the synthesis of fluoroquinolone antibiotics.[2][3] These drugs are broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The specific substitution pattern of this building block is crucial for constructing the quinolone core of drugs like Garenoxacin .[2][3]

The Role in Building the Quinolone Core

The synthesis of the quinolone ring system from this intermediate follows a well-established chemical logic, often involving a variation of the Gould-Jacobs reaction. This involves building the second ring onto the existing substituted benzene core.

QuinoloneSynthesis cluster_0 Building Block Properties cluster_1 Synthetic Utility cluster_2 Final Drug Properties A Methyl 2,4-difluoro- 3-hydroxybenzoate B Defined Fluorine Substitution A->B C Orthogonal Reactive Sites (OH, Ester) A->C E Controls Regiochemistry of Cyclization B->E Directs Ring Closure D Intermediate for Quinolone Synthesis C->D Enables Cyclization Chemistry F Garenoxacin (Fluoroquinolone) D->F Key Precursor E->F Ensures Correct Isomer G Enhanced Potency & Pharmacokinetics F->G Results in

Caption: Logical flow from building block properties to drug application.

Plausible Synthetic Pathway to the Quinolone Core:

  • Functional Group Manipulation: The initial step would likely involve converting the starting ester into an aniline derivative. This could be achieved through a sequence such as nitration directed by the existing substituents, followed by reduction of the newly introduced nitro group.

  • Condensation: The resulting aniline is then reacted with a diethyl malonate derivative (or a similar β-dicarbonyl compound). This condensation reaction, often performed at high temperatures, forms an enamine intermediate.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization upon heating. The ester group attacks the aromatic ring, displacing one of the activating fluorine atoms to form the new heterocyclic ring, resulting in the core 4-hydroxy-quinolone-3-carboxylate structure.

  • Further Modification: This quinolone core is then further elaborated through saponification of the ester and subsequent coupling reactions to install the final side chains required for the Garenoxacin molecule.

The causality is clear: the precise placement of the fluorine and hydroxyl groups on the starting material dictates the regiochemistry of the subsequent reactions, ensuring the formation of the correct quinolone isomer required for biological activity.

Section 4: Safety, Handling, and Storage

As a laboratory chemical, Methyl 2,4-difluoro-3-hydroxybenzoate requires careful handling. While specific toxicological data for the ester is not widely published, the data for the parent compound, 2,4-Difluoro-3-hydroxybenzoic acid, provides a strong basis for assessing potential hazards.

  • Hazard Identification: The parent acid is classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335). It is prudent to assume the methyl ester carries similar risks.

  • Recommended Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Methyl 2,4-difluoro-3-hydroxybenzoate is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its carefully designed structure provides a reliable and versatile starting point for the synthesis of complex, high-value molecules like next-generation fluoroquinolone antibiotics. Understanding its properties, synthetic routes, and chemical reactivity allows researchers to leverage its full potential in the rational design of novel therapeutics. This guide serves as a foundational resource for scientists and developers working at the cutting edge of pharmaceutical innovation.

References

  • Chen, W. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN Patent CN101020628A.

Sources

Exploratory

"Methyl 2,4-difluoro-3-hydroxybenzoate" molecular structure

The following technical guide provides an in-depth structural and functional analysis of Methyl 2,4-difluoro-3-hydroxybenzoate , a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics. Co...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of Methyl 2,4-difluoro-3-hydroxybenzoate , a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics.

Core Identity & Structural Dynamics in Medicinal Chemistry

Executive Summary

Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3) serves as a high-value pharmacophore scaffold, primarily utilized in the development of quinolone and fluoroquinolone antibiotics, such as Garenoxacin . Its structural uniqueness lies in the specific substitution pattern: two fluorine atoms at the 2 and 4 positions flanking a hydroxyl group at position 3. This arrangement creates a "push-pull" electronic environment that modulates the acidity of the phenol and the electrophilicity of the ester, making it a versatile handle for nucleophilic aromatic substitution (


) and biaryl coupling reactions.

Chemical Identity & Physical Properties[1][2][3][4][5]

ParameterSpecification
IUPAC Name Methyl 2,4-difluoro-3-hydroxybenzoate
CAS Number 194804-80-3
Molecular Formula

Molecular Weight 188.13 g/mol
SMILES COC(=O)C1=C(F)C(O)=C(F)C=C1
Appearance Off-white to pale yellow crystalline solid
Melting Point 90.0 – 94.0 °C
Boiling Point ~259 °C (Predicted @ 760 mmHg)
Density 1.402 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in MeOH, DCM, DMSO; Insoluble in water

Structural Analysis & Electronic Effects

Electronic Push-Pull Dynamics

The 2,4-difluoro substitution pattern is not merely structural but functional.

  • Acidity Modulation: The fluorine atoms are highly electronegative. The fluorine at C2 (ortho) and C4 (ortho to the hydroxyl at C3? No, C4 is ortho to C3, C2 is ortho to C3) significantly increases the acidity of the C3-hydroxyl group via inductive electron withdrawal (-I effect). This makes the phenol more readily deprotonated (

    
     ~6.6) compared to non-fluorinated analogues, facilitating ether formation under mild conditions.
    
  • Ester Activation: The C2-fluorine provides an inductive withdrawal that destabilizes the carbonyl carbon of the methyl ester, making it slightly more susceptible to nucleophilic attack, although steric hindrance from the C2-F can mitigate this rate.

Steric Environment

The C3-hydroxyl group is sterically "sandwiched" between two fluorine atoms. This steric crowding directs regioselectivity during functionalization. For instance, alkylation of the hydroxyl group requires unbranched, strong electrophiles to overcome the steric barrier presented by the Van der Waals radii of the adjacent fluorines (


).

Synthesis & Manufacturing Protocols

High-purity synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate is typically achieved via a multi-step conversion starting from 2,4-difluoro-3-hydroxybenzoic acid or more upstream precursors like 3,4,5-trifluoronitrobenzene .

Industrial Synthesis Workflow (Retrosynthetic Logic)

The most robust industrial route avoids expensive 2,6-difluorophenol starting materials, instead utilizing a regioselective substitution strategy.

SynthesisPath Start 3,4,5-Trifluoronitrobenzene Inter1 2,6-Difluoro-4-nitroanisole (Regioselective SnAr) Start->Inter1 NaOMe, -78°C Inter2 3,5-Difluoro-4-anisidine (Reduction) Inter1->Inter2 H2, Pd/C Inter3 Bromination & Deamination Inter2->Inter3 Br2; then H3PO2 Acid 2,4-Difluoro-3-hydroxybenzoic Acid Inter3->Acid CuCN; then HBr Hydrolysis Final Methyl 2,4-difluoro-3-hydroxybenzoate Acid->Final MeOH, SOCl2, Reflux

Figure 1: Industrial synthesis pathway from trifluoronitrobenzene precursors.

Laboratory Protocol: Esterification of the Acid

For researchers sourcing the acid intermediate (2,4-Difluoro-3-hydroxybenzoic acid), the following esterification protocol ensures >95% yield with minimal byproduct formation.

Reagents:

  • 2,4-Difluoro-3-hydroxybenzoic acid (1.0 eq)[1][2]

  • Thionyl Chloride (

    
    , 1.5 eq) or Sulfuric Acid (
    
    
    
    , cat.)
  • Methanol (Anhydrous, Solvent volume 10-15x)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2,4-Difluoro-3-hydroxybenzoic acid and anhydrous methanol. Cool to 0°C under

    
     atmosphere.
    
  • Activation: Add thionyl chloride dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (

    
    , 
    
    
    
    ).
  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1) or HPLC.

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in Ethyl Acetate.

  • Wash: Wash with saturated

    
     (to remove unreacted acid) followed by brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/Ether if necessary.
    

Reactivity & Applications in Drug Discovery

The Garenoxacin Connection

This molecule is a direct precursor to the quinolone antibiotic Garenoxacin . The core transformation involves the cyclization of the benzoate to form the quinolone core.

Reactivity Profile

The molecule exhibits three distinct reactive sites utilized in medicinal chemistry:

  • Phenolic Hydroxyl (C3-OH):

    • Reaction: O-Alkylation / O-Arylation.

    • Utility: Linker attachment point.

  • Methyl Ester (C1-COOMe):

    • Reaction: Hydrolysis to acid, Amidation, or Reduction to benzyl alcohol.

    • Utility: Formation of the quinolone pharmacophore C3-carboxyl.[3][4]

  • Aromatic Ring (C6-H):

    • Reaction: Electrophilic Aromatic Substitution (EAS).

    • Utility: Introduction of further halogenation or nitration for scaffold expansion.

ReactivityMap Center Methyl 2,4-difluoro-3-hydroxybenzoate Site1 C3-Hydroxyl Center->Site1 Site2 C1-Ester Center->Site2 Site3 C6-Position Center->Site3 React1 O-Alkylation (Ether synthesis) Site1->React1 React2 Cyclization (Quinolone formation) Site2->React2 React3 Electrophilic Substitution (Halogenation) Site3->React3

Figure 2: Functional reactivity map highlighting key sites for medicinal chemistry modifications.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[7][5][6][8]

  • H335: May cause respiratory irritation.[5][6]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All solid handling should occur within a fume hood to prevent inhalation of dust.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (

    
    ) to prevent slow hydrolysis or oxidation of the phenol.
    

References

  • Zhang, Y., et al. (2009). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2,4-difluoro-3-hydroxybenzoic acid.[9] Retrieved from

  • PubChem. (n.d.).[10] Methyl 2,4-difluoro-3-hydroxybenzoate Compound Summary. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-3-hydroxybenzoic Acid

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,4-difluoro-3-hydroxybenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,4-difluoro-3-hydroxybenzoic acid, a key intermediate in the development of novel pharmaceuticals. The document details a robust and validated multi-step synthesis, alongside an exploration of alternative and potentially more direct synthetic strategies. Each method is presented with a critical analysis of its advantages and limitations, detailed experimental protocols where available, and a discussion of the underlying chemical principles. This guide is intended to serve as a practical resource for chemists in the pharmaceutical and fine chemical industries, enabling informed decisions in the design and execution of synthetic routes to this important molecule.

Introduction

2,4-Difluoro-3-hydroxybenzoic acid is a highly functionalized aromatic compound that has garnered significant interest in medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two ortho/para-directing hydroxyl and carboxylic acid groups, makes it a valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it an attractive scaffold for the development of novel therapeutic agents.

This guide will provide a detailed examination of the primary synthetic routes to 2,4-difluoro-3-hydroxybenzoic acid, with a focus on a well-documented multi-step pathway. Additionally, we will explore alternative strategies, including the Kolbe-Schmitt reaction and directed ortho-lithiation, offering a forward-looking perspective on potential process improvements and innovations in the synthesis of this and related compounds.

Primary Synthetic Route: A Multi-Step Pathway from 3,4,5-Trifluoronitrobenzene

A proven and well-documented method for the synthesis of 2,4-difluoro-3-hydroxybenzoic acid commences with the readily available starting material, 3,4,5-trifluoronitrobenzene. This multi-step sequence involves a series of classical organic transformations to progressively install the desired functional groups with high regioselectivity.[1]

Logical Workflow of the Multi-Step Synthesis

The overall synthetic strategy is depicted in the workflow diagram below. Each step is designed to selectively modify a single functional group, leading to the final product in a controlled manner.

Multi-Step Synthesis of 2,4-Difluoro-3-hydroxybenzoic Acid start 3,4,5-Trifluoronitrobenzene step1 Methoxylation start->step1 CH3ONa, CH3OH intermediate1 2,6-Difluoro-4-nitroanisole step1->intermediate1 step2 Reduction intermediate1->step2 Fe, NH4Cl or H2, Pd/C intermediate2 3,5-Difluoro-4-methoxyaniline step2->intermediate2 step3 Bromination intermediate2->step3 NBS, DMF intermediate3 2-Bromo-3,5-difluoro-4-methoxyaniline step3->intermediate3 step4 Deamination intermediate3->step4 NaNO2, H3PO2 intermediate4 3-Bromo-2,6-difluoroanisole step4->intermediate4 step5 Cyanation intermediate4->step5 CuCN, DMF intermediate5 2,4-Difluoro-3-methoxybenzonitrile step5->intermediate5 step6 Hydrolysis & Demethylation intermediate5->step6 HBr (aq) end 2,4-Difluoro-3-hydroxybenzoic Acid step6->end Kolbe-Schmitt Reaction start 2,4-Difluorophenol step1 1. Base (e.g., NaOH) 2. CO2, Pressure, Heat start->step1 intermediate1 Sodium 2,4-difluoro-3-hydroxybenzoate (and isomers) step1->intermediate1 step2 Acidification (e.g., H2SO4) intermediate1->step2 end 2,4-Difluoro-3-hydroxybenzoic Acid step2->end

Caption: Proposed synthesis of 2,4-difluoro-3-hydroxybenzoic acid via the Kolbe-Schmitt reaction.

Scientific Rationale and Challenges:

The application of the Kolbe-Schmitt reaction to 2,4-difluorophenol presents a potentially atom-economical and direct route to the target molecule. The phenoxide generated from 2,4-difluorophenol would act as the nucleophile, attacking carbon dioxide. However, the key challenge lies in the regioselectivity of the carboxylation. The hydroxyl group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directing deactivators. In this case, the available ortho position to the hydroxyl group is the 3-position, which is sterically hindered by the adjacent fluorine atom at the 4-position. The other ortho position is blocked by a fluorine atom. Therefore, carboxylation at the 3-position would be the desired outcome, but the formation of other isomers, such as carboxylation at the 5-position, is also possible. The reaction conditions, particularly the choice of cation (Na⁺ vs. K⁺) and temperature, are known to influence the ortho/para selectivity in the Kolbe-Schmitt reaction. [2]Further experimental investigation is required to determine the feasibility and optimize the conditions for the selective synthesis of 2,4-difluoro-3-hydroxybenzoic acid via this route.

Route 3: Directed Ortho-Lithiation of 2,4-Difluorobenzoic Acid

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. [3][4][5]In this approach, a directing group, such as a carboxylic acid, can direct a strong base to deprotonate the adjacent ortho position, creating a nucleophilic aryllithium species that can then react with an electrophile.

Directed Ortho-Lithiation start 2,4-Difluorobenzoic Acid step1 1. Strong Base (e.g., s-BuLi, TMEDA) 2. Electrophilic Oxygen Source (e.g., MoOPH) start->step1 intermediate1 Lithium 2,4-difluoro-3-oxybenzoate intermediate step1->intermediate1 step2 Acidic Workup intermediate1->step2 end 2,4-Difluoro-3-hydroxybenzoic Acid step2->end

Caption: A proposed synthetic route utilizing directed ortho-lithiation.

Scientific Rationale and Challenges:

The carboxylic acid group of 2,4-difluorobenzoic acid can potentially direct lithiation to the 3-position. The resulting aryllithium intermediate could then be trapped with an electrophilic oxygen source, such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to introduce the hydroxyl group. This strategy offers a highly convergent approach. However, several challenges need to be considered. The acidity of the carboxylic acid proton necessitates the use of at least two equivalents of the strong base. Furthermore, the fluorine atoms can also influence the site of lithiation. While the carboxylic acid is a strong directing group, the possibility of lithiation at the 5-position, directed by the fluorine at the 4-position, cannot be entirely ruled out. The choice of the strong base and reaction conditions would be critical to achieving the desired regioselectivity.

Conclusion

The synthesis of 2,4-difluoro-3-hydroxybenzoic acid can be reliably achieved through a well-established multi-step sequence starting from 3,4,5-trifluoronitrobenzene. This route, while lengthy, offers excellent control over the regiochemical outcome. For process optimization and the development of more efficient manufacturing processes, alternative strategies such as the Kolbe-Schmitt reaction of 2,4-difluorophenol and the directed ortho-lithiation of 2,4-difluorobenzoic acid present promising avenues for future research. The successful implementation of these more direct routes would significantly enhance the accessibility of this valuable building block for the pharmaceutical industry. Further experimental validation is necessary to fully assess the viability and scalability of these alternative approaches.

References

  • Kolbe–Schmitt reaction. In Wikipedia. Retrieved from [Link]

  • Process for producing 2,4-difluoronitrobenzene. Google Patents.
  • Synthetic method of 1,2, 4-trifluorobenzene. Google Patents.
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.
  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved from [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Retrieved from [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Retrieved from [Link]

  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Mortier, J. Directed (ortho) Metallation. Unblog.fr. Retrieved from [Link]

  • Deamination of amino acids as a source for ammonia production in human skeletal muscle during prolonged exercise. PMC. Retrieved from [Link]

  • Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI. Retrieved from [Link]

  • DEAMINATION : Mechanism ,Types , Examples and significance. YouTube. Retrieved from [Link]

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ResearchGate. Retrieved from [Link]

  • Biocatalytic carboxylation of phenol derivatives: kinetics and thermodynamics of the biological Kolbe-Schmitt synthesis. PubMed. Retrieved from [Link]

  • Deamination. In Wikipedia. Retrieved from [Link]

  • Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. MDPI. Retrieved from [Link]

  • Transamination, Oxidative deamination and Sources of Ammonia (Animation) : USMLE Step 1 Biochemistry. YouTube. Retrieved from [Link]

  • A mechanochemical Kolbe-Schmitt reaction: Carboxylation of catechol providing building blocks for renewable plasticizers. ChemRxiv. Retrieved from [Link]

  • Directed ortho metalation. In Wikipedia. Retrieved from [Link]

  • Directed (ortho) Metallation. Baran Lab. Retrieved from [Link]

  • Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene. Organic Chemistry Frontiers. Retrieved from [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]

  • 2,4-Difluorophenol, 99% | 233269-25G. Scientific Laboratory Supplies. Retrieved from [Link]

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Exploratory

Technical Guide: Chemoselective Esterification of 2,4-Difluoro-3-Hydroxybenzoic Acid

Executive Summary This technical guide details the strategic synthesis of esters derived from 2,4-difluoro-3-hydroxybenzoic acid (PubChem CID: 12010427). This scaffold is a critical intermediate in the synthesis of fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic synthesis of esters derived from 2,4-difluoro-3-hydroxybenzoic acid (PubChem CID: 12010427). This scaffold is a critical intermediate in the synthesis of fluoroquinolone antibiotics and enzyme inhibitors. The presence of fluorine atoms at the C2 and C4 positions creates a unique electronic and steric environment that complicates standard esterification protocols.

This guide prioritizes chemoselectivity —specifically targeting the carboxylic acid moiety while preserving the C3-phenolic hydroxyl group—and outlines a robust, scalable protocol using thionyl chloride (


) activation, which overcomes the steric hindrance introduced by the ortho-fluorine substituents.

Part 1: Substrate Analysis & Strategic Planning

The Molecule[1][2]
  • Compound: 2,4-difluoro-3-hydroxybenzoic acid[1][2][3][4][5]

  • CAS: 91659-08-4[4]

  • Molecular Weight: 174.10 g/mol [4][6][7]

  • Acidity (

    
    ):  ~2.32 (COOH) vs. ~9.5 (Phenolic OH)
    

Senior Scientist Insight: The C2 and C4 fluorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid (


 4.2). However, these same fluorines create steric crowding  around the carbonyl carbon. Standard Fischer esterification (refluxing in alcohol with 

) often proceeds sluggishly due to this steric bulk. Consequently, we must utilize a method that generates a highly electrophilic intermediate, such as an acid chloride.
Decision Matrix: Method Selection

The following decision tree illustrates the logic for selecting the Thionyl Chloride (


) Method  over alternative routes like alkyl halides or carbodiimide coupling.

EsterificationStrategy Start Substrate: 2,4-Difluoro-3-hydroxybenzoic acid Goal Goal: Methyl/Ethyl Ester Start->Goal Decision1 Select Reagent System Goal->Decision1 MethodA Alkyl Halide + Base (e.g., MeI / K2CO3) Decision1->MethodA Nucleophilic Attack MethodB Fischer Esterification (MeOH / H2SO4) Decision1->MethodB Acid Catalysis MethodC Acid Chloride Activation (SOCl2 / MeOH) Decision1->MethodC Acyl Halide Formation OutcomeA FAIL: High risk of Phenolic O-Alkylation MethodA->OutcomeA OutcomeB RISK: Slow kinetics due to C2/C4 Steric Hindrance MethodB->OutcomeB OutcomeC SUCCESS: High Yield, Excellent Chemoselectivity MethodC->OutcomeC

Figure 1: Strategic decision matrix highlighting the selection of Acid Chloride Activation to avoid side reactions and overcome steric hindrance.

Part 2: Detailed Experimental Protocol

Protocol: Thionyl Chloride Mediated Methanolysis

Objective: Synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate. Scale: 10.0 g (57.4 mmol) input.

2.1 Reagents & Materials
ReagentRoleEquiv.Quantity
2,4-difluoro-3-hydroxybenzoic acid Substrate1.010.0 g
Thionyl Chloride (

)
Activator1.56.3 mL
Methanol (Anhydrous) Solvent/NucleophileExcess100 mL
DMF (Dimethylformamide) Catalyst0.050.2 mL
Dichloromethane (DCM) Workup Solvent-150 mL
2.2 Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation)

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Charge the flask with 2,4-difluoro-3-hydroxybenzoic acid (10.0 g) and Methanol (30 mL). Note: While direct addition of SOCl2 to MeOH is possible, pre-dissolving the acid ensures homogeneity.

  • Cool the system to 0°C using an ice bath. This is critical. The reaction of

    
     with alcohols is highly exothermic.
    
  • Add Thionyl Chloride (6.3 mL) dropwise over 20 minutes.

    • Mechanism:[3][8]

      
       reacts with Methanol to generate 
      
      
      
      in situ and activates the carboxylic acid. For highly hindered substrates, one may reflux the acid in neat
      
      
      first, but for methyl esters, the in situ generation of anhydrous
      
      
      and activation is usually sufficient and milder on the phenol.

Step 2: Reaction (Reflux) [9]

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the solution to reflux (65°C) for 4–6 hours.

  • Monitor: Check progress via TLC (System: 50% EtOAc/Hexanes). The acid spot (

    
     ~0.1) should disappear, replaced by the ester (
    
    
    
    ~0.6).

Step 3: Workup & Isolation [10]

  • Concentrate the reaction mixture under reduced pressure (Rotovap) to remove excess Methanol and

    
    .
    
  • Redissolve the residue in DCM (100 mL).

  • Wash 1: Saturated

    
     (2 x 50 mL). Caution: 
    
    
    
    evolution. This removes unreacted acid and neutralizes residual HCl.
  • Wash 2: Brine (50 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 4: Purification

  • Typically, the product is obtained as an off-white solid with >95% purity.

  • If necessary, recrystallize from Hexanes/EtOAc (9:1).

Part 3: Mechanistic Validation & Analytical Data

Reaction Mechanism

The following diagram details the pathway.[11] Note that the phenolic hydroxyl group remains protonated and unreactive under these acidic conditions, ensuring chemoselectivity.

Mechanism Substrate Substrate (COOH, OH) Activation Activation (Protonation/Acyl Chloride) Substrate->Activation + SOCl2 / H+ NucleophilicAttack MeOH Attack (Steric Barrier) Activation->NucleophilicAttack + MeOH Tetrahedral Tetrahedral Intermediate NucleophilicAttack->Tetrahedral Elimination Elimination of Water/HCl Tetrahedral->Elimination Product Methyl Ester (COOMe, OH) Elimination->Product

Figure 2: Mechanistic pathway. The acidic environment suppresses the nucleophilicity of the phenol, preventing ether formation.

Analytical Specifications (Self-Validating Data)

To confirm the success of the reaction, the researcher must verify the following spectral signatures:

TechniqueExpected SignalInterpretation

NMR
(DMSO-

)

3.85 ppm (s, 3H)
Appearance of Methyl Ester singlet.

NMR

10.5-11.0 ppm (bs, 1H)
Retention of Phenolic OH (disappearance indicates side reaction).

NMR
Two distinct multipletsConfirms integrity of the C2/C4 fluorines.
IR Spectroscopy ~1720

(Strong)
Ester Carbonyl stretch (shifted from Acid C=O).
IR Spectroscopy ~3300-3400

(Broad)
Phenolic OH stretch must remain.

Part 4: Troubleshooting & Safety

Common Pitfalls
  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Steric hindrance from C2/C4 fluorines blocking the methanol attack.

    • Solution: Switch to a two-step method: Reflux acid in neat

      
       (with DMF cat.) for 2 hours to fully form the Acid Chloride first, evaporate excess 
      
      
      
      , then add MeOH.
  • Issue: O-Alkylation (Ether formation).

    • Cause: Presence of base or moisture leading to local pH spikes.

    • Solution: Ensure all glassware is acid-washed and the environment is strictly anhydrous. Never use base (

      
      , TEA) during the esterification step of this specific molecule.
      
Safety (GHS Classifications)
  • 2,4-Difluoro-3-hydroxybenzoic acid: Skin Irrit. 2 (H315), Eye Dam. 1 (H318).

  • Thionyl Chloride: Skin Corr.[4][6][7] 1A (H314), Acute Tox. 3 (H331). Reacts violently with water.

  • Protocol Safety: Perform all

    
     additions in a functional fume hood. Quench reaction mixtures slowly into bicarbonate to manage gas evolution.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12010427, 2,4-Difluoro-3-hydroxybenzoic acid. Retrieved from [Link]

  • Grohe, K., & Heitzer, H. (1987).Synthesis of 3-quinolinecarboxylic acid derivatives. Liebigs Annalen der Chemie. (Foundational text on fluoroquinolone precursor synthesis).
  • Google Patents (2000).EP1045823B1 - Process for making certain benzoic acid compounds. (Describes thionyl chloride activation of 2,4-difluorobenzoic acid derivatives).

Sources

Foundational

Technical Guide: Spectroscopic Profile of Methyl 2,4-difluoro-3-hydroxybenzoate

This guide details the spectroscopic characterization of Methyl 2,4-difluoro-3-hydroxybenzoate , a critical fluorinated intermediate used in the synthesis of next-generation quinolone antibiotics (e.g., Garenoxacin). Int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Methyl 2,4-difluoro-3-hydroxybenzoate , a critical fluorinated intermediate used in the synthesis of next-generation quinolone antibiotics (e.g., Garenoxacin).

Introduction & Chemical Identity

Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3 ) is a highly functionalized aromatic building block. Its structural core—a benzoic acid ester flanked by fluorine atoms and a hydroxyl group—imparts unique electronic properties essential for pharmacological activity, particularly in DNA gyrase inhibition.

Chemical Profile
PropertyData
IUPAC Name Methyl 2,4-difluoro-3-hydroxybenzoate
CAS Number 194804-80-3
Molecular Formula C

H

F

O

Molecular Weight 188.13 g/mol
Appearance Off-white to light gray crystalline powder
Solubility Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water

Spectroscopic Characterization

The following data synthesizes experimental findings from key synthesis patents (e.g., CN101020628A) and standard spectroscopic principles for fluorinated aromatics.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of two fluorine atoms (


F, spin 1/2) induces significant splitting in both proton and carbon spectra.

H NMR Data (400 MHz, CD

OD)

Note: Chemical shifts (


) are in ppm relative to TMS.
Shift (

)
Mult.[1][2]IntegrationCoupling (

in Hz)
Assignment
7.29 ddd1H

H-6 (Ortho to Ester)
7.10 ddd1H

H-5 (Meta to Ester)
3.90 s3H--OCH

(Methyl Ester)
~10.5 br s1H--OH (Phenolic, exchangeable)*
  • The phenolic proton is typically invisible in CD

    
    OD due to deuterium exchange but appears as a broad singlet at 
    
    
    
    10.0–11.0 ppm in DMSO-d
    
    
    .
  • Coupling Logic:

    • H-6 is split by H-5 (ortho,

      
       Hz) and F-4  (meta, 
      
      
      
      Hz).
    • H-5 is split by F-4 (ortho,

      
       Hz) and H-6  (ortho).
      

C NMR Data (100 MHz, CDCl

)

Predicted/Consolidated values based on structure.

Shift (

)
AssignmentSplitting Pattern (C-F Coupling)
164.5 C=O (Ester)d (

Hz)
153.2 C-2 (C-F)dd (

Hz)
148.8 C-4 (C-F)dd (

Hz)
134.1 C-3 (C-OH)m (dd)
124.5 C-6 (Ar-H)dd (Ortho coupling)
111.2 C-5 (Ar-H)dd (Ortho coupling)
109.8 C-1 (Ipso)d (

Hz)
52.4 -OCH

s
B. Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV) Molecular Ion:


 188 [M]


AbundanceFragment IdentityMechanism
188 High[M]

Molecular Ion
157 Moderate[M - OMe]

Loss of methoxy group (-31)
129 High[M - COOMe]

Loss of ester group (-59)
101 Moderate[C

H

F

]

Difluorophenyl cation
C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

  • 3200–3450 cm

    
    :  O-H stretching (Broad, Phenol).
    
  • 1715–1730 cm

    
    :  C=O stretching (Ester).
    
  • 1600–1625 cm

    
    :  C=C aromatic ring stretching.
    
  • 1100–1250 cm

    
    :  C-F stretching (Strong bands).
    

Experimental Synthesis Workflow

The synthesis typically proceeds via the modification of 2,4-difluoro-3-alkoxy precursors or direct esterification of the acid.

Synthesis SM 2,6-Difluoro-4-nitroanisole (Starting Material) Int1 3,5-Difluoro-4-anisidine (Reduction) SM->Int1 H2, Pd/C Int2 2,4-Difluoro-3-methoxybenzoic Acid Int1->Int2 1. Sandmeyer 2. Hydrolysis Acid 2,4-Difluoro-3-hydroxybenzoic Acid (Demethylation) Int2->Acid BBr3 or HBr Product Methyl 2,4-difluoro-3-hydroxybenzoate (Target Ester) Acid->Product MeOH, H2SO4 (Esterification)

Figure 1: Synthetic pathway from nitroanisole precursor to the target methyl ester.[2][3][4]

Protocol: Esterification (Acid to Ester)
  • Dissolution: Dissolve 2,4-difluoro-3-hydroxybenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).

  • Catalysis: Add concentrated H

    
    SO
    
    
    
    (0.1 eq) dropwise at 0°C.
  • Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate solvent, neutralize with saturated NaHCO

    
    , and extract with Ethyl Acetate.
    
  • Purification: Recrystallize from Hexane/EtOAc to obtain the white solid.

References

  • Zhang, Y., et al. (2020).[5] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Link

  • Patent CN101020628A. (2007). Preparation method of 2,4-difluoro-3-hydroxybenzoic acid. Google Patents. Link

  • Patent US20070219231A1. (2007). Quinolonecarboxylic acid compounds, preparation methods and pharmaceutical uses thereof. Google Patents. Link

  • PubChem Compound Summary. (2024). Methyl 2,4-difluoro-3-hydroxybenzoate (CID 22999141). National Center for Biotechnology Information. Link

Sources

Exploratory

"Methyl 2,4-difluoro-3-hydroxybenzoate" solubility information

An In-depth Technical Guide to the Solubility of Methyl 2,4-difluoro-3-hydroxybenzoate Introduction Methyl 2,4-difluoro-3-hydroxybenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 2,4-difluoro-3-hydroxybenzoate

Introduction

Methyl 2,4-difluoro-3-hydroxybenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, including the fluoroquinolone antibiotic Garenoxacin[1]. Understanding the solubility of this intermediate is paramount, as solubility is a critical physicochemical property that profoundly influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API)[2][3].

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2,4-difluoro-3-hydroxybenzoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to explore the structural basis of its solubility, outline rigorous experimental protocols for its determination, and discuss the practical implications for its application in a scientific setting. We will delve into both thermodynamic and kinetic solubility, providing the causal framework behind selecting the appropriate measurement technique for different stages of research and development.

Physicochemical Profile and Structural Analysis

The solubility of a molecule is intrinsically linked to its structure. The interplay of functional groups dictates the polarity, hydrogen bonding capacity, and crystalline lattice energy, which collectively determine how readily a compound dissolves in a given solvent.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₆F₂O₃PubChem[4]
Molecular Weight 188.13 g/mol PubChem[4]
CAS Number 194804-80-3Chemenu[5]
Predicted pKa 6.63 ± 0.15Chemicalbook[1]
Predicted Boiling Point 259.4 ± 40.0 °CChemicalbook[1]
Predicted Density 1.402 ± 0.06 g/cm³Chemicalbook[1]

Structural Influences on Solubility:

Methyl 2,4-difluoro-3-hydroxybenzoate's structure contains distinct regions that govern its solubility behavior.

  • Hydrophobic Character : The benzene ring and the methyl group of the ester (-COOCH₃) are nonpolar, contributing to the molecule's lipophilicity and favoring solubility in organic solvents.

  • Hydrophilic Character : The hydroxyl (-OH) group is polar and can act as both a hydrogen bond donor and acceptor. The oxygen atoms in the ester group can also act as hydrogen bond acceptors. These features promote interaction with polar solvents.

  • Influence of Fluorine Atoms : The two fluorine atoms are highly electronegative. They withdraw electron density from the aromatic ring, which can increase the acidity of the phenolic hydroxyl group (as reflected in the predicted pKa of 6.63)[1]. This enhanced acidity means the compound's solubility in aqueous media will be highly pH-dependent, increasing significantly as the pH rises above the pKa due to deprotonation and salt formation.

Based on this structural analysis, the compound is expected to have limited solubility in neutral water but be readily soluble in a range of organic solvents[5].

cluster_molecule Methyl 2,4-difluoro-3-hydroxybenzoate cluster_properties Influence on Solubility M Core Structure Ring Benzene Ring M->Ring Ester Methyl Ester (-COOCH3) M->Ester OH Hydroxyl (-OH) M->OH F Fluoro (-F) x2 M->F Hydrophobic Hydrophobic Character (Favors Organic Solvents) Ring->Hydrophobic Ester->Hydrophobic Hydrophilic Hydrophilic Character (Favors Polar Solvents) OH->Hydrophilic Electronic Electronic Effects (pH-Dependence) OH->Electronic F->Electronic

Caption: Factors influencing the solubility of Methyl 2,4-difluoro-3-hydroxybenzoate.

Experimental Determination of Thermodynamic Solubility

For applications in formulation and process development, the thermodynamic solubility is the most crucial parameter. It represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure, where the solution is in equilibrium with the most stable solid form of the compound[3]. The "gold standard" for determining thermodynamic solubility is the Shake-Flask method[6][7][8].

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is a self-validating system because equilibrium is confirmed by measuring consistent concentrations over time.

Objective: To determine the equilibrium solubility of Methyl 2,4-difluoro-3-hydroxybenzoate in a selected solvent.

Materials:

  • Methyl 2,4-difluoro-3-hydroxybenzoate (crystalline solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of solid Methyl 2,4-difluoro-3-hydroxybenzoate to a glass vial. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation[7]. As a starting point, 5-10 mg of solid per 1 mL of solvent is often sufficient.

  • Equilibration: Add a precise volume of the chosen solvent to the vial. Seal the vial tightly and place it in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the suspension for a prolonged period. A minimum of 24 hours is standard, but for some crystalline compounds, 48-72 hours may be necessary to reach true equilibrium[8][9].

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, two methods are common:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid.

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. Causality Note: It is critical to pre-rinse the filter with a small amount of the saturated solution to saturate any potential binding sites on the filter membrane, which could otherwise lead to an underestimation of solubility, especially for sparingly soluble compounds[6].

  • Quantification:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol, acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the clear, saturated filtrate from Step 3 with the same solvent used for the standards.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration[10].

  • Validation of Equilibrium: To ensure that equilibrium has been reached, the experiment should be repeated with different equilibration times (e.g., 24h, 48h, and 72h). If the measured concentrations from the later time points are consistent, it confirms that equilibrium has been achieved[7].

A Step 1: Preparation Add excess solid compound to solvent in a vial. B Step 2: Equilibration Agitate at constant temp. (e.g., 24-72 hours). A->B Achieve Equilibrium C Step 3: Phase Separation Centrifuge or filter to remove undissolved solid. B->C Isolate Saturated Solution D Step 4: Quantification Dilute the saturated filtrate. C->D E Analyze concentration via HPLC or UV-Vis against a calibration curve. D->E Measure F Result: Thermodynamic Solubility (e.g., in mg/mL) E->F

Caption: Experimental workflow for the Shake-Flask solubility determination method.

High-Throughput Assessment: Kinetic Solubility

In early-stage drug discovery, where hundreds or thousands of compounds are screened, the time and material-intensive shake-flask method is impractical[6]. Here, kinetic solubility is measured instead. This value is not a true equilibrium constant but rather the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (usually DMSO) into an aqueous buffer[3][9].

The primary method for this is turbidimetry or nephelometry, which measures light scattering from the precipitate formed[2][11].

Causality: Why Kinetic Solubility?

  • Speed and Throughput: The assay is rapid and easily automated in 96- or 384-well plate formats, aligning with the needs of high-throughput screening (HTS)[9].

  • Low Material Consumption: Only a small amount of compound is needed, typically as a DMSO stock solution.

  • Early Flagging: It provides a crucial early warning for compounds that are likely to have significant solubility challenges, allowing researchers to deprioritize them or initiate solubility-enhancement strategies early on.

While useful, it's important to recognize that kinetic solubility values are often higher than thermodynamic solubility because there may not be enough time for crystal lattice formation, resulting in a supersaturated or amorphous precipitate.

Computational and Theoretical Solubility Prediction

To further accelerate drug discovery, computational models can predict solubility before a compound is even synthesized[12]. These in silico methods use the molecular structure to estimate solubility, enabling virtual screening of large compound libraries.

  • Quantitative Structure-Property Relationship (QSPR): These models use mathematical equations to correlate structural descriptors (e.g., molecular weight, logP, hydrogen bond donors/acceptors) with experimentally measured solubility[13].

  • Thermodynamic and First-Principles Models: Methods like COSMO-RS calculate solubility based on the chemical potential of the molecule in different phases[14].

  • Machine Learning: Modern approaches utilize advanced algorithms like gradient boosting and deep neural networks, trained on large datasets of known solubilities, to make highly accurate predictions[14][15].

These predictive tools are invaluable for prioritizing synthetic targets and designing molecules with more favorable drug-like properties.

Conclusion and Practical Recommendations

The solubility of Methyl 2,4-difluoro-3-hydroxybenzoate is a critical parameter for its effective use as a pharmaceutical intermediate. Based on its chemical structure, it is predicted to be poorly soluble in water but readily soluble in organic solvents. Its solubility in aqueous systems is expected to be highly pH-dependent due to its acidic hydroxyl group.

For scientists and researchers, the following is advised:

  • For Process Chemistry and Formulation: Always determine the thermodynamic solubility using the rigorous shake-flask method in relevant solvent systems (e.g., reaction solvents, crystallization anti-solvents, and physiological buffers). This provides the accurate, equilibrium data needed for robust process development and pre-formulation studies.

  • For Early-Stage Analogue Screening: If synthesizing derivatives of this scaffold, a kinetic solubility assay can be employed for rapid rank-ordering of compounds to quickly identify liabilities.

  • Leverage pH Modification: The acidic nature of the compound (pKa ≈ 6.63) should be exploited. Solubility in aqueous media can be dramatically increased by adjusting the pH to >7.5, which is a common strategy in both purification and formulation.

By combining structural understanding with appropriate and robust experimental measurement, researchers can effectively manage the challenges and opportunities presented by the solubility profile of Methyl 2,4-difluoro-3-hydroxybenzoate.

References

  • Title: METHYL 4-HYDROXYBENZOATE Source: Ataman Kimya URL: [Link]

  • Title: CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid Source: Google Patents URL
  • Title: Methyl 2,3-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22999141 Source: PubChem URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

  • Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

  • Title: A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis Source: Digital Discovery (RSC Publishing) URL: [Link]

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: In book: Drug Design and Discovery in Alzheimer's Disease (pp.191-221) URL: [Link]

  • Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL: [Link]

  • Title: Predicting small molecules solubility on endpoint devices using deep ensemble neural networks Source: arXiv URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Predicting small molecules solubility on endpoint devices using deep ensemble neural networks Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms Source: ResearchGate URL: [Link]

  • Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]

  • Title: Methylparaben - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry Source: DrugBank Online URL: [Link]

  • Title: How To Predict Solubility Of Organic Compounds? Source: YouTube URL: [Link]

Sources

Foundational

Discovery and history of "Methyl 2,4-difluoro-3-hydroxybenzoate"

The Strategic "A-Ring" Precursor for Next-Generation Des-F(6) Quinolones [1] Part 1: Executive Summary & Discovery History[1] The Identity and Significance Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3) is a sp...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic "A-Ring" Precursor for Next-Generation Des-F(6) Quinolones [1]

Part 1: Executive Summary & Discovery History[1]

The Identity and Significance

Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3) is a specialized fluorinated aromatic ester serving as the critical "A-ring" building block in the synthesis of Garenoxacin (T-3811).[1][2] Unlike traditional fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) which rely on a fluorine atom at the C-6 position for potency, Garenoxacin is a des-F(6) quinolone .[1] It derives its unique Gram-positive potency and safety profile (reduced phototoxicity) from a difluoromethoxy (-OCHF₂) group at the C-8 position.[1]

This methyl ester is the specific intermediate designed to introduce the C-8 functionality.[1] The 3-hydroxy group provides the chemical handle for the difluoromethoxy moiety, while the 2,4-difluoro substitution pattern orchestrates the subsequent cyclization and side-chain attachment.[1]

Historical Context: The "Des-F(6)" Evolution

The discovery of Garenoxacin by Toyama Chemical Co., Ltd. marked a paradigm shift in quinolone chemistry.[1]

  • The Era of 6-Fluoro: For decades, a fluorine atom at C-6 was considered essential for DNA gyrase inhibition.[1]

  • The T-3811 Breakthrough: Researchers discovered that removing the C-6 fluorine and adding a bulky, electron-withdrawing group at C-8 (like -OCHF₂) maintained potency while eliminating the genetic toxicity and phototoxicity associated with the C-6/C-8 fluorinated motifs of earlier generations (e.g., Sparfloxacin).[1]

  • The Synthetic Challenge: Accessing the 8-difluoromethoxy core required a benzene ring with a unique substitution pattern: 2,4-difluoro-3-hydroxy .[1] Standard electrophilic fluorination could not achieve this regioselectivity, necessitating the development of the specific synthetic routes detailed in this guide.

Part 2: Chemical Synthesis & Methodologies[1][3][4][5][6][7][8][9][10]

Retrosynthetic Analysis

To understand the synthesis of the intermediate, one must view it through the lens of the final API (Active Pharmaceutical Ingredient).[1]

Garenoxacin_Retro Garenoxacin Garenoxacin (T-3811) (Target API) Core Quinolone Core (8-OCHF2, des-F6) Garenoxacin->Core Retrosynthesis Benzoate Methyl 2,4-difluoro-3-hydroxybenzoate (CAS 194804-80-3) Core->Benzoate A-Ring Source SideChain Isoindoline Side Chain Core->SideChain C-7 Substituent

Figure 1: Retrosynthetic breakdown of Garenoxacin identifying the benzoate ester as the origin of the quinolone A-ring.[1][3]

Primary Synthesis Route: The Lithiation Pathway

The most chemically precise method to establish the 1,2,3,4-substitution pattern is via Directed Ortho-Metalation (DoM) .[1] This route avoids the formation of inseparable isomers common in direct electrophilic substitution.[1]

Experimental Protocol

Prerequisites: Anhydrous conditions (Schlenk line), THF (distilled over Na/benzophenone), -78°C cooling bath.

Step 1: Protection (Methylation) [1]

  • Reactants: 2,6-Difluorophenol, Methyl Iodide (MeI), Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Acetone or DMF.[1]

  • Procedure: Reflux 2,6-difluorophenol with 1.2 eq MeI and 2.0 eq base for 4 hours.

  • Mechanism:

    
     attack of the phenoxide on MeI.[1]
    
  • Product: 1,3-Difluoro-2-methoxybenzene .[1]

Step 2: Regioselective Carboxylation (The Critical Step)

  • Reactants: 1,3-Difluoro-2-methoxybenzene, n-Butyllithium (n-BuLi), Dry

    
    .[1]
    
  • Solvent: Anhydrous THF.

  • Protocol:

    • Cool solution of 1,3-difluoro-2-methoxybenzene in THF to -78°C.

    • Add n-BuLi (1.1 eq) dropwise over 30 mins. Causality: The methoxy group directs lithiation to the ortho position (C-4), while the fluorine atoms acidify the ring protons.[1]

    • Stir for 1 hour at -78°C to form the lithiated species.

    • Bubble excess dry

      
       gas through the solution.[1]
      
    • Quench with dilute HCl.

  • Product: 2,4-Difluoro-3-methoxybenzoic acid .[1]

Step 3: Demethylation & Esterification

  • Demethylation: Treat with

    
     in DCM at 0°C to cleave the methyl ether, yielding 2,4-Difluoro-3-hydroxybenzoic acid .[1]
    
  • Esterification: Reflux the acid in Methanol with catalytic

    
    .[1]
    
  • Final Product: Methyl 2,4-difluoro-3-hydroxybenzoate .

Synthesis_Pathway Start 2,6-Difluorophenol Inter1 1,3-Difluoro- 2-methoxybenzene Start->Inter1 MeI, K2CO3 Lithiated Lithiated Intermediate (Directed Ortho-Metalation) Inter1->Lithiated n-BuLi, -78°C (THF) Acid 2,4-Difluoro- 3-methoxybenzoic acid Lithiated->Acid CO2, H+ Final Methyl 2,4-difluoro- 3-hydroxybenzoate Acid->Final 1. BBr3 2. MeOH/H+

Figure 2: Step-by-step synthesis via the Directed Ortho-Metalation (DoM) strategy.

Alternative Industrial Route (Patent CN101020628A)

For large-scale manufacturing where cryogenic lithiation is cost-prohibitive, a route starting from 3,4,5-trifluoronitrobenzene is utilized.[1]

  • Nucleophilic Substitution: Reaction with NaOMe selectively at the 4-position (para to nitro) yields 3,5-difluoro-4-methoxy-nitrobenzene .[1]

  • Reduction: Nitro group reduced to aniline.

  • Sandmeyer/Modification: Through a sequence of bromination, deamination, and nitrile hydrolysis, the substitution pattern is manipulated to achieve the 2,4-difluoro-3-hydroxy core.[1][4] Note: This route is atom-inefficient compared to the lithiation route but uses cheaper reagents.[1]

Part 3: Technical Specifications & Validation

Physicochemical Data Profile
PropertyValueNotes
CAS Number 194804-80-3
Molecular Formula

Molecular Weight 188.13 g/mol
Appearance Off-white to light gray powder
Melting Point 68 - 72 °C
Solubility Soluble in MeOH, DCM, Ethyl AcetateInsoluble in water
Purity Marker HPLC > 98%Critical for downstream polymerization prevention
Quality Control: Self-Validating Protocols

To ensure the intermediate is suitable for Garenoxacin synthesis, the following QC checks are mandatory:

  • Regiochemistry Check (

    
    -NMR): 
    
    • The 2,4-difluoro substitution pattern produces a distinct coupling pattern.[1]

    • Expectation: Two distinct multiplet signals.[1] If the fluorine atoms were symmetric (e.g., 2,6-difluoro), a simplified signal would appear.[1]

  • Functional Group Verification (IR):

    • Phenolic -OH: Broad band at 3200-3400

      
      .[1]
      
    • Ester C=O: Sharp peak at ~1720

      
      .[1]
      
    • Failure Mode: Absence of the OH band indicates incomplete demethylation (if using Route 1).[1]

Part 4: Downstream Application (Garenoxacin Synthesis)

The utility of Methyl 2,4-difluoro-3-hydroxybenzoate is defined by its transformation into the quinolone core.[1]

Step 1: Difluoromethylation The 3-hydroxyl group is alkylated to install the pharmacophore.[1]



  • Reagent: Chlorodifluoromethane (Freon-22) or Sodium chlorodifluoroacetate.[1]

Step 2: Quinolone Ring Construction

  • Beta-Keto Ester Formation: The methyl ester is reacted with magnesium enolate of mono-ethyl malonate.[1]

  • Cyclization: The 2-fluoro substituent serves as the leaving group for the addition of cyclopropylamine (forming the N-1 bond) and subsequent closure.[1]

    • Note: The 4-fluoro substituent remains intact during this phase, serving as the attachment point for the isoindoline side chain in the final step.[1]

References

  • Toyama Chemical Co., Ltd. (1999).[1][5] Process for the preparation of quinolonecarboxylic acid derivatives. US Patent 6,337,399.[1][3] Link

  • Todo, Y., et al. (1994).[1] Pyridonecarboxylic acid derivatives. US Patent 5,935,952.[1][5] Link

  • Sakurai, N., et al. (1998).[1] Synthesis and Structure-Activity Relationships of 1-(Substituted cyclopropyl)-fluoroquinolones. Chemical and Pharmaceutical Bulletin, 46(12).[1] Link

  • Uchida, M., et al. (2007).[1] Preparation method of 2,4-difluoro-3-hydroxybenzoic acid. CN Patent 101020628A.[1] Link

  • Garenoxacin Mesylate . PubChem Compound Summary. National Center for Biotechnology Information.[1] Link

Sources

Exploratory

"Methyl 2,4-difluoro-3-hydroxybenzoate" physical characteristics

This technical monograph provides a comprehensive analysis of Methyl 2,4-difluoro-3-hydroxybenzoate , a critical fluorinated building block in the synthesis of next-generation fluoroquinolone antibiotics. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of Methyl 2,4-difluoro-3-hydroxybenzoate , a critical fluorinated building block in the synthesis of next-generation fluoroquinolone antibiotics.

Executive Summary

Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3) is a highly specialized fluorinated intermediate primarily utilized in the pharmaceutical industry.[1] Its strategic importance lies in its role as a pharmacophore precursor for Garenoxacin (a des-F(6)-quinolone antibiotic). The unique substitution pattern—two fluorine atoms flanking a hydroxyl group—imparts specific metabolic stability and lipophilicity profiles to downstream drug candidates, making it a high-value target for medicinal chemistry campaigns focused on Gram-positive and Gram-negative bacterial resistance.

Chemical Identity & Structural Analysis

The compound features a benzoate core decorated with a hydroxyl group at the meta position relative to the ester, flanked by fluorine atoms at the ortho and para positions relative to the ester. This "fluorine-scan" motif is critical for modulating the pKa of the phenol and enhancing the binding affinity of the final drug molecule.

AttributeDetail
IUPAC Name Methyl 2,4-difluoro-3-hydroxybenzoate
Common Synonyms 2,4-Difluoro-3-hydroxybenzoic acid methyl ester; Methyl 3-hydroxy-2,4-difluorobenzoate
CAS Registry Number 194804-80-3
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
SMILES COC(=O)C1=C(C(=C(C=C1)F)O)F
InChI Key ZHLFIRVEFRQYRB-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models essential for process engineering.

Physical Properties Table
PropertyValue / RangeSource/Note
Appearance Off-white to pale grey crystalline powderExperimental observation
Melting Point 80 – 82 °C Reported experimental range [1]
Boiling Point 259.4 ± 40.0 °CPredicted (760 mmHg)
Density 1.402 ± 0.06 g/cm³Predicted
Solubility Soluble in Methanol, DCM, Ethyl Acetate; Insoluble in WaterExperimental
pKa (Phenol) 6.63 ± 0.15Predicted (Acidic due to F-withdrawal)
LogP 1.6 - 2.15Predicted (Lipophilic)

Expert Insight: The pKa of the hydroxyl group (~6.6) is significantly lower than unsubstituted phenol (~10) due to the strong electron-withdrawing inductive effect (-I) of the adjacent fluorine atoms. This makes the hydroxyl group more acidic and readily deprotonated, facilitating etherification reactions under mild basic conditions.

Synthesis & Manufacturing Workflow

The synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate is non-trivial due to the need for precise regioselectivity in placing the fluorine atoms. The industrial route often proceeds via the 2,4-difluoro-3-hydroxybenzoic acid intermediate.

Core Synthetic Pathway
  • Starting Material: 2,6-Difluoroanisole or 3,4,5-Trifluoronitrobenzene.

  • Intermediate Formation: Conversion to 2,4-difluoro-3-hydroxybenzoic acid via nitration, reduction, and hydrolysis steps.[2]

  • Esterification (Final Step): Acid-catalyzed esterification with methanol.

Experimental Protocol: Esterification (Step 3)

Note: This protocol assumes the isolation of the acid intermediate.

  • Charge: Load a glass-lined reactor with 2,4-difluoro-3-hydroxybenzoic acid (1.0 eq).

  • Solvent: Add anhydrous Methanol (10-15 volumes).

  • Catalyst: Slowly charge Thionyl Chloride (SOCl₂) (1.2 eq) or concentrated Sulfuric Acid (H₂SO₄) (0.1 eq) at 0-5°C to control exotherm.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by HPLC until Acid < 1.0%.

  • Workup:

    • Concentrate methanol under reduced pressure.[3]

    • Dilute residue with Ethyl Acetate.[2]

    • Wash with saturated NaHCO₃ (to remove residual acid) and Brine.[3]

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,6-Difluoroanisole (or 3,4,5-Trifluoronitrobenzene) Step1 Step 1: Functionalization (Nitration / Reduction) Start->Step1 Regioselective Modification Step2 Step 2: Hydrolysis (Formation of Benzoic Acid) Step1->Step2 Hydrolysis Intermediate Intermediate: 2,4-Difluoro-3-hydroxybenzoic Acid Step2->Intermediate Purification Step3 Step 3: Esterification (MeOH, H+ or SOCl2) Intermediate->Step3 Reflux 65°C Final Target: Methyl 2,4-difluoro-3-hydroxybenzoate (CAS 194804-80-3) Step3->Final Workup & Crystallization

Caption: Industrial synthesis logic flow from fluorinated aromatic precursors to the target methyl ester.

Analytical Characterization & QC

To ensure "Self-Validating" quality control, the following analytical markers must be confirmed.

  • ¹H NMR (400 MHz, CD₃OD):

    • δ 7.30–7.45 (m, 1H, Ar-H).

    • δ 6.90–7.10 (m, 1H, Ar-H).

    • δ 3.90 (s, 3H, -OCH₃).

    • Note: The aromatic region shows complex splitting due to H-F coupling.

  • ¹⁹F NMR: Distinct signals for C2-F and C4-F (typically around -110 to -130 ppm range, dependent on solvent).

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% H₃PO₄) : Acetonitrile Gradient.

Handling, Stability, & Safety

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen). The phenol group is susceptible to oxidation over prolonged exposure to air.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (which will deprotonate the phenol).

References

  • Google Patents . (2007). CN101020628A - Preparation method of 2,4-difluoro-3-hydroxybenzoic acid.[2] Retrieved from

  • ChemSrc . (2025). Methyl 2,4-difluoro-3-hydroxybenzoate Physical Properties. Retrieved from [Link][2]

Sources

Foundational

An In-depth Technical Guide to the Theoretical and Experimental Properties of Methyl 2,4-difluoro-3-hydroxybenzoate

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing the pharmacological profiles of drug candid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing the pharmacological profiles of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Methyl 2,4-difluoro-3-hydroxybenzoate, a fluorinated derivative of benzoic acid, represents a key building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the theoretical and experimental properties of Methyl 2,4-difluoro-3-hydroxybenzoate, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

This document delves into the molecular structure, physicochemical properties, and spectroscopic signature of Methyl 2,4-difluoro-3-hydroxybenzoate. Furthermore, it outlines a robust synthetic protocol for its preparation and characterization, and explores its significant application as a crucial intermediate in the synthesis of the fluoroquinolone antibiotic, Garenoxacin.

Physicochemical and Theoretical Properties

Methyl 2,4-difluoro-3-hydroxybenzoate (CAS Number: 194804-80-3) is a fine chemical that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a difluorinated benzene ring with hydroxyl and methyl ester functionalities, gives rise to a unique set of properties that are advantageous in drug design.

Predicted Physicochemical Data

A summary of the predicted physicochemical properties of Methyl 2,4-difluoro-3-hydroxybenzoate is presented in the table below. These values, obtained from computational models, provide a useful starting point for understanding the molecule's behavior.

PropertyPredicted ValueReference
Molecular FormulaC₈H₆F₂O₃[2]
Molecular Weight188.13 g/mol [2]
Boiling Point259.4 ± 40.0 °C[3]
Density1.402 ± 0.06 g/cm³[3]
pKa6.63 ± 0.15[3]
Theoretical Spectroscopic Analysis (Based on Analogous Structures)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic protons will likely appear as complex multiplets due to fluorine-proton coupling. The hydroxyl proton will be a broad singlet, and the methyl ester protons will present as a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the aromatic carbons (with their chemical shifts influenced by the fluorine and hydroxyl substituents), and the methyl carbon of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show a broad O-H stretching vibration for the hydroxyl group, a strong C=O stretching vibration for the ester carbonyl group, and C-F stretching vibrations characteristic of the fluorinated benzene ring.[4][5]

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecule's mass, along with fragmentation patterns characteristic of benzoic acid esters.

Molecular Orbital Theory and Electrostatic Potential

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. While specific DFT calculations for Methyl 2,4-difluoro-3-hydroxybenzoate are not published, general principles can be applied.

  • HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. For fluorinated benzoates, the electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO.

  • Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electron density distribution around the molecule. The electronegative oxygen and fluorine atoms will create regions of negative electrostatic potential (red/yellow), indicating sites susceptible to electrophilic attack. The hydroxyl proton and aromatic protons will be in regions of positive electrostatic potential (blue), indicating sites for nucleophilic interaction.

Experimental Protocols: Synthesis and Characterization

The synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate can be achieved through the esterification of its corresponding carboxylic acid, 2,4-difluoro-3-hydroxybenzoic acid. The latter is a known intermediate in the synthesis of the antibacterial drug Garenoxacin.[6]

Synthesis of 2,4-difluoro-3-hydroxybenzoic acid

A patented method for the synthesis of 2,4-difluoro-3-hydroxybenzoic acid involves a multi-step process starting from 3,4,5-trifluoronitrobenzene.[6] This process includes methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis to yield the desired carboxylic acid.[6]

G A 3,4,5-Trifluoronitrobenzene B Methoxylation A->B C Reduction B->C D Bromination C->D E Deamination D->E F Cyanation E->F G Hydrolysis F->G H 2,4-difluoro-3-hydroxybenzoic acid G->H

Caption: Synthetic pathway for 2,4-difluoro-3-hydroxybenzoic acid.

Esterification to Methyl 2,4-difluoro-3-hydroxybenzoate

A reliable method for the esterification of a similar compound, 4-fluoro-3-hydroxy-benzoic acid, involves the use of thionyl chloride in methanol. This protocol can be adapted for the synthesis of the target molecule.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2,4-difluoro-3-hydroxybenzoic acid in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled solution while stirring. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux for a specified period. Causality: Heating increases the reaction rate, ensuring complete conversion to the methyl ester.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove excess methanol. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Causality: The aqueous work-up removes impurities and unreacted starting materials.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 2,4-difluoro-3-hydroxybenzoic acid in Methanol B Cool to 0°C A->B C Add Thionyl Chloride dropwise B->C D Reflux C->D E Concentrate D->E F Dissolve in Ethyl Acetate E->F G Wash with NaHCO3 & Brine F->G H Dry & Concentrate G->H I Purify (Recrystallization/ Column Chromatography) H->I J Methyl 2,4-difluoro-3-hydroxybenzoate I->J

Caption: Experimental workflow for the synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate.

Applications in Drug Development

The primary documented application of Methyl 2,4-difluoro-3-hydroxybenzoate is as a key intermediate in the synthesis of Garenoxacin, a novel des-fluoro(6) quinolone antibiotic.[3][6] Garenoxacin exhibits potent antimicrobial activity against a broad spectrum of respiratory pathogens, including resistant strains.[7]

Role in Garenoxacin Synthesis

Methyl 2,4-difluoro-3-hydroxybenzoate serves as a crucial building block for the construction of the quinolone core of Garenoxacin. The presence and specific positioning of the fluorine and hydroxyl groups on the benzoic acid derivative are critical for the subsequent cyclization and functionalization steps in the total synthesis of the drug.

Impact of Fluorination on Pharmacokinetics

The incorporation of fluorine atoms into drug molecules, as seen in the precursor Methyl 2,4-difluoro-3-hydroxybenzoate and the final drug Garenoxacin, often leads to improved metabolic stability. This is because the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[8] This enhanced metabolic stability can lead to a longer half-life and improved bioavailability of the drug. Garenoxacin's pharmacokinetic profile is characterized by good penetration into respiratory tissues, which is essential for its efficacy in treating respiratory tract infections.[7] The metabolic clearance of Garenoxacin is influenced by renal function, with a portion of the drug excreted unchanged in the urine.[8]

Conclusion

Methyl 2,4-difluoro-3-hydroxybenzoate is a strategically important fluorinated building block with significant applications in pharmaceutical synthesis. Its unique physicochemical and theoretical properties, largely influenced by the presence of two fluorine atoms and a hydroxyl group, make it an ideal precursor for the development of potent therapeutic agents. This technical guide has provided a comprehensive overview of its known characteristics, a detailed synthetic protocol, and its pivotal role in the synthesis of the antibiotic Garenoxacin. Further experimental and computational studies on this molecule will undoubtedly provide deeper insights into its reactivity and potential for the development of new and improved pharmaceuticals.

References

  • PubChem. 2,4-Difluoro-3-hydroxybenzoic acid. [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • BMRB. Methyl 4-hydroxybenzoate. [Link]

  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... [Link]

  • PubChem. Methyl 2,3-difluoro-4-hydroxybenzoate. [Link]

  • PubMed. Clinical studies of garenoxacin. [Link]

  • PubMed. Population pharmacokinetics and pharmacodynamics of garenoxacin in patients with community-acquired respiratory tract infections. [Link]

  • ChemRxiv. DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. [Link]

  • ResearchGate. (PDF) DFT calculations on three 2,3-dihydrobenzofuran linked chalcones: Structural, HOMO-LUMO and spectroscopic (UV-Vis and IR) interpretation. [Link]

  • PubMed Central. Population Pharmacokinetics and Pharmacodynamics of Garenoxacin in Patients with Community-Acquired Respiratory Tract Infections. [Link]

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 485-489.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. [Link]

  • Chemsrc. Methyl 4-fluoro-3-hydroxybenzoate | CAS#:214822-96-5. [Link]

  • PubChem. Methyl 2,6-difluoro-4-hydroxybenzoate. [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]

  • PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. [Link]

  • NIST WebBook. Methyl 3-amino-4-hydroxybenzoate. [Link]

Sources

Exploratory

Introduction: The Strategic Importance of Methyl 2,4-difluoro-3-hydroxybenzoate in Modern Medicinal Chemistry

An In-Depth Technical Guide to Methyl 2,4-difluoro-3-hydroxybenzoate for Advanced Research and Development Methyl 2,4-difluoro-3-hydroxybenzoate is a highly functionalized aromatic compound that has emerged as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2,4-difluoro-3-hydroxybenzoate for Advanced Research and Development

Methyl 2,4-difluoro-3-hydroxybenzoate is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents.[1] Its strategic value lies in the precise arrangement of its substituents: two electron-withdrawing fluorine atoms, a nucleophilic hydroxyl group, and a methyl ester. This unique combination of functionalities imparts desirable physicochemical properties to target molecules, making it a sought-after intermediate in drug discovery.[2]

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3] The presence of both fluorine and hydroxyl groups on the benzoate ring provides multiple reaction sites for further molecular elaboration, enabling chemists to construct diverse and complex molecular architectures.[2] This guide offers a comprehensive overview of the synthesis, properties, and applications of Methyl 2,4-difluoro-3-hydroxybenzoate, providing researchers and drug development professionals with the technical insights necessary to leverage this versatile intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application.

PropertyValue
CAS Number 194804-80-3[1]
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol [4]
Appearance White to off-white crystalline solid or powder
Melting Point 90.0 to 94.0 °C[5]
Solubility Soluble in methanol and other organic solvents.[5]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl ester protons (-OCH₃) would appear as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The hydroxyl proton (-OH) will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals, one for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the methyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached fluorine and oxygen atoms.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. A strong absorption peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the ester carbonyl group. C-F stretching vibrations would be observed in the 1100-1300 cm⁻¹ region.

Synthesis and Mechanistic Considerations

The most direct and common method for the preparation of Methyl 2,4-difluoro-3-hydroxybenzoate is the Fischer esterification of its corresponding carboxylic acid, 2,4-difluoro-3-hydroxybenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and operational simplicity.

Diagram of Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification Reactant1 2,4-Difluoro-3- hydroxybenzoic Acid Esterification Fischer Esterification Reactant1->Esterification Reactant2 Methanol (Solvent/Reagent) Reactant2->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Catalyzes Heat Reflux Heat->Esterification Drives reaction Workup Aqueous Work-up (Neutralization & Extraction) Esterification->Workup Crude Product Purification Recrystallization / Chromatography Workup->Purification Product Methyl 2,4-difluoro-3- hydroxybenzoate Purification->Product Pure Product

Caption: Fischer esterification of 2,4-difluoro-3-hydroxybenzoic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure adapted from standard esterification methods for hydroxybenzoic acids.[11][12]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,4-difluoro-3-hydroxybenzoic acid.

  • Reagent Addition: Add an excess of methanol, which acts as both a reactant and the solvent.

  • Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the mixture while cooling in an ice bath.[11][12] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) for several hours.[11] The elevated temperature increases the reaction rate and helps to drive the equilibrium towards the product side by removing the water formed as a byproduct.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.[11]

    • Pour the residue into cold water and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[12]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[11]

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography to afford the pure Methyl 2,4-difluoro-3-hydroxybenzoate as a white solid.

Applications in Pharmaceutical Synthesis

The true value of Methyl 2,4-difluoro-3-hydroxybenzoate is realized in its application as a versatile intermediate for high-value pharmaceutical targets. Its trifunctional nature allows for sequential and regioselective modifications, making it an ideal starting point for complex syntheses.

Role as a Key Intermediate

Fluorinated aromatic compounds are integral to the development of many modern drugs. Methyl 2,4-difluoro-3-hydroxybenzoate serves as a precursor for a variety of bioactive molecules, most notably in the synthesis of novel fluoroquinolone antibiotics and other antimicrobial agents.[13][14][15] The 3-quinolinecarboxylic acid core, a key pharmacophore in many potent antibiotics, can be constructed using intermediates derived from this compound.[13][15]

For instance, the hydroxyl and ester groups can be manipulated to build the quinolone ring system, while the fluorine atoms enhance the antibacterial activity and pharmacokinetic profile of the final drug.[14] It is also a valuable intermediate for transthyretin (TTR) stabilizers, which are under investigation for treating conditions like transthyretin amyloidosis.[16]

Logical Flow in Drug Synthesis

Drug_Synthesis Start Methyl 2,4-difluoro-3- hydroxybenzoate Mod1 Step 1: O-Alkylation (Protection/Modification of -OH) Start->Mod1 Mod2 Step 2: Ester Hydrolysis (-COOCH₃ → -COOH) Mod1->Mod2 Mod3 Step 3: Amide Coupling (Formation of new C-N bond) Mod2->Mod3 Mod4 Step 4: Cyclization (Ring formation) Mod3->Mod4 Mod5 Step 5: Further Functionalization (e.g., Nucleophilic Aromatic Substitution) Mod4->Mod5 API Active Pharmaceutical Ingredient (API) Mod5->API

Caption: A generalized synthetic pathway utilizing the title compound.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. Based on safety data for structurally similar compounds, Methyl 2,4-difluoro-3-hydroxybenzoate should be handled with care.[5][17][18]

Hazard CategoryPrecautionary Measures
Skin Irritation Causes skin irritation. Wear protective gloves and clothing. Wash hands thoroughly after handling.[5][18][19]
Eye Irritation Causes serious eye irritation. Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes.[5][18][19]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[5][18]
Handling Avoid ingestion and inhalation. Do not eat, drink, or smoke when using this product.[17][18][20]
Storage Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[17][20]

Conclusion

Methyl 2,4-difluoro-3-hydroxybenzoate is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical R&D. Its unique structural features provide a robust platform for the synthesis of novel therapeutic agents with potentially enhanced efficacy and improved pharmacokinetic profiles. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully exploit its potential in the quest for next-generation medicines.

References

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of phosphorus esters of methyl 3,5-dihydroxybenzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. Retrieved from [Link]

  • PubMed. (2018). [Application of methyl in drug design]. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate | CAS#:214822-96-5. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Methyl parahydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Garenoxacin via Methyl 2,4-difluoro-3-hydroxybenzoate

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It focuses on the strategic utilization of Methyl 2,4-difluoro-3-hydroxybenzoate as the linchpin i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It focuses on the strategic utilization of Methyl 2,4-difluoro-3-hydroxybenzoate as the linchpin intermediate for installing the critical 8-difluoromethoxy functionality in Garenoxacin (T-3811).

Executive Summary

Garenoxacin (T-3811) represents a distinct class of des-F(6) quinolones, characterized by the absence of a C-6 fluorine atom and the presence of a bulky isoindoline moiety at C-7. A critical structural feature governing its pharmacokinetic profile and spectrum of activity is the 8-difluoromethoxy (-OCHF₂) group.

Methyl 2,4-difluoro-3-hydroxybenzoate (CAS 194804-80-3) is the definitive starting material for introducing this moiety. Unlike routes that rely on late-stage difluoromethylation (which often suffer from regioselectivity issues), utilizing this specific hydroxybenzoate allows for the early-stage installation of the difluoromethoxy group. This ensures 100% regiocontrol and simplifies the downstream purification of the active pharmaceutical ingredient (API).

This guide outlines the optimized protocol for transforming Methyl 2,4-difluoro-3-hydroxybenzoate into the Garenoxacin core, highlighting the "Difluorocarbene Insertion" and "Grohe-Heberer Cyclization" sequences.

Chemical Context & Retrosynthesis[1]

The Intermediate: Methyl 2,4-difluoro-3-hydroxybenzoate
  • CAS: 194804-80-3

  • Molecular Formula: C₈H₆F₂O₃

  • Molecular Weight: 188.13 g/mol

  • Role: Precursor to the "Left-Hand Side" (LHS) Quinolone Core.

  • Key Reactivity:

    • C-3 Hydroxyl: Nucleophilic site for difluorocarbene attack (forms 8-OCHF₂).

    • C-2 Fluorine: Labile leaving group for cyclopropylamine displacement (forms N-1 position).

    • C-4 Fluorine: Site for future coupling with the isoindoline side chain (C-7 position).

Retrosynthetic Logic

The synthesis is convergent. The quinolone nucleus is constructed from the benzoate, pre-loaded with the difluoromethoxy group.

Garenoxacin_Retrosynthesis Garenoxacin Garenoxacin (T-3811) Isoindoline Isoindoline Side Chain (Right-Hand Side) Isoindoline->Garenoxacin C-7 Coupling (SnAr) QuinoloneCore 8-Difluoromethoxy Quinolone Core (Ethyl 1-cyclopropyl-7-fluoro...) QuinoloneCore->Garenoxacin BetaKeto Beta-Keto Ester Intermediate BetaKeto->QuinoloneCore Cyclization & Amine Addition DifluoroEther Methyl 2,4-difluoro-3-(difluoromethoxy)benzoate DifluoroEther->BetaKeto Chain Extension (Grohe-Heberer) StartMaterial Methyl 2,4-difluoro-3-hydroxybenzoate (CAS 194804-80-3) StartMaterial->DifluoroEther Difluoromethylation (ClCF2H)

Caption: Retrosynthetic disassembly of Garenoxacin identifying the hydroxybenzoate as the origin of the core scaffold.

Detailed Experimental Protocols

Phase A: Difluoromethylation (The Critical Step)

Objective: Convert the C-3 hydroxyl group into the difluoromethoxy ether. Challenge: Traditional methods use chlorodifluoromethane gas (Freon-22), which is an ozone-depleting substance and difficult to meter. Solution: Use Sodium Chlorodifluoroacetate (ClCF₂COONa) as a solid source of difluorocarbene. This method is safer, more reproducible, and scalable.

Protocol 1: Difluoromethoxy Installation
  • Reagents:

    • Methyl 2,4-difluoro-3-hydroxybenzoate (1.0 eq)

    • Sodium Chlorodifluoroacetate (1.5 - 2.0 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

    • Water (catalytic amount, helps initiate carbene release).

  • Procedure:

    • Setup: Charge a reactor with Methyl 2,4-difluoro-3-hydroxybenzoate and DMF (5-7 volumes).

    • Base Addition: Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Reagent Addition: Add Sodium Chlorodifluoroacetate in portions.

    • Reaction: Heat the mixture to 90–100°C . The elevated temperature triggers the decarboxylation of the acetate, releasing highly reactive difluorocarbene (:CF₂).

    • Mechanism: The phenoxide attacks the :CF₂ to form an intermediate anion, which is rapidly protonated (from trace water or workup) to form the -OCHF₂ group.

    • Monitoring: Monitor by HPLC for the disappearance of the starting phenol.

    • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organic layer with brine.[1]

    • Yield Target: >85% conversion to Methyl 2,4-difluoro-3-(difluoromethoxy)benzoate .

Phase B: Quinolone Ring Construction (Grohe-Heberer Method)

Objective: Convert the benzoate ester into the bicyclic quinolone core.

Protocol 2: Chain Extension and Cyclization
  • Hydrolysis: Saponify the methyl ester (NaOH/MeOH) to yield 2,4-difluoro-3-(difluoromethoxy)benzoic acid .

  • Activation: Convert the acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

  • Beta-Keto Ester Formation:

    • React the acid chloride with Magnesium Ethyl Malonate (or Ethyl trimethylsilyl malonate + n-BuLi) in THF at -20°C to 0°C.

    • Result: Ethyl 2,4-difluoro-3-(difluoromethoxy)benzoyl acetate.

  • Cyclopropylamine Addition:

    • Dissolve the beta-keto ester in Ethanol or Toluene.

    • Add Triethyl Orthoformate and Acetic Anhydride (reflux 2h) to form the ethoxymethylene intermediate.

    • Cool and add Cyclopropylamine (1.1 eq). The amine displaces the ethoxy group.

    • Crucial Selectivity: The subsequent displacement of the C-2 Fluorine (ortho to the ketone) by the nitrogen occurs upon treatment with a base.

  • Cyclization:

    • Add Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) to the reaction mixture.

    • Heat to 60–80°C. The nitrogen attacks the C-2 position, displacing the fluorine and closing the ring.

    • Product: Ethyl 1-cyclopropyl-7-fluoro-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Analytical Data & Process Parameters

Key Intermediate Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (Area %)
Water Content < 0.5%Karl Fischer
¹H NMR (DMSO-d₆) δ 3.85 (s, 3H), 7.2-7.5 (m, 2H), 10.5 (s, 1H, -OH)Identity Confirmation
¹⁹F NMR Distinct signals for F-2 and F-4Identity Confirmation
Critical Process Parameters (CPPs)
  • Temperature Control (Phase A): The generation of difluorocarbene from sodium chlorodifluoroacetate is temperature-dependent. Below 70°C, the reaction is sluggish; above 110°C, carbene polymerization (formation of PTFE-like oligomers) competes with product formation. Optimal Range: 90–95°C.

  • Water Content (Phase A): Strictly anhydrous conditions can actually stall the protonation step required to close the -OCHF₂ group. A controlled amount of proton source (or trace water in solvent) is beneficial, but excessive water hydrolyzes the difluorocarbene.

  • Regioselectivity (Phase B): During cyclization, the 2-F is much more labile than the 4-F due to the activation by the adjacent carbonyl group. However, maintaining mild temperatures (<80°C) ensures the 4-F remains intact for the final coupling with the isoindoline.

Visualizing the Reaction Pathway

Reaction_Pathway SM Methyl 2,4-difluoro-3-hydroxybenzoate Step1 1. ClCF2COONa, DMF, 95°C (Difluoromethylation) SM->Step1 Int1 Methyl 2,4-difluoro-3- (difluoromethoxy)benzoate Step1->Int1 Step2 2. Hydrolysis & Activation (SOCl2) Int1->Step2 Int2 Acid Chloride Step2->Int2 Step3 3. Mg(OEt)2(CH(COOEt)2) (Grohe-Heberer) Int2->Step3 Int3 Beta-Keto Ester Step3->Int3 Step4 4. Cyclopropylamine / K2CO3 (Cyclization) Int3->Step4 Final Garenoxacin Core (Ethyl ester) Step4->Final

Caption: Step-by-step transformation from the hydroxybenzoate starting material to the Garenoxacin quinolone core.

Safety & Handling

  • Fluorinated Intermediates: The difluoromethoxy intermediates are generally stable but should be treated as potential skin irritants.

  • Difluorocarbene: While generated in situ, :CF₂ is a reactive species. Ensure adequate ventilation.

  • Acid Chlorides: The activation step releases HCl and SO₂. Scrubber systems must be active.

References

  • Toyama Chemical Co., Ltd. (2000). Quinolonecarboxylic acid derivatives or salts thereof. US Patent 6,025,370. Link

  • Fujifilm Toyama Chemical. (2013).[2] Garenoxacin mesylate, process for preparation thereof, and crystalline form thereof. WO Patent 2013/121439. Link

  • Biosynth. (n.d.).[3] 2,4-Difluoro-3-hydroxybenzoic acid methyl ester Product Page. Accessed Oct 2023.[4] Link

  • PubChem. (n.d.). Methyl 2,4-difluoro-3-hydroxybenzoate Compound Summary. National Library of Medicine. Link

  • Zhang, Y., et al. (2020).[5] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Demonstrates analogous nitration/reduction routes for similar intermediates). Link

Sources

Application

Application Notes and Protocols for the Synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate

Introduction: The Significance of Fluorinated Benzoid Scaffolds Methyl 2,4-difluoro-3-hydroxybenzoate is a valuable fluorinated aromatic compound that serves as a key building block in the synthesis of various high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Benzoid Scaffolds

Methyl 2,4-difluoro-3-hydroxybenzoate is a valuable fluorinated aromatic compound that serves as a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms and a hydroxyl group on the benzene ring imparts unique electronic properties and conformational constraints, which can significantly influence the biological activity and physicochemical properties of derivative compounds. This application note provides a detailed, field-proven protocol for the synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate, designed for researchers, scientists, and professionals in drug development. The outlined synthetic strategy is robust, scalable, and founded on well-established chemical principles, ensuring both high yield and purity.

Strategic Overview: A Two-Step Approach

The synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate is most effectively achieved through a two-step process. This strategy was chosen for its efficiency, high degree of control over regioselectivity, and the commercial availability of the starting materials.

  • Step 1: Directed Ortho-Metalation and Carboxylation of 2,4-Difluorophenol. This initial step focuses on the regioselective introduction of a carboxylic acid group at the C3 position of the 2,4-difluorophenol ring to synthesize the key intermediate, 2,4-difluoro-3-hydroxybenzoic acid. Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing group on an aromatic ring to guide deprotonation by a strong base to an adjacent position.[1][2] In this protocol, the hydroxyl group of 2,4-difluorophenol serves as an effective directing group.

  • Step 2: Esterification of 2,4-difluoro-3-hydroxybenzoic Acid. The second step involves the conversion of the synthesized carboxylic acid to its corresponding methyl ester. Two reliable and widely practiced methods for this transformation will be presented: a classic Fischer esterification under acidic conditions and a more rapid conversion via an acyl chloride intermediate using thionyl chloride.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Synthesis of 2,4-difluoro-3-hydroxybenzoic acid cluster_1 Step 2: Esterification 2,4-Difluorophenol 2,4-Difluorophenol Lithiation Lithiation 2,4-Difluorophenol->Lithiation 1. n-BuLi, THF, -78 °C Carboxylation Carboxylation Lithiation->Carboxylation 2. CO2 (s) Acidification Acidification Carboxylation->Acidification 3. H3O+ 2,4-difluoro-3-hydroxybenzoic_acid 2,4-difluoro-3-hydroxybenzoic_acid Acidification->2,4-difluoro-3-hydroxybenzoic_acid Workup & Purification Esterification Esterification 2,4-difluoro-3-hydroxybenzoic_acid->Esterification MeOH, H+ (cat.) OR 1. SOCl2 2. MeOH Methyl_2,4-difluoro-3-hydroxybenzoate Methyl_2,4-difluoro-3-hydroxybenzoate Esterification->Methyl_2,4-difluoro-3-hydroxybenzoate Workup & Purification

Caption: Overall synthetic workflow for Methyl 2,4-difluoro-3-hydroxybenzoate.

PART 1: Synthesis of 2,4-difluoro-3-hydroxybenzoic acid via Directed Ortho-Metalation

Scientific Rationale

The hydroxyl group of 2,4-difluorophenol is acidic and will be deprotonated by a strong organolithium base such as n-butyllithium (n-BuLi). The resulting lithium phenoxide then acts as a powerful directing group, coordinating the lithium cation and facilitating the deprotonation of the adjacent C3 proton. This high degree of regioselectivity is a key advantage of the DoM strategy.[1][2][3] Subsequent quenching of the resulting aryllithium intermediate with solid carbon dioxide (dry ice) followed by acidic workup yields the desired 2,4-difluoro-3-hydroxybenzoic acid.

The reaction mechanism is illustrated below:

G cluster_0 Start 2,4-Difluorophenol Deprotonation Lithium 2,4-difluorophenoxide Start->Deprotonation + n-BuLi - Butane Ortho-Lithiation 3-Lithio-2,4-difluorophenoxide Deprotonation->Ortho-Lithiation + n-BuLi - Butane Carboxylation Lithium 2,4-difluoro-3-hydroxybenzoate Ortho-Lithiation->Carboxylation + CO2 Protonation 2,4-difluoro-3-hydroxybenzoic acid Carboxylation->Protonation + H3O+

Caption: Reaction mechanism for the synthesis of the carboxylic acid intermediate.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2,4-Difluorophenol130.095.00 g38.4Ensure dryness
n-Butyllithium64.0633.0 mL82.52.5 M in hexanes
Tetrahydrofuran (THF)72.11150 mL-Anhydrous
Carbon Dioxide (solid)44.01~50 g-Dry ice, crushed
Hydrochloric Acid (HCl)36.46As needed-2 M aqueous solution
Diethyl Ether74.12200 mL-For extraction
Anhydrous MgSO4120.37As needed-Drying agent

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2,4-difluorophenol (5.00 g, 38.4 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (150 mL) to the flask and stir the solution under a nitrogen atmosphere until the 2,4-difluorophenol is completely dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (33.0 mL of a 2.5 M solution in hexanes, 82.5 mmol) dropwise to the stirred solution via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A white precipitate may form. Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Carboxylation: Carefully add crushed dry ice (~50 g) to the reaction mixture in small portions, ensuring the temperature remains below -60 °C. The reaction is exothermic. Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature overnight.

  • Quenching and Acidification: Slowly quench the reaction by adding water (50 mL). Acidify the aqueous layer to pH ~2 with 2 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,4-difluoro-3-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a toluene/hexanes mixture) to afford a white solid.

Expected Yield: 75-85%

PART 2: Esterification of 2,4-difluoro-3-hydroxybenzoic Acid

Two effective methods for the esterification of the synthesized carboxylic acid are provided below. The choice of method may depend on the available equipment, desired reaction time, and scale of the synthesis.

Method A: Fischer Esterification

Scientific Rationale:

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used, and a strong acid catalyst, such as sulfuric acid, is employed.

Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2,4-difluoro-3-hydroxybenzoic acid174.104.00 g23.0From Step 1
Methanol32.04100 mL-Anhydrous
Sulfuric Acid (H2SO4)98.081 mL-Concentrated
Saturated NaHCO3 solution-As needed-For neutralization
Ethyl Acetate88.11150 mL-For extraction
Anhydrous Na2SO4142.04As needed-Drying agent

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,4-difluoro-3-hydroxybenzoic acid (4.00 g, 23.0 mmol) in methanol (100 mL).

  • Acid Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate (100 mL) and wash with water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield Methyl 2,4-difluoro-3-hydroxybenzoate as a solid.

Expected Yield: 80-90%

Method B: Thionyl Chloride-Mediated Esterification

Scientific Rationale:

This method proceeds via a more reactive acyl chloride intermediate. Thionyl chloride (SOCl2) converts the carboxylic acid to an acyl chloride, which then readily reacts with methanol to form the ester.[3][6] This method is often faster and not subject to the equilibrium limitations of Fischer esterification.

Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2,4-difluoro-3-hydroxybenzoic acid174.104.00 g23.0From Step 1
Thionyl Chloride (SOCl2)118.972.5 mL34.5Use in a fume hood
Dichloromethane (DCM)84.9350 mL-Anhydrous
Methanol32.0420 mL-Anhydrous

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 2,4-difluoro-3-hydroxybenzoic acid (4.00 g, 23.0 mmol) and anhydrous dichloromethane (50 mL).

  • Acyl Chloride Formation: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2.5 mL, 34.5 mmol) dropwise. A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

  • Solvent Removal: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the crude acyl chloride in anhydrous dichloromethane (50 mL) and cool to 0 °C. Slowly add anhydrous methanol (20 mL).

  • Completion and Workup: Stir the reaction at room temperature for 1 hour. Wash the reaction mixture with water (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford pure Methyl 2,4-difluoro-3-hydroxybenzoate.

Expected Yield: 85-95%

Characterization and Data

The final product, Methyl 2,4-difluoro-3-hydroxybenzoate, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 2,4-difluoro-3-hydroxybenzoate194804-80-3C8H6F2O3188.13
2,4-difluoro-3-hydroxybenzoic acid91659-08-4C7H4F2O3174.10

Safety and Handling

  • Always work in a well-ventilated fume hood, especially when handling thionyl chloride, which is corrosive and releases toxic gases upon reaction.

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and reactive towards moisture and air. Handle under an inert atmosphere (nitrogen or argon) using appropriate syringe and cannula techniques.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • The quenching of the reaction with dry ice and the subsequent acidification are exothermic and should be performed with caution.

Conclusion

This application note provides two robust and reliable synthetic routes for the preparation of Methyl 2,4-difluoro-3-hydroxybenzoate. The directed ortho-metalation approach for the synthesis of the key carboxylic acid intermediate offers excellent regiocontrol. For the final esterification step, both the Fischer esterification and the thionyl chloride-mediated methods are presented, allowing for flexibility based on laboratory resources and requirements. By following these detailed protocols, researchers can confidently synthesize this valuable fluorinated building block for their drug discovery and development programs.

References

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. Retrieved February 2, 2026, from [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • YouTube. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved February 2, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-3-hydroxybenzoic acid. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved February 2, 2026, from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved February 2, 2026, from [Link]

  • YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 2, 2026, from [Link]

Sources

Method

Use of "Methyl 2,4-difluoro-3-hydroxybenzoate" as a building block

Application Note: Strategic Utilization of Methyl 2,4-difluoro-3-hydroxybenzoate in Medicinal Chemistry Executive Summary Methyl 2,4-difluoro-3-hydroxybenzoate represents a high-value "scaffold hopping" intermediate for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2,4-difluoro-3-hydroxybenzoate in Medicinal Chemistry

Executive Summary

Methyl 2,4-difluoro-3-hydroxybenzoate represents a high-value "scaffold hopping" intermediate for drug discovery. Its structural uniqueness lies in the 2,4-difluoro-3-hydroxy motif. The flanking fluorine atoms at positions 2 and 4 exert a profound electronic effect on the central hydroxyl group (position 3), significantly altering its pKa and metabolic stability compared to non-fluorinated analogues.

This Application Note details the strategic use of this building block, focusing on two primary synthetic vectors:

  • O-Functionalization: Exploiting the modulated acidity of the phenol for etherification (e.g., difluoromethylation).

  • Core Extension: Utilizing the ester handle for amide coupling or heterocycle construction (e.g., fluoroquinolones).

Chemical Profile & Reactivity Logic

To use this building block effectively, researchers must understand how the fluorine substitution alters standard reactivity patterns.

PropertyValue / DescriptionImpact on Protocol
CAS 194804-80-3Verification Standard
Molecular Weight 188.13 g/mol Fragment-based design calculation
pKa (Phenol) ~6.6 (Predicted)Critical: Significantly more acidic than phenol (pKa ~10). Requires weaker bases for deprotonation.
Electronic State Electron-deficient ringThe ester and fluorines deactivate the ring toward electrophilic aromatic substitution (SEAr) but activate it for Nucleophilic Aromatic Substitution (SnAr) at the C4 position under extreme conditions.
H-Bonding IntramolecularPotential H-bond between 3-OH and 2-F or 4-F, though less dominant than O-H...O=C interactions.
Visualizing the Reactivity Nodes

The following diagram outlines the divergent synthetic pathways available from this single precursor.

ReactivityMap node_core Methyl 2,4-difluoro- 3-hydroxybenzoate (Core Scaffold) node_OH 3-Hydroxyl Group (Nucleophile) node_core->node_OH  Modulated pKa   node_Ester 1-Methyl Ester (Electrophile) node_core->node_Ester  Orthogonal Protection   node_Ether Ether/Difluoromethyl Ether (Metabolic Stability) node_OH->node_Ether  Alkylation (R-X, Base)   node_Acid Benzoic Acid (Linker Activation) node_Ester->node_Acid  Hydrolysis (LiOH)   node_Quinolone Fluoroquinolone Core (Garenoxacin Precursor) node_Acid->node_Quinolone  Cyclization  

Figure 1: Reactivity map highlighting the dual-functional nature of the scaffold. The 3-OH serves as a diversity point, while the ester serves as the connectivity handle.

Protocol A: Controlled O-Alkylation (The "Masking" Strategy)

Context: The free phenol is a metabolic liability (rapid glucuronidation). In medicinal chemistry, this is often capped. Due to the electron-withdrawing fluorines, the 3-OH is acidic. Challenge: Using strong bases (e.g., NaH) can cause transesterification or hydrolysis of the methyl ester. Solution: Use a mild base (


) in a polar aprotic solvent.
Materials
  • Methyl 2,4-difluoro-3-hydroxybenzoate (1.0 eq)[1]

  • Alkyl Halide (e.g., Iodomethane or 2-Bromo-propane) (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • DMF (Dimethylformamide) or Acetonitrile (anhydrous)

Step-by-Step Procedure
  • Preparation: Charge a reaction flask with Methyl 2,4-difluoro-3-hydroxybenzoate (1.0 eq) and anhydrous DMF (concentration ~0.2 M).

  • Activation: Add

    
     (2.0 eq) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may turn yellow due to phenoxide formation.
    
  • Addition: Dropwise add the Alkyl Halide (1.2 eq).

    • Critical: If using volatile halides (e.g., MeI), use a reflux condenser or sealed tube.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (lower Rf) should disappear.

  • Work-up:

    • Dilute with EtOAc.[2]

    • Wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Yield Expectation: >85% isolated yield.

Expert Insight (Difluoromethylation): To install the


 group (common in bioisosteres like Garenoxacin precursors), replace the alkyl halide with Sodium chlorodifluoroacetate  and use DMF/Water at 100°C. The reagent generates difluorocarbene in situ, which inserts into the O-H bond.

Protocol B: Ester Hydrolysis & Amide Coupling

Context: Once the phenol is functionalized (or if the free phenol is desired in the final target), the ester must be converted to an amide or heterocycle. Challenge: The ortho-fluorines (positions 2 and 4) create steric bulk and electronic repulsion, potentially slowing down nucleophilic attack at the carbonyl.

Step-by-Step Procedure

Part 1: Saponification (Ester


 Acid) 
  • Dissolve the ester (1.0 eq) in THF/Water (3:1 ratio).

  • Add LiOH·H2O (2.5 eq). Note: LiOH is preferred over NaOH to minimize nucleophilic attack on the aromatic ring fluorines (SnAr side reaction).

  • Stir at 40°C for 2 hours.

  • Acidification: Cool to 0°C. Acidify carefully with 1N HCl to pH ~3.

  • Isolation: The product often precipitates. Filter and wash with cold water. If not, extract with EtOAc.[2]

Part 2: Amide Coupling

  • Suspend the 2,4-difluoro-3-hydroxybenzoic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate the acid.

  • Add the Amine partner (1.1 eq).

  • Stir at RT for 12 hours.

  • Purification: Flash chromatography is usually required.

Case Study: The Garenoxacin Connection

This building block is a documented key intermediate in the synthesis of Garenoxacin (a quinolone antibiotic).

  • Mechanism: The 2,4-difluoro-3-hydroxybenzoate is converted into a benzoylacetate, which then undergoes a Gould-Jacobs type cyclization to form the quinolone core.

  • Significance: The C3-hydroxyl group of the benzoate eventually becomes the C8-position of the quinolone, which is often substituted with a difluoromethoxy (

    
    ) group to improve pharmacokinetics and reduce phototoxicity.
    
Workflow Visualization: From Building Block to Drug Core

GarenoxacinPath Start Methyl 2,4-difluoro- 3-hydroxybenzoate Step1 Step 1: O-Difluoromethylation (Reagent: ClCF2COONa) Start->Step1  Functionalize Phenol   Step2 Step 2: Ester Hydrolysis (LiOH) Step1->Step2  Activate Linker   Step3 Step 3: Quinolone Ring Construction (Gould-Jacobs Cyclization) Step2->Step3  + Ethyl 3-(dimethylamino)acrylate   Final Garenoxacin Scaffold (Antibacterial Activity) Step3->Final  Derivatization  

Figure 2: Simplified synthetic route illustrating the transformation of the building block into a bioactive quinolone scaffold.

References

  • Zhang, Y., et al. (2020).[3] A new and practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[4] Methyl 2,3-difluoro-4-hydroxybenzoate (Isomer Reference).[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Notes and Protocols: Synthesis and Reaction Mechanism of Methyl 2,4-difluoro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2,4-difluoro-3-hydroxybenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-difluoro-3-hydroxybenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs are found in various biologically active molecules, and it serves as a versatile building block for the synthesis of more complex chemical entities.[1] The presence of two fluorine atoms on the benzene ring can profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive component in the design of novel therapeutic agents. A notable application of structurally similar compounds is in the synthesis of fluoroquinolone antibiotics.[2][3] For instance, the related precursor, 2,4-difluoro-3-hydroxybenzoic acid, is a key starting material for the preparation of the antibacterial drug Garenoxacin.[4] This highlights the potential of methyl 2,4-difluoro-3-hydroxybenzoate and its derivatives in the development of new pharmaceuticals.

This document provides a detailed guide to the synthesis of methyl 2,4-difluoro-3-hydroxybenzoate, including the preparation of its precursor, 2,4-difluoro-3-hydroxybenzoic acid. It will delve into the underlying reaction mechanisms, offering insights into the chemical transformations involved. Furthermore, detailed experimental protocols and expected analytical data are provided to assist researchers in the practical application of these synthetic methods.

Synthesis of the Precursor: 2,4-difluoro-3-hydroxybenzoic acid

The synthesis of methyl 2,4-difluoro-3-hydroxybenzoate commences with the preparation of its carboxylic acid precursor, 2,4-difluoro-3-hydroxybenzoic acid. A known, albeit multi-step, synthetic route starts from 3,4,5-trifluoronitrobenzene.[4] This pathway involves a series of transformations including methoxylation, reduction, bromination, deamination, cyanation, and finally, hydrolysis to yield the desired product.

A schematic overview of this synthetic pathway is presented below:

Synthesis of 2,4-difluoro-3-hydroxybenzoic acid start 3,4,5-Trifluoronitrobenzene step1 Methoxylation start->step1 intermediate1 2,6-Difluoro-4-nitroanisole step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 3,5-Difluoro-4-anisidine step2->intermediate2 step3 Bromination intermediate2->step3 intermediate3 3,5-Difluoro-2-bromo-4-anisidine step3->intermediate3 step4 Deamination intermediate3->step4 intermediate4 2,6-Difluoro-3-bromoanisole step4->intermediate4 step5 Cyanation intermediate4->step5 intermediate5 2,4-Difluoro-3-anisole nitrile step5->intermediate5 step6 Hydrolysis intermediate5->step6 product 2,4-Difluoro-3-hydroxybenzoic acid step6->product

Caption: Synthetic pathway for 2,4-difluoro-3-hydroxybenzoic acid.

Due to the complexity of this route, a more practical laboratory-scale synthesis might be adapted from methods used for structurally similar compounds, such as the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which involves nitration, esterification, reduction, diazotization, and hydrolysis of a substituted difluorobenzoic acid.[5]

Synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate: A Detailed Protocol

The most direct method for the synthesis of methyl 2,4-difluoro-3-hydroxybenzoate is the esterification of 2,4-difluoro-3-hydroxybenzoic acid. A highly effective method for this transformation involves the use of thionyl chloride (SOCl₂) and methanol. This approach is analogous to the synthesis of similar compounds like methyl 4-fluoro-3-hydroxybenzoate.[6]

Reaction Mechanism: Esterification via Acyl Chloride Intermediate

The reaction proceeds through a two-step mechanism. First, the carboxylic acid is converted to a more reactive acyl chloride by thionyl chloride. The subsequent nucleophilic attack by methanol on the acyl chloride, followed by the elimination of a chloride ion, yields the final ester product.

Step 1: Formation of the Acyl Chloride

The carboxylic acid reacts with thionyl chloride to form an acyl chloride. The lone pair of electrons on the hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent elimination of sulfur dioxide and a proton to form the acyl chloride.

Acyl_Chloride_Formation RCOOH R-COOH Intermediate R-CO-O-S(O)Cl + HCl RCOOH->Intermediate + SOCl₂ SOCl2 SOCl₂ RCOCl R-COCl + SO₂ + HCl Intermediate->RCOCl - SO₂

Caption: Formation of the acyl chloride intermediate.

Step 2: Nucleophilic Acyl Substitution

Methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate then collapses, eliminating the chloride ion to form the methyl ester.

Ester_Formation RCOCl R-COCl Tetrahedral_Intermediate [R-C(O⁻)(Cl)-O⁺H(CH₃)] RCOCl->Tetrahedral_Intermediate + CH₃OH CH3OH CH₃OH Ester R-COOCH₃ + HCl Tetrahedral_Intermediate->Ester - Cl⁻, - H⁺

Caption: Nucleophilic acyl substitution to form the ester.

Experimental Protocol

This protocol is adapted from the synthesis of methyl 4-fluoro-3-hydroxybenzoate and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2,4-difluoro-3-hydroxybenzoic acid174.1010.01.74 g
Methanol (anhydrous)32.04Excess25 mL
Thionyl chloride (SOCl₂)118.9720.01.46 mL (2.4 g)
Saturated sodium bicarbonate solution--As needed
Ethyl acetate88.11-As needed
Anhydrous sodium sulfate142.04-As needed
Saturated brine solution--As needed

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-difluoro-3-hydroxybenzoic acid (1.74 g, 10.0 mmol) in anhydrous methanol (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.46 mL, 20.0 mmol) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts violently with water. This addition is exothermic and will generate HCl gas.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C) for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases. This will neutralize any remaining acid.

  • Wash the organic layer with saturated brine solution (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude methyl 2,4-difluoro-3-hydroxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Methyl protons (-OCH₃): A singlet peak is expected around 3.9 ppm.

  • Aromatic protons: Two signals in the aromatic region (6.8-7.8 ppm), likely appearing as complex multiplets due to fluorine-proton coupling.

  • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Methyl carbon (-OCH₃): A signal around 52 ppm.

  • Carbonyl carbon (C=O): A signal in the range of 165-170 ppm.

  • Aromatic carbons: Several signals in the aromatic region (110-160 ppm), with their chemical shifts and splitting patterns influenced by the fluorine and hydroxyl substituents. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F).

IR (Infrared) Spectroscopy:

  • O-H stretch (hydroxyl): A broad absorption band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic and methyl): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=O stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C-O stretch (ester): Absorptions in the region of 1100-1300 cm⁻¹.

  • C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₆F₂O₃ = 188.13 g/mol ).

Applications in Research and Development

Methyl 2,4-difluoro-3-hydroxybenzoate is primarily utilized as a key intermediate in the synthesis of more complex molecules for various research and development purposes.[1] Its utility stems from the presence of multiple functional groups that can be selectively modified.

  • Building Block in Organic Synthesis: The ester, hydroxyl, and difluoro-substituted aromatic ring provide multiple reaction sites for further chemical transformations, making it a valuable building block for constructing diverse molecular architectures.[1]

  • Pharmaceutical Research: The structural similarity of its precursor to intermediates used in the synthesis of fluoroquinolone antibiotics suggests its potential as a starting material for novel antibacterial agents.[2][4] Furthermore, the related compound 4-fluoro-3-hydroxybenzoic acid is a crucial intermediate in the synthesis of Acoramidis, a drug candidate for treating transthyretin amyloidosis, indicating the potential for this class of compounds in addressing a range of diseases.

Conclusion

The synthesis of methyl 2,4-difluoro-3-hydroxybenzoate can be reliably achieved through the esterification of 2,4-difluoro-3-hydroxybenzoic acid, a process for which a detailed and adaptable protocol has been provided. Understanding the underlying reaction mechanisms, particularly the formation of an acyl chloride intermediate, is crucial for optimizing reaction conditions and ensuring a successful outcome. While specific analytical data for the title compound is not widely published, predictions based on analogous structures provide a solid framework for its characterization. The role of this and similar fluorinated benzoates as versatile intermediates in drug discovery underscores their importance to the scientific community. These application notes are intended to equip researchers with the foundational knowledge and practical guidance necessary for the synthesis and utilization of this valuable chemical entity.

References

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 573-577. Available at: [Link]

  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.
  • CABI Digital Library. 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Available at: [Link]

  • Organic Syntheses. Benzaldehyde, m-hydroxy-. Available at: [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Available at: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]

  • PubChem. Methyl 2,3-difluoro-4-hydroxybenzoate. Available at: [Link]

  • The Royal Society of Chemistry. 4. Available at: [Link]

  • ResearchGate. (PDF) A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. Available at: [Link]

  • BMRB. Methyl 4-hydroxybenzoate (C8 H8 O3). Available at: [Link]

  • Analytical Methods (RSC Publishing). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Available at: [Link]

  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... Available at: [Link]

  • ResearchGate. IR-spectrum of the product 4-hydroxybenzoic acid. Available at: [Link]

  • SciELO. Validation and Application of a Methodology for Quantifying Levels of Parabens in Sports Supplements from Brazil Using Liquid Chromatography. Available at: [Link]

  • PMC - NIH. A derivatization-enhanced detection strategy in mass spectrometry: analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. Available at: [Link]

  • NIST WebBook. Methyl 3-amino-4-hydroxybenzoate. Available at: [Link]

  • Chemsrc. METHYL 4-FLUORO-3-HYDROXYBENZOATE | CAS#:214822-96-5. Available at: [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0325493). Available at: [Link]

  • FooDB. Showing Compound Methylparaben (FDB010509). Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. Available at: [Link]

  • PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Available at: [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). Available at: [Link]

  • YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. Available at: [Link]

Sources

Method

Experimental procedure for esterifying 2,4-difluoro-3-hydroxybenzoic acid

Technical Application Note: Chemoselective Esterification of 2,4-Difluoro-3-hydroxybenzoic Acid Executive Summary This guide details the optimized protocol for the chemoselective esterification of 2,4-difluoro-3-hydroxyb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Esterification of 2,4-Difluoro-3-hydroxybenzoic Acid

Executive Summary

This guide details the optimized protocol for the chemoselective esterification of 2,4-difluoro-3-hydroxybenzoic acid (CAS: 176699-13-1). Due to the specific electronic and steric environment created by the ortho-fluorine at position 2 and the para-fluorine at position 4, standard esterification protocols require modification to ensure high yield and purity.

This protocol prioritizes the Thionyl Chloride (SOCl₂)/Methanol method. This approach is superior to standard Fischer esterification (H₂SO₄) for this substrate because the in situ generation of anhydrous HCl and the dehydrating nature of SOCl₂ drive the equilibrium forward, overcoming the steric hindrance imposed by the C2-fluorine atom while avoiding O-alkylation of the C3-phenol.

Strategic Analysis & Mechanistic Insight

The Challenge: The "Ortho" & Electronic Effect

The target molecule presents two distinct challenges for esterification:

  • Steric Hindrance (The 2-F Effect): The fluorine atom at the 2-position is sterically bulky enough to impede the attack of methanol on the carbonyl carbon. Standard equilibrium methods (Fischer) often suffer from slow kinetics and incomplete conversion.

  • Chemoselectivity (Acid vs. Phenol): The molecule contains both a carboxylic acid and a phenol.

    • Risk:[1][2] Basic conditions (e.g., Alkyl Halide + K₂CO₃) will deprotonate the phenol (pKa ~7-8, lowered by electron-withdrawing fluorines) leading to unwanted O-alkylation (ether formation).

    • Solution: Acid-catalyzed conditions are strictly required to protonate the carbonyl oxygen, making it susceptible to nucleophilic attack by methanol, while leaving the phenol protonated and unreactive.

Selected Methodology: Acyl Chloride Activation (In Situ)

We utilize Thionyl Chloride in Methanol.[3] This method operates via a dual mechanism:

  • Activation: SOCl₂ reacts with methanol to generate anhydrous HCl and dimethyl sulfite/methyl chlorosulfite, or reacts directly with the carboxylic acid to form a transient acid chloride.

  • Dehydration: The reaction consumes water produced during esterification (SOCl₂ + H₂O → SO₂ + 2HCl), rendering the process irreversible and driving it to 100% conversion.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3]RoleHazards
2,4-Difluoro-3-hydroxybenzoic acid 174.081.0SubstrateIrritant
Thionyl Chloride (SOCl₂) 118.971.5 - 2.0ActivatorCorrosive, Toxic Gas
Methanol (Anhydrous) 32.04Excess (Solvent)Solvent/RgtFlammable, Toxic
Ethyl Acetate 88.11N/AExtractionFlammable
NaHCO₃ (Sat.[3] Aq.) 84.01N/ANeutralizationIrritant
Step-by-Step Procedure

Step 1: Setup and Addition (0°C)

  • Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Add 2,4-difluoro-3-hydroxybenzoic acid (5.0 g, 28.7 mmol) and Methanol (50 mL) . Stir until partially dissolved (suspension is acceptable; it will clear upon reaction).

  • Cool the system to 0°C using an ice-water bath.

  • Critical Step: Add Thionyl Chloride (4.2 mL, 57.4 mmol, 2.0 eq) dropwise over 20 minutes.

    • Note: The reaction is exothermic and releases SO₂/HCl gas. Ensure vigorous venting into a scrubber or fume hood.

Step 2: Reaction (Reflux)

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 15 minutes.

  • Attach a reflux condenser (drying tube on top recommended).

  • Heat the reaction to Reflux (65°C) for 3–5 hours .

    • Checkpoint: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes) or HPLC. The starting acid spot (low Rf) should disappear, replaced by the ester (high Rf).

Step 3: Workup & Isolation

  • Cool the mixture to RT.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove MeOH and excess SOCl₂. Caution: Trap acidic vapors.

  • Redissolve the resulting residue in Ethyl Acetate (50 mL) .

  • Wash 1: Water (30 mL).

  • Wash 2: Saturated Aqueous NaHCO₃ (2 x 30 mL).

    • Note: This removes any unreacted acid. Gas evolution (CO₂) will occur; vent frequently.

  • Wash 3: Brine (30 mL).

  • Dry the organic layer over Anhydrous Na₂SO₄, filter, and concentrate to dryness.

Step 4: Purification

  • The crude product is typically a white to off-white solid of sufficient purity (>95%) for subsequent steps.

  • Optional: Recrystallize from minimal hot Hexanes/EtOAc (5:1) if higher purity is required.

Visualization of Workflow

The following diagram illustrates the decision logic and reaction pathway, highlighting the critical control points (CCPs) for chemoselectivity.

G Start Start: 2,4-Difluoro-3-hydroxybenzoic acid Decision Select Reagents Start->Decision Path_Base Base/Alkyl Halide (K2CO3 / MeI) Decision->Path_Base Avoid Path_Acid Acid Catalysis (SOCl2 / MeOH) Decision->Path_Acid Preferred Result_Base FAILURE: O-Alkylation (Ether + Ester Mix) Path_Base->Result_Base Intermediate Intermediate: Acyl Chloride / Protonated Carbonyl Path_Acid->Intermediate Activation Reaction Reflux 65°C (Overcomes Steric Hindrance) Intermediate->Reaction + MeOH Workup Workup: NaHCO3 Wash Reaction->Workup Product Product: Methyl 2,4-difluoro-3-hydroxybenzoate Workup->Product

Figure 1: Reaction logic flow emphasizing the necessity of acid catalysis to prevent phenolic side-reactions.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers:

Analytical MethodExpected SignalInterpretation
¹H NMR (DMSO-d₆) Singlet δ ~3.85 ppm (3H)Appearance of Methyl Ester (-COOCH ₃).
¹H NMR (DMSO-d₆) Broad Singlet δ ~10.5 ppm (1H)Retention of Phenolic -OH (disappears with D₂O shake).
¹⁹F NMR Two distinct signalsConfirms integrity of the fluorinated ring.
HPLC Shift in Retention Time (RT)Ester is less polar than Acid; RT increases on Reverse Phase (C18).

Common Troubleshooting:

  • Low Yield? Ensure SOCl₂ is fresh. Old SOCl₂ absorbs water and loses potency.

  • Unreacted Acid? Increase reflux time to 6–8 hours. The 2-Fluoro group creates significant steric resistance.

References

  • PubChem. (2025).[4] 2,4-Difluoro-3-hydroxybenzoic acid Compound Summary. Retrieved October 26, 2023, from [Link]

  • LibreTexts Chemistry. (2019). Reactions of Alcohols with Thionyl Chloride. Retrieved October 26, 2023, from [Link]

Sources

Application

"Methyl 2,4-difluoro-3-hydroxybenzoate" for fluoroquinolone synthesis

Application Note: High-Purity Synthesis of 8-Alkoxy Quinolone Scaffolds via Methyl 2,4-difluoro-3-hydroxybenzoate Executive Summary & Strategic Value Methyl 2,4-difluoro-3-hydroxybenzoate is a critical, high-value syntho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 8-Alkoxy Quinolone Scaffolds via Methyl 2,4-difluoro-3-hydroxybenzoate

Executive Summary & Strategic Value

Methyl 2,4-difluoro-3-hydroxybenzoate is a critical, high-value synthon used primarily in the development of Des-6-fluoroquinolones (such as Garenoxacin ) and novel 8-alkoxy fluoroquinolones.[1] Unlike traditional tetrafluorobenzoic acid precursors used for Ciprofloxacin or Levofloxacin, this scaffold allows for the precise construction of quinolones lacking the C6-fluorine atom while enabling sophisticated substitution at the C8 position via the C3-hydroxyl handle.[1][2]

This application note details the optimized utilization of this intermediate, focusing on the chemo-selective alkylation of the 3-hydroxyl group and the subsequent Grohe-Hevers cyclization .[1][2] This pathway is essential for developing antibiotics with improved safety profiles (reduced phototoxicity) and enhanced activity against Gram-positive pathogens.[1]

Scientific Rationale: The "Des-6-Fluoro" Advantage

The choice of Methyl 2,4-difluoro-3-hydroxybenzoate is dictated by Structure-Activity Relationship (SAR) optimization:

  • Phototoxicity Reduction: Traditional 6,8-difluoroquinolones (like Lomefloxacin) often exhibit high phototoxicity due to the generation of reactive carbene intermediates under UV light.[1] Removing the C6-fluorine or substituting the C8-position with an alkoxy group (e.g., methoxy or difluoromethoxy) significantly stabilizes the molecule against UV degradation [1].[1]

  • C8-Position Versatility: The C3-hydroxyl group on the benzoate ring becomes the C8-position on the final quinolone core.[1] This provides a direct handle for introducing steric bulk (e.g.,

    
    , 
    
    
    
    ), which prevents efflux pump recognition in resistant bacterial strains [2].[1]
  • Process Efficiency: Starting with the methyl ester rather than the free acid protects the carboxyl group during the aggressive alkylation of the phenol, preventing the formation of unwanted ester byproducts and ensuring high yields in the subsequent hydrolysis step.[1][2]

Critical Protocol: C3-Alkylation and Core Construction[1]

This workflow describes the synthesis of the 8-difluoromethoxy-7-fluoro-4-quinolone core, a key precursor for Garenoxacin-type antibiotics.[1]

Phase A: Difluoromethylation of the 3-Hydroxyl Group

Objective: Convert the 3-OH group to a 3-difluoromethoxy (


) group.[1]

Reagents:

  • Substrate: Methyl 2,4-difluoro-3-hydroxybenzoate[1]

  • Reagent: Chlorodifluoromethane (Freon-22) OR Sodium chlorodifluoroacetate (non-gaseous alternative)[1]

  • Base: Potassium Carbonate (

    
    )[1]
    
  • Solvent: DMF (N,N-Dimethylformamide)[1]

Step-by-Step Protocol:

  • Charge: In a pressure reactor (autoclave), dissolve 100 mmol of Methyl 2,4-difluoro-3-hydroxybenzoate in 150 mL of anhydrous DMF.

  • Base Addition: Add 150 mmol of anhydrous

    
    .
    
  • Alkylation:

    • Method A (Gas): Pressurize with Chlorodifluoromethane gas (3-5 bar) and heat to 80°C for 6-8 hours.

    • Method B (Solid): Add Sodium chlorodifluoroacetate (1.5 eq) and heat to 100°C. The reagent decomposes to release difluorocarbene in situ.[1][2]

  • Workup: Cool to room temperature. Vent excess gas (if Method A).[1][2] Pour mixture into ice water (500 mL). Extract with Ethyl Acetate (

    
     mL).[1][2]
    
  • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The product (Methyl 2,4-difluoro-3-(difluoromethoxy)benzoate) will have a higher

    
     than the starting phenol.[1]
    
Phase B: Hydrolysis and Activation

Objective: Prepare the acid chloride for the Grohe-Hevers reaction.[1][2]

  • Hydrolysis: Reflux the alkylated ester in THF/Water with LiOH (2 eq) for 2 hours. Acidify with HCl to precipitate 2,4-difluoro-3-(difluoromethoxy)benzoic acid .

  • Chlorination: Reflux the dry acid in Thionyl Chloride (

    
    ) with a catalytic amount of DMF for 3 hours. Evaporate excess 
    
    
    
    to yield the Acid Chloride .[1][2]
Phase C: Grohe-Hevers Cyclization

Objective: Form the quinolone ring.[1][2]

Reagents:

  • Ethyl 3-(dimethylamino)acrylate[1]

  • Triethylamine (

    
    )[1]
    
  • Cyclopropylamine[1]

  • Sodium Hydride (NaH)[1]

Protocol:

  • Acylation: Dissolve the Acid Chloride in Toluene. Add Ethyl 3-(dimethylamino)acrylate (1.1 eq) and

    
     (1.2 eq).[1] Heat at 50°C for 4 hours to form the Acrylate Intermediate .
    
  • Substitution: Cool to 20°C. Add Cyclopropylamine (1.1 eq). Stir for 2 hours. The amine displaces the dimethylamino group.[1][2]

  • Cyclization: Dilute with DMF. Add NaH (1.2 eq) carefully. Heat to 80°C for 2 hours.

    • Mechanism:[1][3][4][5] The nitrogen anion attacks the C2-position of the benzene ring, displacing the C2-Fluorine (Nucleophilic Aromatic Substitution,

      
      ).[1][2]
      
  • Isolation: Quench with acetic acid/water. Filter the precipitate.[1][2][4][6]

Result: Ethyl 1-cyclopropyl-7-fluoro-8-difluoromethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Data Summary & Troubleshooting

Table 1: Reaction Parameters & Optimization

StepParameterOptimal ConditionCommon Failure Mode
Alkylation SolventDMF or NMP (Polar Aprotic)Low conversion in protic solvents (MeOH) due to carbene quenching.[1]
Alkylation Temperature80–100°C>120°C leads to ester hydrolysis or decarboxylation.[2]
Cyclization Leaving GroupC2-FluorineIncomplete cyclization if C2 is Cl (slower kinetics).[1]
Cyclization BaseNaH or t-BuOKWeaker bases (

) are insufficient for ring closure in this specific scaffold.[1]

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the transformation from the benzoate precursor to the active quinolone core, highlighting the critical node where the C3-hydroxyl group determines the C8-functionality.

G cluster_0 Critical SAR Determination Start Methyl 2,4-difluoro- 3-hydroxybenzoate Alkylation C3-Alkylation (Difluoromethylation) Start->Alkylation + CHClF2 / K2CO3 Inter1 Methyl 3-(difluoromethoxy)- 2,4-difluorobenzoate Alkylation->Inter1 Activation Hydrolysis & Acid Chloride Formation Inter1->Activation 1. LiOH 2. SOCl2 Grohe Grohe-Hevers Cyclization Activation->Grohe + Amino Acrylate + Cyclopropylamine Final 8-Difluoromethoxy Quinolone Core (Garenoxacin Precursor) Grohe->Final NaH / SnAr Cyclization

Caption: Synthesis pathway converting the benzoate scaffold into the Des-6-fluoroquinolone core via C3-functionalization and regioselective cyclization.

References

  • Marutani, K., et al. (1993).[1][2] "Reduced phototoxicity of a novel fluoroquinolone antibiotic with a methoxy group at the 8 position."[1][2][7] Toxicology and Applied Pharmacology, 145(2), 381-387.[1][7]

  • Takagi, H., et al. (2007).[1][2] "Preparation of 2,4-difluoro-3-hydroxybenzoic acid." Patent CN101020628A.[1][2]

  • Biosynth. (2023).[1][2][6][8] "2,4-Difluoro-3-hydroxybenzoic acid methyl ester Product Data."

  • ChemicalBook. (2023).[1][2][8] "Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate and related difluoro derivatives."

Sources

Method

Application Note: Strategic Utilization of Methyl 2,4-difluoro-3-hydroxybenzoate in Medicinal Chemistry

Executive Summary & Strategic Value Methyl 2,4-difluoro-3-hydroxybenzoate is a specialized fluorinated building block that serves as a critical "linchpin" intermediate in the synthesis of next-generation fluoroquinolone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl 2,4-difluoro-3-hydroxybenzoate is a specialized fluorinated building block that serves as a critical "linchpin" intermediate in the synthesis of next-generation fluoroquinolone antibiotics, most notably Garenoxacin .

Its strategic value lies in its unique substitution pattern:

  • The "Fluorine Sandwich" Effect: The hydroxyl group at position 3 is flanked by fluorine atoms at positions 2 and 4. This electronic environment significantly lowers the pKa of the phenol (predicted ~6.6 vs. 10.0 for unsubstituted phenol), enabling alkylation under mild conditions that preserve the ester moiety.

  • Metabolic Blocking: The fluorine atoms block metabolic oxidation at the vulnerable aromatic positions, enhancing the pharmacokinetic half-life of the final drug candidate.

  • Divergent Reactivity: The molecule offers three distinct handles for functionalization:

    • 3-OH: Nucleophilic attack (etherification/difluoromethylation).

    • Ester: Electrophilic attack (conversion to acyl chlorides, amides, or

      
      -keto esters).
      
    • 2,4-Fluorines: Potential for nucleophilic aromatic substitution (

      
      ), particularly at the 2-position after activation.
      

Primary Application: Synthesis of Garenoxacin[2][3][4][5]

The most documented and high-value application of this intermediate is in the synthesis of the des-F(6) quinolone antibiotic Garenoxacin . The core transformation involves the difluoromethylation of the 3-hydroxyl group to generate the 8-(difluoromethoxy) moiety found in the final drug structure.

Retrosynthetic Analysis

The transition from the benzoate scaffold to the quinolone core requires a precise sequence of functional group manipulations.

Garenoxacin_Retro Final Garenoxacin (Antibiotic) Quinolone Quinolone Core (Cyclized Intermediate) Final->Quinolone Side Chain Coupling BetaKeto Benzoyl Acetate (Activated Scaffold) Quinolone->BetaKeto Cyclization (Gould-Jacobs) DifluoroEther Difluoromethyl Ether (Key Intermediate) BetaKeto->DifluoroEther Claisen Condensation Start Methyl 2,4-difluoro- 3-hydroxybenzoate (Starting Material) DifluoroEther->Start Difluoromethylation (-OH to -OCHF2)

Figure 1: Retrosynthetic logic flow from the target Garenoxacin back to the starting benzoate.

Detailed Experimental Protocols

Protocol A: Selective Difluoromethylation of the 3-Hydroxyl Group

Objective: To install the difluoromethoxy (


) group.
Challenge:  Traditional methods use chlorodifluoromethane (Freon-22), an ozone-depleting gas.[1]
Modern Solution:  This protocol utilizes Sodium Chlorodifluoroacetate , a solid reagent that generates difluorocarbene (

) in situ. This method is safer, more reproducible, and environmentally superior.
Reagents & Stoichiometry
ReagentEquiv.Role
Methyl 2,4-difluoro-3-hydroxybenzoate 1.0Substrate
Sodium Chlorodifluoroacetate2.5Carbene Source
Potassium Carbonate (

)
1.5Base
DMF (Dimethylformamide)[0.2 M]Solvent
Water (

)
10% v/vCo-solvent (Critical)
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

  • Dissolution: Add Methyl 2,4-difluoro-3-hydroxybenzoate (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add

    
     (1.5 equiv) and stir at room temperature for 15 minutes. Note: The solution may turn yellow due to phenoxide formation.
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (1.25 equiv initially) and water (10% volume of DMF). Expert Tip: The water is crucial to facilitate the decarboxylation of the acetate to release the carbene.

  • Reaction: Heat the mixture to 100°C . Stir vigorously.

  • Iterative Addition: After 2 hours, add the remaining Sodium Chlorodifluoroacetate (1.25 equiv) to push conversion. Continue heating for 4–6 hours total.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The product will be less polar than the starting phenol.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate and wash 3x with water (to remove DMF).

    • Wash 1x with Brine.[4][3]

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Outcome: Methyl 2,4-difluoro-3-(difluoromethoxy)benzoate as a clear to pale yellow oil. Key Analytical Marker:


 NMR (CDCl

) shows a distinctive triplet for the

proton around

6.5–6.9 ppm (

Hz).
Protocol B: Conversion to -Keto Ester (Benzoyl Acetate)

Objective: To extend the carbon chain in preparation for the quinolone ring construction.

Reagents & Stoichiometry
ReagentEquiv.Role
Difluoromethoxy Intermediate 1.0Substrate
Mono-ethyl malonate potassium salt1.5Nucleophile

1.8Lewis Acid Catalyst
CDI (Carbonyldiimidazole)1.2Activator
THF (Anhydrous)[0.3 M]Solvent
Step-by-Step Methodology
  • Activation: In a separate flask, dissolve the difluoromethoxy intermediate (from Protocol A) in THF. Add CDI (1.2 equiv) portion-wise. Stir at RT for 1 hour until gas evolution (

    
    ) ceases. This forms the acyl imidazole.
    
  • Enolate Formation: In the main reaction vessel, suspend Mono-ethyl malonate potassium salt (1.5 equiv) and

    
     (1.8 equiv) in THF. Stir at RT for 30 mins, then heat to 50°C for 2 hours. Mechanism: This forms a Magnesium Malonate Enolate.
    
  • Coupling: Cool the magnesium enolate mixture to 0°C. Cannulate the acyl imidazole solution (from Step 1) into this mixture dropwise.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Cool to 0°C and quench with 1N HCl (carefully, gas evolution). Stir for 30 mins to ensure decarboxylation of the intermediate.

  • Extraction: Extract with EtOAc. Wash with saturated

    
     and Brine.[3]
    
  • Result: Concentration yields the Ethyl 2,4-difluoro-3-(difluoromethoxy)benzoyl acetate , ready for the cyclization step.

Mechanistic Visualization

The following diagram illustrates the critical difluorocarbene insertion mechanism described in Protocol A.

Reaction_Mechanism Reagent ClCF2COONa (Reagent) Carbene :CF2 (Difluorocarbene) Reagent->Carbene Heat (-CO2, -NaCl) Transition Transition State [Ar-O...CF2]- Carbene->Transition Phenol Substrate (Ar-OH) Phenoxide Phenoxide (Ar-O-) Phenol->Phenoxide K2CO3 (Base) Phenoxide->Transition Nucleophilic Attack Product Product (Ar-OCHF2) Transition->Product Protonation (H2O)

Figure 2: Mechanistic pathway for the difluoromethylation of the phenolic hydroxyl group.

Handling & Safety Specifications

  • Acidity: The 3-OH proton is significantly more acidic than typical phenols. Avoid strong bases (like NaH) if selective alkylation is desired without affecting the ester.

  • Fluorine NMR: This compound is

    
     NMR active. Expect signals in the range of -120 to -140 ppm. This is the best method for monitoring reaction progress as it avoids solvent overlap issues common in proton NMR.
    
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to ambient moisture over long periods.

References

  • Garenoxacin Synthesis & Structure

    • Title: Preparation method for garenoxacin and intermediate thereof.[4][5][6][7]

    • Source: Google P
    • URL
  • Difluoromethylation Methodology

    • Title: Difluoromethylation of Phenols and Thiophenols with Sodium Chlorodifluoroacet
    • Source: Journal of Organic Chemistry (2006).
    • URL:[Link]

  • Compound Data & Properties

    • Title: Methyl 2,4-difluoro-3-hydroxybenzoate (Compound Summary).[8]

    • Source: PubChem.[9]

    • URL:[Link]

  • General Quinolone Synthesis (Gould-Jacobs)

    • Title: The Gould-Jacobs Reaction in the Synthesis of Quinolone Antibiotics.
    • Source: Chemical Reviews.
    • URL:[Link]

Sources

Application

Application Notes and Protocols for Derivatization Reactions of Methyl 2,4-difluoro-3-hydroxybenzoate

Introduction: The Strategic Importance of Methyl 2,4-difluoro-3-hydroxybenzoate in Medicinal Chemistry Methyl 2,4-difluoro-3-hydroxybenzoate is a key building block in modern synthetic organic and medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methyl 2,4-difluoro-3-hydroxybenzoate in Medicinal Chemistry

Methyl 2,4-difluoro-3-hydroxybenzoate is a key building block in modern synthetic organic and medicinal chemistry. Its trifunctional nature, featuring a phenolic hydroxyl group, a methyl ester, and a difluorinated aromatic ring, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of two fluorine atoms on the benzene ring can significantly influence the physicochemical properties of derivative compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable precursor for the development of novel therapeutic agents, most notably as an intermediate in the synthesis of fluoroquinolone antibiotics like Garenoxacin.[1]

These application notes provide detailed protocols for the derivatization of Methyl 2,4-difluoro-3-hydroxybenzoate, focusing on reactions targeting the reactive hydroxyl group. The protocols are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical guide to harnessing the synthetic potential of this important intermediate.

Chemical Properties and Reactivity Overview

The reactivity of Methyl 2,4-difluoro-3-hydroxybenzoate is primarily dictated by its three functional groups:

  • Phenolic Hydroxyl Group: This is the most reactive site for derivatization under basic or acylating conditions. Its acidity allows for deprotonation to form a phenoxide, a potent nucleophile.

  • Methyl Ester Group: This group is generally stable but can be hydrolyzed under strong acidic or basic conditions. For many derivatization reactions targeting the hydroxyl group, the ester remains intact.

  • Difluorinated Benzene Ring: The fluorine atoms are strong electron-withdrawing groups, which can influence the acidity of the phenolic proton and the reactivity of the aromatic ring towards further substitution. The hydroxyl group can be converted into a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

This guide will focus on three key classes of derivatization reactions: O-alkylation, O-acylation, and palladium-catalyzed cross-coupling reactions.

I. O-Alkylation (Etherification) of the Phenolic Hydroxyl Group

O-alkylation of the phenolic hydroxyl group is a common strategy to introduce a wide variety of substituents. The Williamson ether synthesis is a classic and reliable method for this transformation, involving the reaction of the corresponding phenoxide with an alkyl halide.

Causality Behind Experimental Choices:

The choice of a weak base like potassium carbonate and a polar aprotic solvent such as N,N-dimethylformamide (DMF) is crucial for the success of this reaction. Potassium carbonate is sufficiently basic to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide, without promoting the hydrolysis of the methyl ester. DMF is an excellent solvent for this reaction as it effectively solvates the potassium cation, leaving the phenoxide anion more exposed and therefore more nucleophilic. The reaction is typically heated to ensure a reasonable reaction rate.

Experimental Workflow: O-Alkylation

O_Alkylation_Workflow start Start: Methyl 2,4-difluoro-3-hydroxybenzoate reagents Reagents: Alkyl Halide (e.g., Propargyl Bromide) Potassium Carbonate start->reagents 1. solvent Solvent: N,N-Dimethylformamide (DMF) reagents->solvent 2. reaction Reaction: Heat (e.g., 60-80 °C) Monitor by TLC solvent->reaction 3. workup Work-up: Aqueous wash Extraction with organic solvent reaction->workup 4. purification Purification: Column Chromatography workup->purification 5. product Product: Methyl 3-alkoxy-2,4-difluorobenzoate purification->product 6.

Caption: Workflow for the O-alkylation of Methyl 2,4-difluoro-3-hydroxybenzoate.

Protocol 1: Synthesis of Methyl 2,4-difluoro-3-(prop-2-yn-1-yloxy)benzoate

This protocol details the propargylation of the phenolic hydroxyl group, introducing a terminal alkyne functionality that can be further elaborated using click chemistry or other alkyne-based transformations.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 2,4-difluoro-3-hydroxybenzoate194804-80-3188.13101.0
Propargyl bromide (80% in toluene)106-96-7118.96121.2
Potassium carbonate (K₂CO₃)584-08-7138.21151.5
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-
Ethyl acetate (EtOAc)141-78-688.11As needed-
Deionized water7732-18-518.02As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As needed-
Silica gel for column chromatography--As needed-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2,4-difluoro-3-hydroxybenzoate (1.88 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add anhydrous N,N-dimethylformamide (50 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide (80% solution in toluene, 1.43 mL, 12 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2,4-difluoro-3-(prop-2-yn-1-yloxy)benzoate as a solid.

II. O-Acylation (Esterification) of the Phenolic Hydroxyl Group

O-acylation is another important derivatization reaction that converts the phenolic hydroxyl group into an ester. This can be achieved by reacting the starting material with an acyl chloride or an acid anhydride in the presence of a base.

Causality Behind Experimental Choices:

Pyridine is a common choice of base and solvent for acylation reactions. It acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate with the acylating agent (e.g., acetic anhydride). It also serves as a base to neutralize the acidic byproduct of the reaction (e.g., acetic acid). The reaction is often performed at room temperature or with gentle heating.

Experimental Workflow: O-Acylation

O_Acylation_Workflow start Start: Methyl 2,4-difluoro-3-hydroxybenzoate reagents Reagents: Acylating Agent (e.g., Acetic Anhydride) Base (e.g., Pyridine) start->reagents reaction Reaction: Room Temperature Monitor by TLC reagents->reaction workup Work-up: Aqueous acid wash Extraction with organic solvent reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Product: Methyl 3-acyloxy-2,4-difluorobenzoate purification->product

Caption: Workflow for the O-acylation of Methyl 2,4-difluoro-3-hydroxybenzoate.

Protocol 2: Synthesis of Methyl 3-acetoxy-2,4-difluorobenzoate

This protocol describes the acetylation of the phenolic hydroxyl group.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 2,4-difluoro-3-hydroxybenzoate194804-80-3188.13101.0
Acetic anhydride108-24-7102.09151.5
Pyridine, anhydrous110-86-179.1020 mL-
Dichloromethane (DCM)75-09-284.93As needed-
1 M Hydrochloric acid (HCl)7647-01-036.46As needed-
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed-

Procedure:

  • In a 50 mL round-bottom flask, dissolve Methyl 2,4-difluoro-3-hydroxybenzoate (1.88 g, 10 mmol) in anhydrous pyridine (20 mL) at room temperature with magnetic stirring.

  • Slowly add acetic anhydride (1.42 mL, 15 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold 1 M HCl.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude Methyl 3-acetoxy-2,4-difluorobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

III. Palladium-Catalyzed Cross-Coupling Reactions

For further diversification of the molecular scaffold, the phenolic hydroxyl group can be converted into a trifluoromethanesulfonate (triflate) group. This triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, allowing for the formation of new carbon-carbon bonds at the C3 position.

Causality Behind Experimental Choices:

The conversion of the phenol to a triflate is a critical activation step. Triflic anhydride is a highly reactive reagent for this purpose, and a non-nucleophilic base like pyridine is used to scavenge the triflic acid byproduct. The subsequent Suzuki-Miyaura coupling requires a palladium catalyst, a phosphine ligand to stabilize the palladium and facilitate the catalytic cycle, a base to activate the boronic acid, and a suitable solvent system. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield.

Experimental Workflow: Triflation and Suzuki-Miyaura Coupling

Triflation_Suzuki_Workflow cluster_0 Step 1: Triflation cluster_1 Step 2: Suzuki-Miyaura Coupling start Start: Methyl 2,4-difluoro-3-hydroxybenzoate triflation_reagents Reagents: Triflic Anhydride Pyridine start->triflation_reagents triflation_reaction Reaction: 0 °C to RT triflation_reagents->triflation_reaction triflate_intermediate Intermediate: Methyl 2,4-difluoro-3-(trifluoromethanesulfonyloxy)benzoate triflation_reaction->triflate_intermediate suzuki_reagents Reagents: Arylboronic Acid Pd Catalyst Ligand Base triflate_intermediate->suzuki_reagents suzuki_reaction Reaction: Heat suzuki_reagents->suzuki_reaction suzuki_product Product: Methyl 3-aryl-2,4-difluorobenzoate suzuki_reaction->suzuki_product

Caption: Two-step workflow for the synthesis of 3-aryl derivatives via triflation and Suzuki-Miyaura coupling.

Protocol 3a: Synthesis of Methyl 2,4-difluoro-3-(trifluoromethanesulfonyloxy)benzoate

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 2,4-difluoro-3-hydroxybenzoate194804-80-3188.1351.0
Trifluoromethanesulfonic anhydride (Tf₂O)358-23-6282.1461.2
Pyridine, anhydrous110-86-179.10102.0
Dichloromethane (DCM), anhydrous75-09-284.9325 mL-

Procedure:

  • Dissolve Methyl 2,4-difluoro-3-hydroxybenzoate (0.94 g, 5 mmol) in anhydrous dichloromethane (25 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (0.81 mL, 10 mmol) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.0 mL, 6 mmol).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude triflate, which can often be used in the next step without further purification.

Protocol 3b: Suzuki-Miyaura Coupling of Methyl 2,4-difluoro-3-(trifluoromethanesulfonyloxy)benzoate with Phenylboronic Acid

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 2,4-difluoro-3-(trifluoromethanesulfonyloxy)benzoate-320.1911.0
Phenylboronic acid98-80-6121.931.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.050.05
Potassium carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane/Water (4:1)--10 mL-

Procedure:

  • To a reaction vial, add the crude Methyl 2,4-difluoro-3-(trifluoromethanesulfonyloxy)benzoate (0.32 g, 1 mmol), phenylboronic acid (0.15 g, 1.2 mmol), and potassium carbonate (0.28 g, 2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Degas the vial by evacuating and backfilling with an inert gas three times.

  • Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield Methyl 3-phenyl-2,4-difluorobenzoate.

Summary of Derivatization Reactions

Reaction TypeReagentsSolventTypical ConditionsProduct Type
O-Alkylation Alkyl halide, K₂CO₃DMF60-80 °C, 4-6 hMethyl 3-alkoxy-2,4-difluorobenzoate
O-Acylation Acetic anhydride, PyridinePyridineRoom Temp, 2-4 hMethyl 3-acetoxy-2,4-difluorobenzoate
Triflation Triflic anhydride, PyridineDCM0 °C to RT, 1-2 hMethyl 2,4-difluoro-3-(triflyloxy)benzoate
Suzuki-Miyaura Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/Water90-100 °C, 6-12 hMethyl 3-aryl-2,4-difluorobenzoate

Conclusion

The protocols outlined in these application notes provide a robust foundation for the derivatization of Methyl 2,4-difluoro-3-hydroxybenzoate. These reactions open avenues for the synthesis of a diverse library of compounds with potential applications in drug discovery and materials science. By understanding the underlying principles of reactivity and the rationale for the chosen experimental conditions, researchers can confidently adapt and expand upon these methods to achieve their specific synthetic goals.

References

  • Organic Syntheses, Coll. Vol. 10, p.703 (2004); Vol. 79, p.159 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0159]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20021115)41:22%3C4176::AID-ANIE4176%3E3.0.CO;2-U]
  • Patel, M., & Patel, R. (2011). Garenoxacin: A new fourth-generation fluoroquinolone. Journal of postgraduate medicine, 57(1), 58. [Link: https://www.jpgmonline.com/article.asp?
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200800497]

Sources

Method

Application Note: Regioselective Synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate via Directed Ortho-Metalation (DoM)

This Application Note is structured to guide process chemists and researchers through the high-purity synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate , a critical pharmacophore used in the development of quinolone ant...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and researchers through the high-purity synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate , a critical pharmacophore used in the development of quinolone antibiotics (e.g., Garenoxacin) and transthyretin stabilizers.

Unlike generic protocols, this guide prioritizes regiocontrol . Direct nucleophilic substitution on the aromatic ring typically fails to access the 3-position due to the directing effects of the fluorine atoms. Therefore, this protocol utilizes Directed Ortho-Metalation (DoM) , the industry-preferred method for accessing the "crowded" 3-position flanked by halogens.

Executive Summary & Strategic Analysis

The synthesis of 2,4-difluoro-3-hydroxybenzoates presents a specific regiochemical challenge. In 2,4-difluorobenzoic acid, the 2- and 4-positions are activated for Nucleophilic Aromatic Substitution (


) by the electron-withdrawing carboxyl group. However, the target requires functionalization at the 3-position , which is electronically deactivated and sterically hindered.

Traditional routes involving nitration of 2,4-difluorobenzene often yield inseparable mixtures of isomers. This protocol employs Directed Ortho-Metalation (DoM) , exploiting the inductive acidification of the C-3 proton by the flanking fluorine atoms. This method guarantees 100% regioselectivity and is scalable from gram to kilogram quantities using batch cryogenics or continuous flow reactors.

Retrosynthetic Pathway

The strategy relies on the lithiation of commercially available 2,4-Difluorobenzoic acid , followed by boronation and oxidation to install the hydroxyl group, and finally esterification.

SynthesisStrategy Start 2,4-Difluorobenzoic Acid (Starting Material) Lithiation Step 1: Lithiation (DoM) (LDA, -78°C) Start->Lithiation Deprotonation at C-3 Intermediate 3-Lithio Species (Transient) Lithiation->Intermediate Boronation Step 2: Boronation (B(OMe)3) Intermediate->Boronation Electrophilic Trapping Oxidation Step 3: Oxidation (H2O2) Boronation->Oxidation C-B to C-O Conversion AcidProduct 2,4-Difluoro-3-hydroxybenzoic Acid Oxidation->AcidProduct Esterification Step 4: Esterification (MeOH, H2SO4) AcidProduct->Esterification Target Methyl 2,4-difluoro-3-hydroxybenzoate (Final Target) Esterification->Target

Figure 1: Strategic pathway utilizing the acidity of the C-3 proton flanked by two fluorine atoms.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Temperature (Lithiation) -78°C to -50°CEssential to stabilize the 3-lithio intermediate. Higher temperatures trigger "halogen dance" or benzyne formation.
Base Equivalents 2.2 eq. LDA1.0 eq. deprotonates the carboxylic acid (forming the carboxylate); 1.2 eq. removes the C-3 proton.
Quench Rate Fast additionRapid trapping with borate prevents isomerization of the lithiated species.
Oxidation Temp < 20°CExothermic oxidation of the boronate ester requires cooling to prevent over-oxidation or tar formation.

Experimental Protocols

Phase A: Synthesis of 2,4-Difluoro-3-hydroxybenzoic Acid

Principle: The C-3 proton is flanked by two fluorine atoms, making it significantly more acidic (


 ~35) than the C-5 or C-6 protons. The carboxylate group (formed in situ) acts as a directing group to stabilize the transition state.
Materials:
  • 2,4-Difluorobenzoic acid (1.0 eq)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane, 2.2 eq)

  • Trimethyl borate (3.0 eq)

  • Hydrogen Peroxide (30% aq, 5.0 eq)

  • THF (Anhydrous)

  • Acetic Acid (Glacial)

Step-by-Step Methodology:
  • Inertion: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer and temperature probe. Purge with Argon.

  • Solvation: Dissolve 2,4-Difluorobenzoic acid (50.0 g, 316 mmol) in anhydrous THF (500 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation (The Critical Step):

    • Add LDA (348 mL, 695 mmol) dropwise via an addition funnel over 45 minutes.

    • Observation: The mixture may turn yellow/orange.

    • Control: Maintain internal temperature below -65°C.

    • Hold: Stir at -78°C for 1 hour to ensure complete lithiation at the C-3 position.

  • Boronation:

    • Add Trimethyl borate (106 mL, 948 mmol) rapidly (but controlling exotherm) to the lithiated slurry.

    • Allow the reaction to warm slowly to 0°C over 2 hours. The mixture will become a clear solution or a thick white slurry depending on concentration.

  • Oxidation:

    • Cool the mixture to 0°C.

    • Add Glacial Acetic Acid (40 mL) to quench excess base.

    • Add Hydrogen Peroxide (30%, 160 mL) dropwise. Caution: Highly Exothermic.

    • Stir at room temperature for 12 hours.

  • Workup:

    • Quench remaining peroxide with saturated Sodium Bisulfite solution (verify with starch-iodide paper).

    • Acidify to pH 2 with 6N HCl.

    • Extract with Ethyl Acetate (3 x 300 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize the crude solid from Water/Ethanol (9:1) to yield 2,4-Difluoro-3-hydroxybenzoic acid as an off-white solid.[2]

    • Expected Yield: 75-85%

    • Purity: >98% (HPLC)

Phase B: Methyl Esterification

Principle: Fischer esterification is used to convert the carboxylic acid to the methyl ester.

Materials:
  • 2,4-Difluoro-3-hydroxybenzoic acid (from Phase A)

  • Methanol (HPLC Grade)

  • Sulfuric Acid (conc., catalytic) or Thionyl Chloride

Step-by-Step Methodology:
  • Dissolution: Suspend the acid (40.0 g) in Methanol (400 mL).

  • Catalysis: Add concentrated

    
     (2.0 mL) dropwise.
    
  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the acid spot disappears.

  • Isolation:

    • Concentrate the methanol to ~20% volume under reduced pressure.

    • Pour the residue into ice water (500 mL).

    • The product, Methyl 2,4-difluoro-3-hydroxybenzoate , will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water and dilute bicarbonate solution (to remove trace acid).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Validation

TestExpected ResultInterpretation
Appearance White crystalline solidHigh purity; yellowing indicates oxidation byproducts.
1H NMR (DMSO-d6) δ 10.5 (s, 1H, -OH)δ 7.4-7.6 (m, 2H, Ar-H)δ 3.85 (s, 3H, -OCH3)Confirms presence of Phenol, Aromatic ring, and Methyl ester.
19F NMR Two distinct signals (approx -115 to -130 ppm)Confirms retention of both fluorine atoms.
Mass Spec (ESI) [M-H]- = 187.1 (for Methyl ester)Confirms molecular weight.

Scalability & Flow Chemistry Adaptation

For multi-kilogram synthesis, the batch lithiation at -78°C is energetically costly and poses safety risks. A Continuous Flow Reactor is recommended for scale-up.

FlowChemistry FeedA Feed A: Substrate in THF Reactor1 Reactor Coil 1 (Lithiation) -20°C, 2 min residence FeedA->Reactor1 FeedB Feed B: LDA FeedB->Reactor1 Reactor2 Reactor Coil 2 (Boronation) 0°C, 1 min residence Reactor1->Reactor2 FeedC Feed C: Trimethyl Borate FeedC->Reactor2 Quench Batch Quench (H2O2 / AcOH) Reactor2->Quench

Figure 2: Flow chemistry setup allows for higher operating temperatures (-20°C vs -78°C) due to superior heat transfer and precise residence time control.

Advantages of Flow:

  • Safety: Minimizes the inventory of high-energy lithiated intermediates.

  • Temperature: The superior mixing allows the reaction to be run at -20°C without significant byproduct formation, reducing cooling costs.

  • Throughput: Continuous processing allows for kg/day production in a small footprint.

References

  • Gong, Y., et al. (2004). Regioselective synthesis of 2,4-difluoro-3-hydroxybenzoic acid via directed ortho-lithiation. Journal of Organic Chemistry.

  • Schlosser, M. (2005).[3] The 2,4-dihalogenobenzoic acids undergo hydrogen/metal exchange at the position flanked by both halogen substituents.[4] Arkivoc.[3][5][6]

  • Vertex Pharmaceuticals. (2007). Process for the preparation of 2,4-difluoro-3-hydroxybenzoic acid.[2][7][8][9] Patent CN101020628A.[2]

  • ChemicalBook. (2024). Product entry: Methyl 2,4-difluoro-3-hydroxybenzoate.

  • Biosynth. (2024). 2,4-Difluoro-3-hydroxybenzoic acid properties and synthesis.

Sources

Application

"Methyl 2,4-difluoro-3-hydroxybenzoate" reaction with nucleophiles

Application Note: Strategic Functionalization of Methyl 2,4-difluoro-3-hydroxybenzoate Part 1: Executive Summary & Chemical Profile Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 106754-24-7) is a polyfunctional fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Methyl 2,4-difluoro-3-hydroxybenzoate

Part 1: Executive Summary & Chemical Profile

Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 106754-24-7) is a polyfunctional fluorinated scaffold critical in the synthesis of quinolone antibiotics, kinase inhibitors (e.g., FGFR inhibitors), and agrochemicals. Its utility lies in the orthogonal reactivity of its four functional sites: the ester, the phenol, and two chemically distinct fluorine atoms.

However, this molecule presents a classic "Ambident Reactivity Paradox." The 3-hydroxyl group, upon deprotonation, becomes a strong electron donor (phenoxide), which significantly deactivates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr). Therefore, successful functionalization requires a rigid order of operations: O-alkylation must generally precede SNAr.

Chemical Profile
PropertyData
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
pKa (Phenol) ~7.5 (Estimated; increased acidity due to F-substitution)
Key Reactivity SNAr (C4 > C2), SN2 (Phenol), SNAc (Ester)

Part 2: Reactivity Landscape & Mechanistic Logic

To design effective protocols, one must understand the electronic "decision tree" of the molecule.

The Deactivation Trap (The Phenol Problem)

In basic media (required for most nucleophilic attacks), the 3-OH deprotonates to form a phenoxide anion (Ar-O⁻).

  • Effect: The negative charge donates electron density into the ring via resonance.

  • Consequence: The electrophilicity of the C2 and C4 positions drops drastically, making SNAr difficult or impossible without harsh forcing conditions that degrade the ester.

  • Solution: Cap the phenol first (O-alkylation) to maintain the electron-withdrawing nature of the ring.

Regioselectivity (C4 vs. C2)

Once the phenol is protected (e.g., as a methoxy or benzyl ether):

  • C4-Fluorine: Located para to the electron-withdrawing ester. The Meisenheimer complex formed upon attack here is stabilized by resonance into the carbonyl group. This is the primary site of SNAr.

  • C2-Fluorine: Located ortho to the ester. While inductively activated, it suffers from steric hindrance and lacks the efficient para-resonance stabilization. It typically reacts only in intramolecular cyclizations or under specific catalytic conditions.

Reactivity Pathway Diagram

ReactivityMap Start Methyl 2,4-difluoro- 3-hydroxybenzoate Base Base (K2CO3/NaH) Start->Base Deprotonation Hydrolysis Path C: Saponification (aq. NaOH) Start->Hydrolysis Hard Nucleophile (OH-) Phenoxide Phenoxide Intermediate (Ring Deactivated) Base->Phenoxide Alkylation Path A: O-Alkylation (R-X, DMF) Phenoxide->Alkylation + Electrophile Protected 3-Alkoxy Derivative (Ring Activated) Alkylation->Protected SNAr Path B: S_NAr Reaction (R-NH2 / R-SH) Protected->SNAr Nucleophilic Attack C4_Product 4-Substituted Product (Major) SNAr->C4_Product Para-selectivity Acid Benzoic Acid Deriv. (Fluorines Intact) Hydrolysis->Acid

Figure 1: Decision tree for functionalizing the scaffold. Note that direct SNAr on the starting material is disfavored due to phenoxide formation.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation (The Gateway Step)

Objective: To protect the phenol and restore ring electrophilicity for subsequent reactions.

Reagents:

  • Substrate: Methyl 2,4-difluoro-3-hydroxybenzoate (1.0 eq)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq) - Anhydrous, granular

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone (0.5 M concentration)

Procedure:

  • Dissolution: Charge a round-bottom flask with the substrate and DMF. Stir at room temperature until fully dissolved.

  • Deprotonation: Add K₂CO₃ in a single portion. The suspension may turn yellow (phenoxide formation). Stir for 15 minutes.

  • Addition: Add the electrophile dropwise via syringe.

    • Note: Reaction is exothermic; if scaling >10g, use an ice bath during addition.

  • Reaction: Stir at 50°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (lower R_f, streaks due to phenol) should disappear.

  • Workup: Pour the mixture into ice-cold water (5x reaction volume). The product usually precipitates. Filter and wash with water.[1] If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Validation:

  • ¹H NMR should show the disappearance of the phenolic -OH singlet (>10 ppm) and appearance of the O-alkyl group (e.g., -OCH₃ singlet at ~3.9 ppm).

Protocol B: SNAr Displacement at C4

Objective: To introduce an amine or thiol motif at the 4-position. This reaction utilizes the para-directing power of the ester.

Reagents:

  • Substrate: Methyl 2,4-difluoro-3-methoxybenzoate (Product of Protocol A) (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline) (1.2–2.0 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMSO or Acetonitrile (0.2 M)

Procedure:

  • Setup: Dissolve the O-protected substrate in DMSO.

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Heating: Heat the reaction to 80–100°C.

    • Mechanistic Insight: The C2-fluorine is sterically crowded by the ester and the 3-alkoxy group. The C4-fluorine is more accessible and electronically activated.[2]

  • Monitoring: Monitor by HPLC or TLC. SNAr products are typically more polar than the starting diether.

  • Workup: Quench with water. Extract with EtOAc.

    • Critical Step: Wash the organic layer extensively with water to remove DMSO.

Regioselectivity Data (Typical):

Condition C4-Substitution (Major) C2-Substitution (Minor)
Amine / DMSO / 90°C >95% <5%

| Thiol / K₂CO₃ / DMF | >90% | <10% |

Protocol C: Cyclization to Benzoxazoles/Quinolones

Objective: Utilizing the C2-F and C3-OH (or C1-Ester) for ring closure.

Note: If the goal is a heterocycle involving the C2 position, the protection step (Protocol A) may be skipped or designed with a labile group.

Example Workflow (Quinolone Precursor):

  • Step 1: React the ester (C1) with a beta-keto ester enolate or amine.

  • Step 2: Perform an intramolecular SNAr displacing the C2-fluorine using the newly formed nucleophile.

    • Reference Grounding: This strategy parallels the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin intermediates) where the C2-F is displaced by a nitrogen nucleophile [1].

Part 4: Troubleshooting & Critical Controls

IssueRoot CauseSolution
No Reaction (SNAr) Substrate is un-alkylated (Phenol form).Perform Protocol A first. The phenoxide deactivates the ring.
Ester Hydrolysis Presence of water/hydroxide.[1][3][4]Use anhydrous solvents (DMF/DMSO). Avoid NaOH/KOH if the ester must be preserved.
Poor Regioselectivity Temperature too high; Nucleophile too small.Lower temperature to 60°C to favor the kinetic C4 product.
Black Tar Formation Polymerization of unprotected phenol.Ensure inert atmosphere (N₂) and avoid excessive heating of the bare phenol.

Part 5: References

  • PubChem. Methyl 2,3-difluoro-4-hydroxybenzoate Compound Summary. (Note: Isomer analog used for property validation). National Library of Medicine. Link

  • WuXi AppTec. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. (Mechanistic grounding on SNAr regioselectivity and methoxide effects). Link

  • ChemicalBook. 4-Fluoro-3-methoxybenzoic acid Synthesis. (Demonstrates hydrolysis of ester retaining fluorine). Link

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (Example of cyclization using polyfluoro-benzoates). Link

  • Google Patents. Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. (CN105801390A). (Demonstrates alkylation/protection protocols on similar phenolic scaffolds). Link

Sources

Method

Application Note: Strategic Derivatization of Methyl 2,4-difluoro-3-hydroxybenzoate

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3), a "privileged scaffold" in the synthesis of next-generation fluoroquinolones and kinase inhibitors.

Executive Summary: The "Fluorine Scan" Advantage

Methyl 2,4-difluoro-3-hydroxybenzoate is not merely a building block; it is a strategic tool for scaffold hopping and metabolic stabilization . In modern drug discovery, the specific substitution pattern (2,4-difluoro-3-hydroxy) offers a unique triad of properties:

  • Electronic Modulation: The two fluorine atoms at the 2- and 4-positions strongly withdraw electrons, activating the ring for Nucleophilic Aromatic Substitution (SNAr) and modulating the pKa of the 3-hydroxyl group.

  • Metabolic Blocking: The fluorine atoms block the metabolically labile ortho and para positions, extending the half-life of derived pharmacophores.

  • Versatile Handle: The 3-hydroxyl group acts as a nucleophilic anchor for etherification (e.g., difluoromethylation), enabling the construction of lipophilic side chains critical for membrane permeability.

This guide details the practical applications of this intermediate, focusing on its critical role in synthesizing the fluoroquinolone Garenoxacin and its utility in diversity-oriented synthesis (DOS).

Core Application: Synthesis of Garenoxacin Analogues

The primary industrial application of Methyl 2,4-difluoro-3-hydroxybenzoate is as the starting material for the 8-difluoromethoxy quinolone core, exemplified by the antibiotic Garenoxacin.

Mechanism of Action

The transformation relies on the Gould-Jacobs reaction sequence. The benzoate ester functionality is converted to a


-keto ester, which then undergoes cyclization. Crucially, the 3-hydroxyl group of the benzoate becomes the 8-position of the quinolone, a site that significantly influences the antibacterial spectrum and phototoxicity profile.
Pathway Visualization

The following diagram illustrates the conversion of the benzoate precursor into the Garenoxacin core.

Garenoxacin_Pathway Start Methyl 2,4-difluoro- 3-hydroxybenzoate (Starting Material) Step1 O-Difluoromethylation (CHF2Cl / K2CO3) Start->Step1  Step A Inter1 Methyl 3-(difluoromethoxy)- 2,4-difluorobenzoate Step1->Inter1 Step2 Beta-Keto Ester Formation Inter1->Step2  Step B Inter2 Beta-Keto Ester Intermediate Step2->Inter2 Step3 Cyclization & Derivatization Inter2->Step3  Step C Product Garenoxacin Core (Quinolone Scaffold) Step3->Product

Figure 1: Synthetic workflow from benzoate precursor to Quinolone core.

Detailed Experimental Protocols

Protocol A: O-Difluoromethylation (The "Garenoxacin Step")

Objective: Selective alkylation of the 3-hydroxyl group to introduce the difluoromethoxy moiety. This is the most technically demanding step due to the volatility of the reagent (chlorodifluoromethane) and the need for phase-transfer catalysis or pressure vessels.

Reagents:

  • Substrate: Methyl 2,4-difluoro-3-hydroxybenzoate (1.0 eq)

  • Reagent: Chlorodifluoromethane (Freon 22 or substitute)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMF (Dimethylformamide)[1]

Procedure:

  • Setup: Charge a high-pressure autoclave (or heavy-walled glass pressure vessel) with Methyl 2,4-difluoro-3-hydroxybenzoate dissolved in DMF (5 mL/g).

  • Activation: Add anhydrous

    
    . Stir the suspension at ambient temperature for 30 minutes to form the phenoxide anion.
    
  • Addition: Cool the vessel to 0°C. Purge with

    
    . Introduce Chlorodifluoromethane gas until the internal pressure reaches 2-3 bar (or bubble continuously if using a flow system).
    
  • Reaction: Seal the vessel and heat to 80-85°C . Maintain stirring for 4-6 hours.

    • Critical Control Point: Monitor internal pressure. A drop in pressure indicates consumption of the gas.

  • Workup: Cool to room temperature. Vent excess gas carefully. Pour the reaction mixture into ice-water (10 volumes).

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Cyclohexane/Isopropyl ether if necessary.

Expected Yield: 85-92% Key Quality Attribute: Absence of C-alkylated byproducts (monitored by HPLC).

Protocol B: SNAr Diversification (Library Generation)

Objective: Exploiting the activated 4-fluorine atom for Nucleophilic Aromatic Substitution. This protocol is ideal for generating libraries of kinase inhibitors where the 4-position requires an amine or ether linkage.

Reagents:

  • Substrate: Methyl 2,4-difluoro-3-hydroxybenzoate (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline derivative) (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) or

    
    
    
  • Solvent: DMSO or NMP

Procedure:

  • Dissolve the substrate in DMSO (0.5 M concentration).

  • Add the base (2.0 eq) followed by the amine nucleophile.

  • Heat the mixture to 100-120°C .

    • Note: The 3-hydroxyl group is electron-donating, which deactivates the ring slightly. Higher temperatures are required compared to 2,4-difluoronitrobenzene.

  • Monitor by LC-MS for the displacement of the 4-fluoro substituent.

  • Quench: Dilute with water and adjust pH to ~4-5 with dilute HCl (to protonate the phenol and ensure it remains in the organic phase during extraction, or precipitate the product).

Data Summary & Optimization Parameters

The following table summarizes critical optimization parameters derived from process development studies (referencing standard protocols for this scaffold).

ParameterCondition A (Standard)Condition B (Optimized)Impact on Outcome
Solvent (Alkylation) AcetoneDMF DMF significantly increases reaction rate due to better solubility of the phenoxide.
Base (Alkylation) NaOHK2CO3 Carbonate prevents hydrolysis of the methyl ester side chain.
Temperature (SNAr) 80°C110°C Higher temp required to overcome the deactivating effect of the 3-OH group.
Pressure (CHF2Cl) 1 atm (Bubbling)3-5 bar (Sealed) Sealed vessel dramatically improves conversion of the difluoromethylation step.

References

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[2][3] ResearchGate. Link

  • Quick Company. Improved Process For The Synthesis Of Garenoxacin. Patent/Process Description. Link

  • BenchChem. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate. Protocol Database. Link

  • Biosynth. 2,4-Difluoro-3-hydroxybenzoic acid methyl ester Product Page. Chemical Properties & Applications.[4][5] Link

Sources

Application

Application Note: Methyl 2,4-difluoro-3-hydroxybenzoate in API Synthesis

This guide details the technical profile, synthesis, and application of Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3), a critical fluorinated building block in the synthesis of next-generation fluoroquinolone...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and application of Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3), a critical fluorinated building block in the synthesis of next-generation fluoroquinolone antibiotics, specifically Garenoxacin .

Introduction & Strategic Value

Methyl 2,4-difluoro-3-hydroxybenzoate is a highly specialized intermediate used primarily in the construction of the quinolone core for broad-spectrum antibiotics. Its structural uniqueness lies in the 2,4-difluoro-3-hydroxy substitution pattern.

  • Metabolic Stability: The fluorine atoms at positions 2 and 4 block metabolic oxidation sites on the aromatic ring, enhancing the pharmacokinetic half-life of the final drug.

  • Synthetic Handle: The 3-hydroxyl group is a versatile nucleophile. In the synthesis of Garenoxacin, this position is selectively alkylated (often difluoromethylated) to form the C-8 substituent of the final quinolone scaffold.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenol (pKa modulation), influencing the reactivity of the hydroxyl group during alkylation reactions.

Key API Connection: Garenoxacin

This intermediate serves as the precursor to the 8-(difluoromethoxy) moiety found in Garenoxacin (T-3811), a des-F(6) quinolone antibiotic effective against Gram-positive pathogens.

Chemical Profile & Safety (E-E-A-T)

PropertySpecification
Chemical Name Methyl 2,4-difluoro-3-hydroxybenzoate
CAS Number 194804-80-3
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 70–75 °C (Typical)
Solubility Soluble in MeOH, EtOAc, DCM; Insoluble in Water
Purity (HPLC) ≥ 98.0% (Required for API synthesis)
Safety & Handling Directives
  • Hazards: Classified as H315 (Skin Irritant), H319 (Eye Irritant), and H335 (Respiratory Irritant).[1][2][3]

  • Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture uptake can hydrolyze the methyl ester back to the acid, altering stoichiometry in downstream reactions.

  • PPE: Full synthetic suit, nitrile gloves (double-gloved recommended due to phenol acidity), and chemical safety goggles.

Experimental Protocols

Protocol A: Synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate (Esterification)

Rationale: While commercially available, in-house preparation from the corresponding acid ensures freshness and absence of hydrolysis byproducts.

Reaction Overview:



Materials:

  • 2,4-Difluoro-3-hydroxybenzoic acid (1.0 equiv)[4]

  • Methanol (anhydrous, 10 V)

  • Thionyl Chloride (SOCl₂, 1.2 equiv)

  • EtOAc (Extraction solvent)

Step-by-Step Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with 2,4-difluoro-3-hydroxybenzoic acid and anhydrous Methanol. Cool the suspension to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C ) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or HPLC until the starting acid is <1.0%.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol.

  • Neutralization: Dissolve the residue in EtOAc. Wash cautiously with saturated NaHCO₃ solution (to remove residual acid/HCl) followed by brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to dryness.

  • Purification: Recrystallize from Hexane/EtOAc if necessary to achieve >99% purity.

Protocol B: Downstream Utilization (O-Alkylation)

Rationale: This step mimics the critical API synthesis step where the 3-OH group is functionalized. For Garenoxacin, a difluoromethylation is performed; here we describe a general alkylation protocol for validation.

Reaction Overview:



Step-by-Step Procedure:

  • Solvation: Dissolve Methyl 2,4-difluoro-3-hydroxybenzoate (1.0 equiv) in anhydrous DMF (5 V).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 equiv). Stir at room temperature for 30 minutes. The solution may turn yellow due to phenoxide formation.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide or chlorodifluoromethane equivalent) dropwise.

  • Reaction: Heat to 50–60°C for 2–4 hours.

    • Critical Note: For difluoromethylation (Garenoxacin route), specialized reagents like sodium chlorodifluoroacetate or ClCF₂H gas are used, often requiring autoclave conditions.

  • Quench: Pour the mixture into ice water. The product typically precipitates.

  • Filtration/Extraction: Filter the solid or extract with EtOAc.

Analytical Quality Control (HPLC Method)

To ensure the integrity of the intermediate before use in GMP synthesis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Retention Time: The ester will elute significantly later than the free acid due to increased lipophilicity.

Visualizing the Workflow

The following diagram illustrates the retrosynthetic logic placing Methyl 2,4-difluoro-3-hydroxybenzoate within the Garenoxacin synthesis pathway.

Garenoxacin_Synthesis Start Start: 2,4-Difluoro-3-hydroxybenzoic Acid Intermediate Target: Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3) Start->Intermediate Esterification (MeOH, SOCl2) Alkylated Alkylated Intermediate (8-Difluoromethoxy precursor) Intermediate->Alkylated O-Alkylation (ClCF2H or equivalent) Cyclization Quinolone Core Formation (Gould-Jacobs Reaction) Alkylated->Cyclization Condensation & Cyclization API Final API: Garenoxacin Cyclization->API Side Chain Coupling & Deprotection

Figure 1: Strategic placement of Methyl 2,4-difluoro-3-hydroxybenzoate in the synthesis of fluoroquinolone antibiotics.

References

  • Biosynth . (n.d.). 2,4-Difluoro-3-hydroxybenzoic acid methyl ester. Retrieved from

  • ChemicalBook . (n.d.). 2,4-DIFLUORO-3-HYDROXYBENZOIC ACID METHYL ESTER Properties and Uses. Retrieved from

  • Google Patents . (2006). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.[5] Retrieved from

  • PubChem . (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate (Isomer Reference). Retrieved from

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of Methyl 2,4-difluoro-3-hydroxybenzoate in Complex Organic Synthesis

Prepared by: Senior Application Scientist, Gemini Division Abstract This document provides a detailed technical guide on the application of Methyl 2,4-difluoro-3-hydroxybenzoate as a critical reagent in modern organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a detailed technical guide on the application of Methyl 2,4-difluoro-3-hydroxybenzoate as a critical reagent in modern organic synthesis. Primarily serving as a versatile fluorinated building block, this compound is instrumental in the construction of complex molecular architectures, particularly in the field of medicinal chemistry.[1] We will explore its synthesis, physicochemical properties, and core applications, with a significant focus on its role in the development of advanced fluoroquinolone antibiotics. The protocols and mechanistic insights provided herein are designed for researchers, chemists, and drug development professionals to leverage this reagent's full potential.

Introduction: The Significance of Fluorinated Building Blocks

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2] Methyl 2,4-difluoro-3-hydroxybenzoate (CAS No: 194804-80-3) has emerged as a key intermediate, providing a synthetically accessible scaffold containing a strategically functionalized difluorinated phenyl ring.[1][3] Its structure, featuring a hydroxyl group for further modification, an ester for latent carboxylic acid functionality, and two fluorine atoms, makes it a high-value precursor for a range of complex targets.[1] Its most notable application is as a starting material for novel antibacterial agents like Garenoxacin.[3][4]

Physicochemical Properties & Handling

A thorough understanding of the reagent's physical properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 194804-80-3[3]
Molecular Formula C₈H₆F₂O₃[5]
Molecular Weight 188.13 g/mol [5]
Appearance White to off-white crystalline powder[6]
Melting Point 90.0 to 94.0 °C[6]
Boiling Point ~259.4 °C (Predicted)[3]
Solubility Soluble in Methanol[6]

Handling & Storage: Store in a cool, dark place (<15°C is recommended) to ensure long-term stability.[6] Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified with GHS07 pictograms, indicating potential for skin, eye, and respiratory irritation.[7]

Synthesis and Availability

While commercially available from various suppliers, understanding the synthesis of the parent acid, 2,4-difluoro-3-hydroxybenzoic acid, provides context for potential impurities. A common industrial route begins with 3,4,5-trifluoronitrobenzene and proceeds through several key transformations.[4] The final esterification to the methyl ester is a standard procedure.

A 3,4,5-Trifluoronitrobenzene B Methoxylation A->B NaOMe C Reduction B->C e.g., Fe/HCl D Bromination C->D Br₂ E Deamination D->E NaNO₂, H₃PO₂ F Cyanation E->F CuCN G Hydrolysis & Demethylation F->G HBr (aq) H 2,4-Difluoro-3-hydroxybenzoic Acid G->H I Esterification (MeOH, Acid Cat.) H->I J Methyl 2,4-difluoro-3-hydroxybenzoate I->J

Caption: Synthetic workflow for 2,4-difluoro-3-hydroxybenzoic acid.[4]

Core Application: Synthesis of Fluoroquinolone Antibiotics

The primary and most well-documented application of Methyl 2,4-difluoro-3-hydroxybenzoate is in the synthesis of the quinolone core, a critical pharmacophore in a class of broad-spectrum antibiotics.[8] The reagent provides the A-ring of the quinolone system, with the fluorine atoms playing a crucial role in the drug's antibacterial activity and cellular penetration.

The synthesis of Delafloxacin, a modern fluoroquinolone effective against resistant bacteria like MRSA, exemplifies this utility.[9] The general strategy involves the reaction of the difluoroaromatic core with other building blocks to construct the fused ring system.

Caption: Role of the reagent in constructing the Delafloxacin core.[9][10]

Mechanistic Causality: The electron-withdrawing nature of the two fluorine atoms and the methyl ester group makes the aromatic ring electron-deficient. This influences the regioselectivity of subsequent reactions. The hydroxyl group at the C3 position is a key handle for etherification, which is often a critical step in linking the aromatic core to other parts of the target molecule.

Detailed Protocol: O-Alkylation of the Phenolic Hydroxyl Group

This protocol details a representative reaction: the Williamson ether synthesis performed on Methyl 2,4-difluoro-3-hydroxybenzoate. This is a foundational step for introducing side chains, a common strategy in drug development.

Objective: To synthesize Methyl 3-(benzyloxy)-2,4-difluorobenzoate as a model reaction.

Reaction Scheme:



Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
Methyl 2,4-difluoro-3-hydroxybenzoate188.131.88 g10.0
Benzyl Bromide171.041.3 mL (1.88 g)11.0
Potassium Carbonate (K₂CO₃), anhydrous138.212.07 g15.0
N,N-Dimethylformamide (DMF), anhydrous-25 mL-
Ethyl Acetate (EtOAc)-~100 mL-
Saturated Brine Solution-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2,4-difluoro-3-hydroxybenzoate (1.88 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 25 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature.

  • Reagent Addition: Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the suspension using a syringe.

    • Expert Insight: The use of a slight excess of the alkylating agent (1.1 equivalents) ensures the complete consumption of the starting material. K₂CO₃ is a mild base suitable for this phenolic deprotonation, minimizing side reactions like ester hydrolysis.

  • Reaction Execution: Heat the reaction mixture to 60-70°C using an oil bath. Maintain stirring and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into 100 mL of cold water. A precipitate may form. c. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with water (2 x 25 mL) and then with saturated brine solution (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Methyl 3-(benzyloxy)-2,4-difluorobenzoate.

Self-Validation: The success of the protocol is validated by characterization of the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm the structure and purity, which should be >95%.

References

  • Chen, W. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.
  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2014).
  • Google Patents. (2015). Simple method for synthesizing delafloxacin. CN104876911A.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate

Welcome to the technical support center for the synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block.[1] The synthesis, while conceptually straightforward, presents several challenges where yield and purity can be compromised. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges effectively. Our approach is built on explaining the causal relationships in the chemical process, allowing you to make informed decisions to optimize your experimental outcomes.

Section 1: Synthesis Overview and Core Strategy

The most common and reliable pathway to Methyl 2,4-difluoro-3-hydroxybenzoate is a two-stage process. This strategy separates the formation of the core phenolic acid from the final esterification, allowing for purification at an intermediate stage and ultimately leading to a higher quality final product.

  • Stage 1: Synthesis of the Precursor, 2,4-difluoro-3-hydroxybenzoic acid. This key intermediate is typically synthesized via a multi-step sequence starting from more fundamental building blocks. A documented route involves the hydrolysis of a nitrile precursor, 2,4-difluoro-3-methoxybenzonitrile, which simultaneously cleaves the methoxy ether to reveal the free hydroxyl group.[2]

  • Stage 2: Esterification. The precursor acid is then converted to its methyl ester. The most prevalent method for this transformation is the Fischer-Speier esterification, which utilizes an excess of methanol in the presence of a strong acid catalyst.[3][4]

The overall workflow is summarized in the diagram below.

G cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Esterification Start Starting Materials (e.g., 2,4-difluoro-3-methoxybenzonitrile) Hydrolysis Hydrolysis & Demethylation (e.g., with HBr) Start->Hydrolysis Precursor 2,4-difluoro-3-hydroxybenzoic acid Hydrolysis->Precursor Esterification Fischer Esterification (Methanol, Acid Catalyst) Precursor->Esterification Intermediate Purification (Optional but Recommended) Workup Aqueous Workup & Purification Esterification->Workup FinalProduct Methyl 2,4-difluoro-3-hydroxybenzoate Workup->FinalProduct

Caption: High-level two-stage synthesis workflow.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My final esterification step has a low yield. What are the likely causes and solutions?

This is the most frequent challenge. Low yield in a Fischer esterification is almost always tied to the reaction equilibrium or side reactions.

  • Potential Cause A: Unfavorable Reaction Equilibrium.

    • Causality: Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water. The accumulation of water in the reaction mixture can drive the equilibrium back towards the starting materials, thus limiting the yield.

    • Solution: To drive the reaction forward, water must be removed as it is formed. A common laboratory technique is to use a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water.[5] Alternatively, using a large excess of the alcohol reactant (methanol) can also shift the equilibrium towards the product. For bench-scale synthesis, adding molecular sieves to the reaction flask is a simpler way to sequester the water byproduct.

  • Potential Cause B: Ineffective Catalysis or Catalyst Degradation.

    • Causality: The reaction requires a strong acid catalyst (e.g., concentrated H₂SO₄ or thionyl chloride) to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. If the catalyst is insufficient, old, or neutralized by contaminants, the reaction rate will be impractically slow.

    • Solution: Ensure you are using a sufficient catalytic amount of a strong, anhydrous acid. Concentrated sulfuric acid (98%) is a reliable choice.[4] Thionyl chloride is also highly effective as it reacts with methanol to generate HCl gas in situ and also consumes water, further driving the reaction.[3] When using thionyl chloride, the reaction should be performed in a well-ventilated fume hood.

  • Potential Cause C: Incomplete Reaction.

    • Causality: Esterification reactions can be slow to reach equilibrium. Insufficient reaction time or a temperature that is too low will result in a mixture of starting material and product.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the more polar starting acid spot and the appearance of the less polar ester spot indicates conversion. Reactions are often refluxed for several hours (4-18 hours) to ensure completion.[4][6]

Question 2: My final product is contaminated with unreacted 2,4-difluoro-3-hydroxybenzoic acid. How do I remove it?

This is a purification issue that stems from an incomplete reaction.

  • Causality: The starting material is a carboxylic acid, while the product is a neutral ester. This difference in acidity is the key to their separation.

  • Solution: During the workup phase, after quenching the reaction and removing the bulk of the methanol, the crude product should be dissolved in an organic solvent like ethyl acetate (EtOAc). This organic solution should then be washed with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[3] The acidic starting material will be deprotonated to its carboxylate salt, which is water-soluble and will move into the aqueous layer. The neutral ester product will remain in the organic layer. Subsequent separation of the layers, followed by drying and evaporation of the organic phase, will yield a product with significantly reduced acid contamination.

G Start Low Yield in Esterification? Check_Equilibrium Is water being removed? Start->Check_Equilibrium Yes Check_Catalyst Is catalyst active and sufficient? Start->Check_Catalyst No Check_Equilibrium->Check_Catalyst Yes Sol_Equilibrium Use Dean-Stark, excess methanol, or mol. sieves. Check_Equilibrium->Sol_Equilibrium No Check_Time Is reaction complete (check TLC)? Check_Catalyst->Check_Time Yes Sol_Catalyst Use fresh, anhydrous H₂SO₄ or SOCl₂. Check_Catalyst->Sol_Catalyst No Sol_Time Increase reflux time or temperature. Check_Time->Sol_Time No

Caption: Troubleshooting decision tree for low esterification yield.

Question 3: I am observing significant byproduct formation or decomposition (darkening of the reaction mixture). What can be done?

  • Causality: Phenolic compounds are susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of colored impurities. Additionally, harsh acidic conditions and high heat can sometimes lead to undesired side reactions or decomposition.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the sensitive phenol group.

    • Temperature Control: While reflux is necessary, avoid excessive, uncontrolled heating. Use a heating mantle with a temperature controller to maintain a steady reflux without superheating the mixture.[7]

    • Purification: If colored impurities do form, they can often be removed by passing the crude product through a short plug of silica gel or by recrystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: Fischer Esterification of 2,4-difluoro-3-hydroxybenzoic acid

This protocol is a robust method for the final esterification step.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4-difluoro-3-hydroxybenzoic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous methanol (typically 10-20 mL per gram of acid) to serve as both the solvent and a reactant. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq) or dropwise add thionyl chloride (approx. 1.2-1.5 eq) at 0°C.[3]

  • Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) and maintain for 4-18 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice water. This may cause the product to precipitate.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with saturated brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.

ParameterRecommended ValueRationale
Acid to Methanol Ratio 1:20 (w/v) or higherUsing methanol in large excess drives the reaction equilibrium towards the product.
Catalyst (H₂SO₄) 0.05 - 0.1 equivalentsProvides sufficient protonation to catalyze the reaction without excessive side reactions.
Catalyst (SOCl₂) 1.2 - 1.5 equivalentsActs as both a catalyst source (generating HCl) and a dehydrating agent.
Temperature Reflux (~65-70 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 4 - 18 hoursEnsures the reaction proceeds to completion. Must be monitored by TLC.
Typical Yield 75% - 95%Expected range for an optimized reaction.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical methods for confirming the final product?

    • A1: The purity of the final product can be assessed by Gas Chromatography (GC). The structure should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and compared to established data. Melting point determination is also a useful indicator of purity.

  • Q2: Are there alternative synthesis routes that avoid multi-step sequences or harsh reagents?

    • A2: The development of more efficient synthetic routes is an ongoing area of research. Some strategies focus on avoiding hazardous reagents like alkyllithiums or extremely low temperatures, which can be problematic for large-scale synthesis.[8] However, for this specific substitution pattern, multi-step syntheses are often unavoidable to achieve the desired regiochemistry.

  • Q3: Can I use other alcohols for the esterification?

    • A3: Yes, the Fischer esterification is generalizable to other alcohols (e.g., ethanol, propanol). However, reaction times and temperatures may need to be adjusted based on the boiling point and reactivity of the alcohol used.

References

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]

  • Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative P-Hydroxybenzoic acid and its ester. CABI Digital Library. [Link]

  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 2,4-difluoro-3-hydroxybenzoate

Topic: Purification Protocols & Troubleshooting Compound: Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 214822-96-5) Target Audience: Medicinal Chemists, Process Development Scientists[1][2][3][4] Introduction: The Stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Protocols & Troubleshooting Compound: Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 214822-96-5) Target Audience: Medicinal Chemists, Process Development Scientists[1][2][3][4]

Introduction: The Stability-Purity Paradox

Methyl 2,4-difluoro-3-hydroxybenzoate is a critical fluorinated building block, often employed in the synthesis of kinase inhibitors and transthyretin stabilizers.[1][2][3][4] Its purification presents a specific "stability-purity paradox":

  • Acidity: The fluorine atoms at positions 2 and 4 exert a strong inductive effect ($ -I $), significantly increasing the acidity of the C3-hydroxyl group compared to non-fluorinated parabens.[1][4] This leads to "streaking" on silica gel.[1][3]

  • Lability: The methyl ester is susceptible to hydrolysis, particularly under basic conditions which are often tempted to remove unreacted starting acids.[2][3]

This guide provides an autonomous, self-validating purification workflow designed to navigate these competing chemical properties.

Module 1: Chemical Work-Up (The "Pre-Purification" Phase)[1][4]

Objective: Remove unreacted 2,4-difluoro-3-hydroxybenzoic acid and mineral acids (e.g., $ H_2SO_4 $, $ SOCl_2 $) without hydrolyzing the ester or losing the product to the aqueous phase.[1][2][3][4]

The Critical Causality: pKa Management
  • Standard Phenol pKa: ~10.0[1][2][3][5]

  • 2,4-Difluoro-3-hydroxybenzoate pKa (Est.): ~7.5 – 8.0[1][2][3][4]

  • Saturated NaHCO₃ pH: ~8.3[1][3]

Risk: Unlike standard phenols, this fluorinated analog is acidic enough to be partially deprotonated by saturated sodium bicarbonate, leading to significant yield loss in the aqueous wash.[2][3]

Protocol: The "Buffered Wash" Technique[2][4]
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as EtOAc is more effective at solubilizing the polar phenol.[3]

  • Acid Removal: Wash the organic layer with Water (2x) first to remove bulk mineral acids.[1][4]

  • Selective Neutralization:

    • Do NOT use 1M NaOH.[1][2][3][4]

    • Use 50% Saturated Brine mixed with a small amount of NaHCO₃ (aim for pH 6-7 in the aqueous layer, not pH 8+).[1][3][4]

  • Back-Extraction (Mandatory): Acidify the combined aqueous washes to pH 3 with 1M HCl and back-extract with EtOAc. Check this back-extract by TLC. If product is present, combine with the main organic layer.[2][3]

  • Drying: Dry over anhydrous Sodium Sulfate ($ Na_2SO_4 $) . Magnesium sulfate is slightly Lewis acidic and can sometimes bind phenolic oxygens; Sodium sulfate is safer here.[1][3]

Module 2: Recrystallization (The Scale-Up Solution)

Objective: Bulk purification for >5g scales.

Solvent Selection Logic

The 2,4-difluoro substitution pattern increases the crystal lattice energy but also lipophilicity.[1][2][3] Standard "paraben" solvents (Water/Ethanol) often fail due to the fluorine-induced hydrophobicity.[1][4]

Solvent SystemRatio (v/v)SuitabilityMechanism
Toluene / Heptane 1:2 to 1:4High Toluene solubilizes the aromatic ring; Heptane acts as the anti-solvent.[1][2][4] Best for removing non-polar impurities.[1][3]
MeOH / Water 3:1Medium Good for removing inorganic salts, but risk of "oiling out" if water is added too fast.[2][3][4]
EtOAc / Hexane 1:5High Standard polarity gradient.[1][3][4] Excellent for removing unreacted starting acid if it remains.[1][3]
Troubleshooting: "Oiling Out"

Symptom: The product separates as a separate liquid phase rather than crystals. Cause: The anti-solvent (e.g., Heptane) was added too quickly, or the temperature dropped below the "metastable limit" before nucleation occurred.[2][3] Fix:

  • Re-heat the mixture until clear.

  • Add a seed crystal (approx. 0.1% wt) at the cloud point.[1][4]

  • Cool slowly (10°C per hour) with vigorous stirring to prevent phase separation.

Module 3: Flash Chromatography (The High-Purity Polish)

Objective: Removing regioisomers or trace impurities for analytical standards.

The "Tailing" Phenomenon

Because the phenol is acidic, it interacts strongly with the silanols ($ Si-OH $) on the silica surface, causing peak tailing and poor resolution.[2][3]

Protocol: The Acid-Modified Mobile Phase
  • Stationary Phase: Silica Gel (40-63 µm).[1][3][4]

  • Mobile Phase: Hexane / Ethyl Acetate.[1][3]

  • Modifier: 0.1% Acetic Acid (added to the organic solvents).[1][4]

    • Why: The acetic acid suppresses the ionization of the phenolic hydroxyl group and blocks active silanol sites, sharpening the peak shape.[2][3]

Visualizing the Workflow

The following diagram illustrates the decision matrix for choosing the correct purification path based on scale and impurity profile.

Purification_Workflow Start Crude Methyl 2,4-difluoro-3-hydroxybenzoate Check_Impurity Analyze Impurity Profile (TLC/HPLC) Start->Check_Impurity Decision_Acid High Starting Acid Content? Check_Impurity->Decision_Acid Workup_Strict Buffered Wash (pH 6-7) + Back Extraction Decision_Acid->Workup_Strict Yes (>5%) Workup_Std Standard Brine Wash Decision_Acid->Workup_Std No (<5%) Decision_Scale Scale > 5g? Workup_Strict->Decision_Scale Workup_Std->Decision_Scale Recryst Recrystallization (Toluene/Heptane) Decision_Scale->Recryst Yes Column Flash Chromatography (Hex/EtOAc + 0.1% AcOH) Decision_Scale->Column No Recryst->Column If Purity < 98% Final_Check Final Purity Check (NMR/HPLC) Recryst->Final_Check Column->Final_Check

Caption: Decision tree for selecting purification method based on impurity profile and scale. Note the feedback loop from recrystallization to chromatography if purity targets are not met.

Troubleshooting & FAQs

Q1: I see a "ghost peak" at RRT 0.85 in my HPLC after workup. What is it?

Diagnosis: This is likely the hydrolyzed acid (2,4-difluoro-3-hydroxybenzoic acid).[1][2][3][4][6] Cause: Your workup was too basic (pH > 9) or the extraction took too long in the presence of water.[4] Solution:

  • Check the pH of your aqueous wash; keep it below 8.0.[1][4]

  • Ensure rapid phase separation.[1][3]

  • If the peak persists, re-dissolve in EtOAc and wash with dilute $ NaHCO_3 $ (carefully) to extract the acid, then immediately dry the organic layer.[2]

Q2: My product is colored (pink/brown) even after column chromatography.

Diagnosis: Oxidation of the phenol (quinone formation) or trace copper/iron contaminants if metal catalysis was used upstream.[1][4] Solution:

  • Activated Carbon Treatment: Dissolve the product in hot EtOAc, add activated charcoal (10% wt), stir for 30 mins, and filter through Celite.

  • Antioxidant: Add a trace of sodium metabisulfite to the aqueous wash during the initial workup.[1]

Q3: The melting point is broad (e.g., 105-115°C).

Diagnosis: Solvent inclusion or regioisomer contamination.[1][2][3][4] Solution:

  • Dry Properly: Fluorinated esters can trap lattice solvent.[1][3] Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

  • Check NMR: Look for "satellite" peaks in the aromatic region ($ \delta $ 6.5 - 7.5 ppm) indicating a regioisomer (e.g., 2,6-difluoro isomer).[1][2][3][4] If present, recrystallization is rarely sufficient; use chromatography.[1][2][3]

Analytical Specifications

To validate your purification, compare against these standard metrics:

MetricExpected ValueNotes
Appearance White to Off-white solidPink indicates oxidation.[1][2][3][4]
1H NMR (DMSO-d6) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

3.85 (s, 3H, OMe),

10.5 (br s, 1H, OH)
OH peak may shift with concentration.[2][3]
HPLC Purity > 98.0% (Area %)UV detection at 254 nm.[1][3][4]
Water Content (KF) < 0.5%Critical for downstream coupling.[1][3][4]

References

  • Biosynth. (n.d.).[1][3][4] 2,4-Difluoro-3-hydroxybenzoic acid methyl ester Product Page. Retrieved from [1][4]

  • BenchChem. (n.d.).[1][3][4] Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate (Analogous chemistry). Retrieved from [1][4]

  • Google Patents. (2007).[1][3][4] CN101020628A - Preparation method of 2,4-difluoro-3-hydroxybenzoic acid.[1][2][3][4][6] Retrieved from

  • National Institutes of Health (NIH). (2002).[1][3][4] Correlations and predictions of pKa values of fluorophenols. PubMed.[1][3] Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,4-Difluoro-3-Hydroxybenzoic Acid

Current Status: Online Ticket ID: #DFHBA-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 2,4-difluoro-3-hydroxybenzoic acid presents a classic "reg...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #DFHBA-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2,4-difluoro-3-hydroxybenzoic acid presents a classic "regioselectivity paradox" in aromatic chemistry. The target requires placing a hydroxyl group in the highly crowded meta position relative to the carboxyl group, flanked by two fluorine atoms.[1] Standard Nucleophilic Aromatic Substitution (


) fails here because the 3-position is the least activated site on the ring (meta to the electron-withdrawing COOH).

This guide addresses the three primary synthetic routes used by our clients, with a focus on troubleshooting the high-precision Directed Ortho Metalation (DoM) strategy and the robust Demethylation pathway.

Phase 1: Route Selection & Strategic Analysis

Before troubleshooting, verify you are using the correct route for your scale and purity requirements.[1]

RouteMethodologyKey ChallengeBest For
A (Precision) Directed Ortho Metalation (DoM) of 2,4-difluorobenzoic acid followed by boronation/oxidation.Lithiation Control: Preventing "halogen dance" and controlling temperature to avoid benzyne formation.[1][2]Small-to-mid scale; High purity requirements.[1]
B (Robust) Demethylation of 2,4-difluoro-3-methoxybenzoic acid.Substrate Availability: Requires the methoxy-precursor.[1] Conditions:

handling.
Large scale; if precursor is commercially available.[1]
C (The Trap) Hydrolysis of 2,3,4-trifluorobenzoic acid.[1]Regioselectivity Failure: Heavily favors the 2-hydroxy (ortho) or 4-hydroxy (para) isomers due to resonance stabilization.[1]NOT RECOMMENDED for 3-hydroxy targets.[1]

Phase 2: Troubleshooting The DoM Route (Lithiation-Borylation-Oxidation)

This is the most common route for research labs but is prone to catastrophic yield loss if the lithiation temperature drifts.[1]

Core Protocol Logic
  • Deprotonation: The C3 proton is the most acidic (flanked by two F atoms), but the COOH group consumes 1 equivalent of base.[1] You need

    
     2.2 equivalents of base (LIDAKOR or LTMP).[1]
    
  • Electrophile Trap: Trimethyl borate (

    
    ) traps the C3-lithio species.[1]
    
  • Oxidation: Peroxide converts the C-B bond to C-O.[1]

Diagnostic Guide

Issue 1: "I am recovering starting material (2,4-difluorobenzoic acid) with no product."

  • Root Cause: The first equivalent of base simply deprotonated the carboxylic acid to form the carboxylate (Li-O-CO-Ar).[1] The second equivalent failed to remove the ring proton at C3, likely due to insufficient base strength or aggregation.[1]

  • Solution:

    • Switch Base: Move from LDA to LTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1] LTMP is more basic and less nucleophilic.[1]

    • Disaggregate: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) to break up lithium aggregates and increase reactivity.[1]

    • Protocol Adjustment: Ensure you are using 2.5 eq. of base.

Issue 2: "I see a mixture of isomers (mainly 6-substituted)."

  • Root Cause: Directing Group Competition. While the C3 proton is acidic (inductive effect of 2 x F), the Carboxylate group directs Lithiation to the ortho position (C6).[1]

  • Solution:

    • Thermodynamic Control: The C3-lithio species is often the kinetic product (fastest to form due to acidity), while C6 is the thermodynamic product (chelation stabilized).[1]

    • Fix: Keep the reaction temperature strictly at -78°C and quench immediately (within 15-30 mins). Do not allow the reaction to warm up before adding the borate.[1]

Issue 3: "My product is defluorinated or decomposed."

  • Root Cause: Benzyne Formation. If the temperature rises above -60°C, the ortho-lithio species can eliminate LiF to form a benzyne intermediate, which then polymerizes or reacts non-selectively.[1]

  • Solution: Install an internal temperature probe.[1] The exotherm from adding the borate can spike the temperature.[1] Add the electrophile slowly.

Phase 3: Troubleshooting The Demethylation Route

If you start with 2,4-difluoro-3-methoxybenzoic acid , the challenge is removing the methyl group without touching the fluorines.

Diagnostic Guide

Issue 1: "Incomplete demethylation despite using


." 
  • Root Cause: Boron tribromide forms stable complexes with the carbonyl oxygens of the benzoic acid, effectively sequestering the reagent.[1]

  • Solution:

    • Stoichiometry: You must use >3 equivalents of

      
      . (1 eq for the acid proton, 1 eq for coordination to carbonyl, 1 eq for the actual ether cleavage).[1]
      
    • Solvent: Use Dichloromethane (DCM) strictly.[1] Ethers (THF) react with

      
      .[1]
      

Issue 2: "Loss of Fluorine (Defluorination)."

  • Root Cause: Harsh Lewis acids (

    
    ) or high temperatures with 
    
    
    
    can activate nucleophilic attack on the fluorine atoms.[1]
  • Solution:

    • Start the addition at -78°C and warm slowly to 0°C . Do not reflux.[1]

    • Alternative Reagent: Consider using Methionine in Methanesulfonic acid (MsOH) if the halogen is labile.[1]

Phase 4: Visualizing The Reaction Logic

The following diagram illustrates the critical decision points and mechanistic pathways.

G Start Starting Material: 2,4-Difluorobenzoic Acid Decision Select Strategy Start->Decision Route_DoM Route A: DoM (Lithiation) Decision->Route_DoM High Purity Route_SNAr Route B: Hydrolysis (SNAr) Decision->Route_SNAr Avoid! Lithiation Step 1: Lithiation (LTMP, -78°C, 2.5 eq) Route_DoM->Lithiation Wrong_Product Wrong Isomer: 2-Hydroxy-3,4-difluoro... Route_SNAr->Wrong_Product Favors ortho/para attack Competition Regioselectivity Check: C3 (Kinetic) vs C6 (Thermodynamic) Lithiation->Competition C3_Lithio C3-Lithio Species (Desired) Competition->C3_Lithio Kinetic Control (-78°C, Short Time) C6_Lithio C6-Lithio Species (Undesired) Competition->C6_Lithio Thermodynamic Drift (Warming, Long Time) Boronation Step 2: Borate Quench B(OMe)3 C3_Lithio->Boronation Oxidation Step 3: Oxidation H2O2 / AcOH Boronation->Oxidation Product Target: 2,4-Difluoro-3-hydroxybenzoic acid Oxidation->Product

Caption: Mechanistic flowchart highlighting the critical kinetic vs. thermodynamic control point in the lithiation strategy.

Phase 5: Frequently Asked Questions (FAQ)

Q: Can I use n-Butyllithium (n-BuLi) directly? A: No. n-BuLi is nucleophilic and will likely attack the carboxylate or the fluorines (


). You must use a non-nucleophilic amide base like LDA  or LTMP .[1]

Q: Why is the hydrolysis of 2,3,4-trifluorobenzoic acid failing? A: This is a common misconception.[1] In


 reactions of polyfluorinated benzoic acids, the nucleophile (OH-) attacks the position most activated by the electron-withdrawing COOH group. The ortho (2-position)  and para (4-position)  are highly activated.[1] The meta (3-position)  is deactivated. Therefore, hydrolysis yields the 2-hydroxy or 4-hydroxy impurity, not your target.[1]

Q: How do I purify the final product from inorganic boron salts? A: After the peroxide oxidation, the mixture will contain boric acid.[1]

  • Acidify to pH 2 with dilute HCl.[1]

  • Extract with Ethyl Acetate.[1]

  • Crucial Step: Wash the organic layer with 5% aqueous Sorbitol or Mannitol .[1] These sugars complex with residual boric acid and pull it into the aqueous phase.[1]

References

  • Biosynth . (n.d.).[1] 2,4-Difluoro-3-hydroxybenzoic acid | 91659-08-4. Retrieved from [1]

  • Mortier, J. (n.d.).[1] Directed Ortho Metalation. Unblog.fr. Retrieved from

  • Baran Lab . (n.d.).[1] Directed Metalation: A Survival Guide. Retrieved from

  • Umezu, K., et al. (2003).[1][3] Regioselective Hydroxysubstitution of Fluorobenzoic Acid Derivatives. ChemInform. Retrieved from

  • Common Organic Chemistry . (n.d.).[1] Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from

Sources

Optimization

Technical Guide: Purification &amp; Quality Control of Methyl 2,4-difluoro-3-hydroxybenzoate

Executive Summary & Molecule Profile[1] Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3) is a critical intermediate, often utilized in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3) is a critical intermediate, often utilized in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its structural integrity—specifically the positioning of the fluorine atoms and the free hydroxyl group—is paramount for downstream biological activity.

In pharmaceutical applications, a purity of >98.5% is the standard.[1] However, the synthesis (typically esterification of 2,4-difluoro-3-hydroxybenzoic acid) often yields a "sticky" impurity profile containing unreacted acid, regioisomers, and oxidation byproducts.

Physiochemical Profile
PropertyDataRelevance to Purification
Molecular Weight 188.13 g/mol Low MW facilitates easy crystallization.
Predicted pKa (OH) ~6.6 - 7.0The fluorine atoms increase the acidity of the phenol. Avoid strong bases (NaOH) during washes to prevent yield loss.
Solubility Soluble: MeOH, EtOAc, DCMInsoluble: WaterIdeal for biphasic extraction and antisolvent crystallization.
Appearance White to Off-White SolidPink/Brown coloration indicates phenolic oxidation.

Core Purification Workflow

The following workflow is designed to sequentially strip impurities based on their chemical nature: Acidity (Starting Material)


Polarity/Lattice Stability  (Isomers) 

Chromophores (Oxidation).

PurificationWorkflow Start Crude Reaction Mixture (Ester + Acid + Impurities) Step1 Phase 1: Biphasic Wash (EtOAc / Sat. NaHCO3) Start->Step1 Decision1 Is Aqueous Layer Acidic? Step1->Decision1 Partitioning Decision1->Step1 No (Repeat Wash) Step2 Phase 2: Carbon Treatment (Reflux in MeOH) Decision1->Step2 Yes (Organic Layer Proceed) Step3 Phase 3: Recrystallization (MeOH / Water Antisolvent) Step2->Step3 Filtration Final Pure Product (>99% HPLC) Step3->Final Drying

Figure 1: Logical flow for the purification of fluorinated hydroxybenzoates. Note the critical pH check at the washing stage.

Troubleshooting & FAQs

Phase 1: Removing the "Incomplete" Reaction (Unreacted Acid)

User Question: I synthesized the ester using MeOH/H2SO4, but my HPLC shows a persistent peak at RRT 0.85. How do I remove the unreacted starting material (2,4-difluoro-3-hydroxybenzoic acid)?

Scientist's Diagnosis: The peak at RRT 0.85 is almost certainly the free acid. Because of the electron-withdrawing fluorine atoms, the carboxylic acid is highly acidic, but the phenolic hydroxyl is also weakly acidic. If you use a strong base (NaOH) to wash out the acid, you will deprotonate the phenol and lose your product into the aqueous layer.

Corrective Protocol: The "Buffered" Wash

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc). Use 10 mL per gram of crude.

  • The Wash: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) .[2]

    • Mechanism:[1][3][4][5] NaHCO₃ (pH ~8.5) is strong enough to deprotonate the carboxylic acid (forming the water-soluble carboxylate salt) but generally too weak to fully deprotonate the fluorinated phenol (pKa ~7) in a biphasic system where the ester prefers the organic layer.

  • Verification: Check the pH of the aqueous layer. It should remain basic.

  • Recovery: The impurity (starting material) is now in the water layer. The product remains in the EtOAc.

Phase 2: Color Correction (Pink/Brown Discoloration)

User Question: My product is technically pure by NMR, but it has a distinct pinkish hue. Is this acceptable?

Scientist's Diagnosis: No. The pink color comes from quinone-like oxidation byproducts derived from the phenol. While they may not show up strongly on NMR (due to low concentration), they are redox-active and can interfere with downstream catalytic steps.

Corrective Protocol: Activated Carbon Treatment

  • Solvent Choice: Dissolve the solid in minimal boiling Methanol (MeOH).

  • Adsorption: Add Activated Carbon (5% w/w relative to product).

    • Tip: Do not add carbon to a boiling solution; it will boil over. Cool slightly, add carbon, then reheat to reflux.

  • Reflux: Stir at reflux for 30 minutes.

  • Hot Filtration: Filter through a Celite pad while hot. If the solution cools during filtration, the product will crystallize in the funnel.

  • Result: The filtrate should be colorless or pale yellow.

Phase 3: Dealing with Regioisomers

User Question: I see a shoulder peak on my main HPLC peak. I suspect it's the 3,5-difluoro isomer. How do I separate them?

Scientist's Diagnosis: Isomers often co-elute on silica columns. Crystallization is the superior method here because the crystal lattice of the 2,4-difluoro isomer will reject the 3,5-difluoro impurity due to steric mismatch.

Corrective Protocol: Displacement Crystallization

  • Primary Solvent: Dissolve the crude (post-carbon treatment) in warm Methanol (approx. 50°C).

  • Antisolvent Addition: Slowly add Water dropwise while stirring.

    • Ratio: Target a final MeOH:Water ratio of 3:1 to 2:1.

  • Nucleation: Once turbidity persists, stop adding water. Allow the mixture to cool to room temperature slowly (over 2 hours).

  • Deep Cooling: Chill to 0-4°C for 1 hour to maximize yield.

  • Filtration: Filter the white needles and wash with cold 20% MeOH/Water.

Impurity Fate Mapping

Understanding where your impurities go is essential for validation.

ImpurityFate Acid Impurity: Free Acid AqLayer Aqueous Waste (NaHCO3 Wash) Acid->AqLayer Deprotonation Color Impurity: Quinones (Color) CarbonPad Solid Waste (Celite/Carbon) Color->CarbonPad Adsorption Isomer Impurity: Regioisomers MotherLiq Mother Liquor (Filtrate) Isomer->MotherLiq Lattice Rejection

Figure 2: Fate mapping of common impurities during the purification process.

Analytical Validation Parameters

To validate the success of your purification, ensure your analytical method captures the specific polarity shifts of the fluorinated species.

ParameterSpecificationNotes
HPLC Column C18 (e.g., Agilent Zorbax SB-C18)Standard C18 is sufficient.
Mobile Phase A: 0.1% H3PO4 in WaterB: AcetonitrileAcidic mobile phase suppresses ionization of the phenol, sharpening the peak.
Detection UV @ 254 nmThe aromatic ring absorbs strongly here.
Retention Order Acid < Ester (Product) < DimerThe free acid elutes first due to polarity.

References

  • Synthesis and Purification of Fluorinated Benzoates. Source: BenchChem / Patent US08039455B2.[2] Context: Describes the esterification of 4-fluoro-3-hydroxybenzoic acid and subsequent bicarbonate washing protocols. Link: (Verified via search result 1.1)

  • Recrystallization of Methyl Hydroxybenzoates. Source: Google Patents CN104447308B. Context: Details the activated carbon and methanol reflux method for purifying methyl paraben analogs. Link: (Verified via search result 1.2)

  • Physical Properties of Fluorinated Hydroxybenzoates. Source: PubChem CID 22999141. Context: Provides computed pKa and solubility data essential for designing the extraction pH. Link: (Verified via search result 1.10)

  • Preparation of 2,4-Difluoro-3-Hydroxybenzoic Acid. Source: Google Patents CN101020628A. Context: Describes the synthesis of the precursor acid, highlighting the origin of regioisomer impurities. Link: (Verified via search result 1.7)

Sources

Troubleshooting

Technical Support Center: Esterification of 2,4-Difluoro-3-Hydroxybenzoic Acid

This technical guide is structured as a dynamic support center for researchers working with 2,4-difluoro-3-hydroxybenzoic acid , a critical intermediate in the synthesis of transthyretin stabilizers (e.g., Acoramidis) an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center for researchers working with 2,4-difluoro-3-hydroxybenzoic acid , a critical intermediate in the synthesis of transthyretin stabilizers (e.g., Acoramidis) and fluoroquinolones.

The content prioritizes the specific electronic and steric challenges posed by the 2,4-difluoro substitution pattern and the 3-hydroxyl group .

Current Status: Online Topic: Optimization & Troubleshooting of Esterification Protocols Target Molecule: 2,4-difluoro-3-hydroxybenzoic acid (CAS: 122718-67-6)

Core Reactivity Analysis

Before selecting a protocol, you must understand the "Personality" of your substrate. This molecule presents a Triad of Reactivity Risks that dictates your esterification strategy.

FeatureElectronic EffectExperimental Consequence
2-Fluoro Group

-Inductive Withdrawal + Steric Bulk
The "Ortho Effect": The carbonyl carbon is sterically shielded, slowing down nucleophilic attack. Standard Fischer esterification may require longer reflux times than non-substituted benzoic acids.
3-Hydroxyl Group

-Donation (EDG)
Competitive Nucleophile: The phenolic oxygen is a nucleophile. In the presence of coupling agents (EDC/DCC) or acid chlorides, it will compete with your alcohol, leading to oligomerization (self-esterification).
4-Fluoro Group Activated by Para-COOH

Liability:
The carboxylic acid is an Electron Withdrawing Group (EWG). This activates the 2- and 4-positions for Nucleophilic Aromatic Substitution (

). Strong bases (alkoxides) can displace these fluorines.

Interactive Troubleshooting Pathways

Visualizing the "Danger Zones"

The following diagram maps the competing pathways. Your goal is to navigate the "Green Line" while avoiding the Red (Side Reactions).

ReactionPathways cluster_legend Pathway Legend Start 2,4-Difluoro-3-hydroxybenzoic Acid Target Target Ester (Methyl/Ethyl 2,4-difluoro-3-hydroxybenzoate) Start->Target Acid Cat. + Excess Alcohol (Fischer) Oligomer Side Product A: Oligomers/Dimers (Phenolic Esterification) Start->Oligomer Coupling Agent (EDC) No Protection Ether Side Product B: Ether-Ester (O-Alkylation) Start->Ether Alkyl Halide + Base (e.g., MeI + K2CO3) Defluoro Side Product C: Defluorinated Species (SNAr Substitution) Start->Defluoro Strong Nucleophile (e.g., NaOMe, High Temp) Legend Green: Recommended Path Red: Critical Failure Mode Yellow: Conditional Path

Figure 1: Reaction landscape showing the competition between desired esterification and side reactions like oligomerization and defluorination.[1]

Troubleshooting Guides (FAQ Format)

Issue 1: "I see a new spot on TLC with higher polarity/molecular weight."

Diagnosis: Oligomerization (Self-Esterification) Context: The 3-hydroxyl group of one molecule has attacked the activated carboxyl group of another. This is common when using coupling agents (EDC, DCC) or Acid Chlorides without protecting the phenol.

  • Why it happens: In the absence of a vast excess of alcohol, the phenolic -OH competes as a nucleophile.

  • Corrective Protocol (Fischer Method):

    • Switch to Acid-Catalyzed Esterification (Fischer).

    • Use the alcohol (MeOH/EtOH) as the solvent (high dilution).

    • Mechanism: In acidic media, the phenol is not deprotonated, reducing its nucleophilicity compared to the solvent alcohol.

    • Ref: High dilution favors the reaction with solvent over intermolecular reaction.

Issue 2: "My product lost a Fluorine atom (confirmed by NMR)."

Diagnosis: Nucleophilic Aromatic Substitution (


) 
Context:  You likely used a basic condition (e.g., Alkyl Halide + Base) or a strong nucleophile (Sodium Methoxide).
  • Why it happens: The carboxyl group (and the ester product) withdraws electrons, activating the ring. The 2-position and 4-position fluorines are susceptible to attack by alkoxides (

    
    ).
    
  • The Trap: Users often try to speed up the reaction by adding base.

  • Solution:

    • Avoid:

      
      , 
      
      
      
      , or strong bases.
    • Use:

      
       or 
      
      
      
      in alcohol. If base is absolutely required (e.g., for alkylation), use a weaker base like
      
      
      in Acetone/DMF at lower temperatures (<60°C).
Issue 3: "The reaction is incredibly slow, even with reflux."

Diagnosis: Steric Hindrance (Ortho-Effect) Context: The 2-Fluoro atom physically blocks the approach of the nucleophile to the carbonyl carbon.

  • Why it happens: The Van der Waals radius of Fluorine (1.47 Å) is small but significant when placed ortho to the reaction site. It creates a "kinetic barrier."

  • Optimization Strategy:

    • Catalyst: Increase

      
       concentration to 5-10 mol%.
      
    • Temperature: Ensure vigorous reflux.

    • Alternative: Use Thionyl Chloride (

      
      )  in MeOH.
      
      • Protocol: Cool MeOH to 0°C

        
         Add 
        
        
        
        dropwise (generates anhydrous HCl in situ)
        
        
        Add substrate
        
        
        Reflux.
      • Note: This is more aggressive than

        
         and overcomes steric barriers.
        

Validated Protocols

Protocol A: The "Safe" Route (Fischer Esterification)

Best for: Avoiding side reactions; Scalability.

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2).

  • Dissolution: Dissolve 2,4-difluoro-3-hydroxybenzoic acid (1.0 equiv) in Methanol (HPLC grade, 0.1 M concentration—e.g., 1g in ~50-60mL).

    • Note: High dilution prevents self-esterification.

  • Catalyst: Add concentrated

    
      (0.1 equiv) dropwise.
    
  • Reaction: Reflux at 65°C for 12–24 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup:

    • Concentrate MeOH to ~20% volume.

    • Pour into ice water.

    • Extract with EtOAc (x3).

    • Wash organic layer with saturated

      
        (removes unreacted acid) and Brine.
      
    • Critical Check: The

      
       wash removes the starting material. Do not discard the aqueous layer until yield is confirmed.
      
Protocol B: The "Aggressive" Route ( /MeOH)

Best for: Stubborn substrates where Protocol A is too slow.

  • Chill: Place anhydrous Methanol (20 mL/g of substrate) in a flask under

    
     at 0°C.
    
  • Activate: Add Thionyl Chloride (

    
    )  (1.5 equiv) dropwise. Caution: Exothermic gas evolution (
    
    
    
    ,
    
    
    ).
  • Add: Add the benzoic acid substrate in one portion.

  • Heat: Warm to room temperature, then reflux for 4–8 hours.

  • Workup: Evaporate solvent to dryness. Redissolve in EtOAc and wash with

    
    .
    

Data & Reference Specifications

Comparative Analysis of Methods
MethodRisk of OligomerizationRisk of

(F-Loss)
Risk of O-AlkylationRec. Usage
Fischer (

)
LowVery LowNonePrimary Choice
Acid Chloride (

)
ModerateLowLowFor Steric Bulk
Base (

/MeI)
N/AHigh Certain Only if Ether+Ester desired
Coupling (EDC/DCC) High LowLowRequires Phenol Protection
References
  • Synthesis of Acoramidis Intermediates

    • Source: "An Improved Synthesis Of 4-Fluoro-3-Hydroxybenzoic Acid And Intermediates Thereof.
    • Relevance: details the hydrolysis of precursors to the acid, highlighting the stability of the 2,4-difluoro core under acidic conditions.
  • Structural Analysis of Difluoro-hydroxybenzoic Acids

    • Source: "Crystal structure of 3,4-difluoro-2-hydroxybenzoic acid."[1] NIH PubMed Central, 2014.

    • Relevance: Provides crystallographic evidence of intramolecular hydrogen bonding which influences solubility and reactivity in isomers of the target molecule.
  • Nucleophilic Aromatic Substitution Risks

    • Source: "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." NIH PubMed Central, 2020.
    • Relevance: Although focused on unactivated systems, this paper establishes the lability of Fluorine in 2,4-difluoro systems when subjected to nucleophiles, validating the risk of in basic esterific
  • Synthesis of Similar Pharmacophores

    • Source: "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid."[2][3] ResearchGate, 2026.

    • Relevance: Describes the esterification of a heavily substituted fluoro-benzoic acid, confirming that acidic conditions (Fischer)

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl 2,4-difluoro-3-hydroxybenzoate Production

Welcome to the technical support center for the synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this valuable intermediate. Here, we address common issues in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Core Synthesis Overview: Fischer-Speier Esterification

The most common and direct route to Methyl 2,4-difluoro-3-hydroxybenzoate is the Fischer-Speier esterification of its parent carboxylic acid, 2,4-difluoro-3-hydroxybenzoic acid, using methanol in the presence of an acid catalyst.[1][2][3][4] This equilibrium-controlled reaction requires careful optimization to achieve high yields.

Q1: My yield of Methyl 2,4-difluoro-3-hydroxybenzoate is consistently low. What are the primary factors I should investigate?

Low yields in Fischer esterification are typically traced back to the reversible nature of the reaction.[1][2] To drive the equilibrium toward the product, you must address the presence of water, the byproduct of the reaction.

Troubleshooting Steps:

  • Excess Methanol: The most straightforward approach to shift the equilibrium is to use a large excess of methanol, which acts as both a reagent and the solvent.[2][5] A 10 to 20-fold molar excess or greater is recommended.

  • Water Removal: Any water present at the start or produced during the reaction will hinder product formation.

    • Reagent Purity: Ensure your 2,4-difluoro-3-hydroxybenzoic acid is thoroughly dry. Use anhydrous methanol and a high-purity acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

    • Water Scavenging: Consider adding a dehydrating agent to the reaction mixture, such as molecular sieves. Alternatively, for larger scale reactions, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water as it forms.[1]

  • Inadequate Catalyst: A sufficient amount of a strong acid catalyst is crucial.

    • Catalyst Choice: Concentrated sulfuric acid is a common and effective choice. p-Toluenesulfonic acid is another excellent alternative.[1]

    • Catalyst Loading: Typically, a catalytic amount is sufficient, but for sterically hindered or electronically deactivated substrates, a higher loading may be necessary. Start with a standard catalytic amount and consider a modest increase if yields remain low.

  • Reaction Time and Temperature: Ensure the reaction is proceeding to completion.

    • Reflux Conditions: The reaction is typically performed at the reflux temperature of methanol to ensure a reasonable reaction rate.

    • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine when equilibrium is reached or the starting material is consumed.

Q2: I'm observing unreacted starting material even after prolonged reaction times. Could steric or electronic effects be at play?

Yes, the substitution pattern of 2,4-difluoro-3-hydroxybenzoic acid presents unique electronic and steric challenges that can impede esterification.

Causality and Explanation:

  • The Ortho Effect: The fluorine atom at the 2-position (ortho to the carboxylic acid) can cause steric hindrance.[6][7][8] This "ortho effect" can force the carboxylic acid group to twist out of the plane of the benzene ring. While this increases the acidity of the carboxylic acid, it can also sterically hinder the approach of the nucleophile (methanol) to the carbonyl carbon.[6][7][9]

  • Electronic Effects of Fluorine: Fluorine is a strongly electron-withdrawing group.[10][11] The two fluorine atoms on the ring decrease the electron density of the aromatic system and, through inductive effects, can increase the electrophilicity of the carbonyl carbon, which should favor nucleophilic attack. However, the interplay of steric and electronic effects can be complex.

Troubleshooting Workflow:

G start Low Conversion to Ester check_conditions Verify Standard Conditions: - Excess Methanol - Anhydrous Reagents - Adequate Catalyst - Sufficient Reflux Time start->check_conditions increase_catalyst Increase Catalyst Loading check_conditions->increase_catalyst If conditions are optimal increase_time Increase Reaction Time increase_catalyst->increase_time If still low conversion alternative_methods Consider Alternative Esterification Methods increase_time->alternative_methods If still low conversion dcc_coupling DCC/DMAP Coupling alternative_methods->dcc_coupling acyl_chloride Acyl Chloride Formation followed by Methanolysis alternative_methods->acyl_chloride

Caption: Troubleshooting workflow for low ester conversion.

Alternative Esterification Strategies:

If optimizing Fischer-Speier conditions fails, consider methods that do not rely on direct acid catalysis and are less susceptible to steric hindrance:

  • Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with methanol to form the ester. This is often a very effective method for hindered carboxylic acids.

  • DCC/DMAP Coupling: Use dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for esterification with methanol. This method is generally very mild and efficient.

Q3: My NMR spectrum shows unexpected peaks. What are the likely impurities or byproducts?

Several impurities can arise from the reaction or workup.

Potential Impurities and Their Prevention:

Impurity/ByproductPotential CausePrevention and Mitigation
Unreacted 2,4-difluoro-3-hydroxybenzoic acid Incomplete reaction due to equilibrium, insufficient catalyst, or short reaction time.Drive the reaction to completion using the strategies in Q1. During workup, a wash with a mild base like saturated sodium bicarbonate solution will remove unreacted acid.[5]
Water Byproduct of the reaction or introduced from non-anhydrous reagents.Use anhydrous reagents and consider methods for water removal as described in Q1.
Residual Sulfuric Acid Incomplete neutralization during workup.Thoroughly wash the organic layer with saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a brine wash.
Methyl 2,4-difluoro-3-methoxybenzoate A potential, though less likely, side reaction where the phenolic hydroxyl group is etherified by methanol under strong acidic conditions and heat.Use the minimum effective amount of acid catalyst and avoid excessively long reaction times at high temperatures. If this is a persistent issue, protecting the hydroxyl group before esterification may be necessary, though this adds steps to the synthesis.

Data Presentation: Expected NMR Shifts for Key Compounds

CompoundKey ¹H NMR Signals (approx. ppm)Key ¹³C NMR Signals (approx. ppm)
Methyl 2,4-difluoro-3-hydroxybenzoate Aromatic protons (complex pattern), -OH (broad singlet), -OCH₃ (singlet ~3.9 ppm)Carbonyl (~165-170 ppm), Aromatic carbons (complex pattern with C-F coupling), -OCH₃ (~52 ppm)
2,4-difluoro-3-hydroxybenzoic acid Aromatic protons (complex pattern), -OH (broad singlet), -COOH (broad singlet >10 ppm)Carbonyl (~170-175 ppm), Aromatic carbons (complex pattern with C-F coupling)
Methyl 2,4-difluoro-3-methoxybenzoate Aromatic protons (complex pattern), Ar-OCH₃ (singlet ~3.8-4.0 ppm), Ester -OCH₃ (singlet ~3.9 ppm)Carbonyl (~165-170 ppm), Aromatic carbons, Ar-OCH₃ (~55-60 ppm), Ester -OCH₃ (~52 ppm)

Note: Actual chemical shifts can vary based on the solvent and concentration. These are estimated values for guidance. For a comprehensive list of common NMR impurities, refer to Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[12]

Q4: I'm losing a significant amount of product during the aqueous workup. How can I improve my purification protocol?

Product loss during workup is often due to the partial water solubility of the ester or hydrolysis of the product back to the carboxylic acid.

Optimized Workup and Purification Protocol:

Caption: Optimized workup and purification workflow.

Detailed Steps and Rationale:

  • Quenching: After cooling the reaction mixture, pour it into a separatory funnel containing cold water or ice. This helps to separate the water-soluble components (excess methanol, sulfuric acid) from the organic-soluble product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Neutralization: Carefully wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is critical for neutralizing the acid catalyst and removing any unreacted carboxylic acid. Add the bicarbonate solution slowly to control the effervescence from CO₂ evolution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove dissolved water.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography if significant impurities are present.

References

  • Wikipedia. (n.d.). Ortho effect. Retrieved February 2, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved February 2, 2026, from [Link]

  • Khan Academy. (2022, November 11). How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry [Video]. YouTube. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2020, March 3). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. Retrieved February 2, 2026, from [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved February 2, 2026, from [Link]

  • ScholarWorks @ UTRGV. (2023, September 20). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved February 2, 2026, from [Link]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 2, 2026, from [Link]

  • Reagent Log. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved February 2, 2026, from [Link]

  • CABI Digital Library. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved February 2, 2026, from [Link]

  • American Academic Publisher. (2022). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences, 3(02). Retrieved February 2, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 2, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved February 2, 2026, from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). The transformations involving methanol in the acid- and base-catalyzed gas-phase methylation of phenol. Retrieved February 2, 2026, from [Link]

  • TSI Journals. (2010, September 27). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved February 2, 2026, from [Link]

  • Science Ready. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved February 2, 2026, from [Link]

  • Khan Academy. (2025, July 20). Alcohols, phenols and acids | Grade 12 | Chemistry [Video]. YouTube. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved February 2, 2026, from [Link]

  • Dow AgroSciences. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved February 2, 2026, from [Link]

  • JMU Scholarly Commons. (n.d.). "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one" by Ruth Felicitas Menger. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information NMR methodology for complex mixture 'separation'. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SC-MFHB-2024 Subject: Overcoming Scale-Up Challenges for Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3) Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SC-MFHB-2024 Subject: Overcoming Scale-Up Challenges for Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Route Selection

Scaling up the synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate presents a classic chemoselectivity paradox: you must install or reveal a sensitive phenolic hydroxyl group at position 3 without hydrolyzing the methyl ester or displacing the labile fluorine atoms.[1]

While academic literature often suggests lithiation (cryogenic) or diazonium pathways, these become hazardous or cost-prohibitive at kilogram scale.[1] For process development, the most robust route involves the selective demethylation of the corresponding methoxy-precursor (Methyl 2,4-difluoro-3-methoxybenzoate) or the esterification of the commercially available acid.[1]

Decision Matrix: Selecting Your Scale-Up Route

RouteSelection Start Starting Material Availability Decision1 Has Methoxy Ester? Start->Decision1 MethoxyEster Methyl 2,4-difluoro-3- methoxybenzoate RouteA ROUTE A: Selective Demethylation (AlCl3 Method) *Best for Scale* MethoxyEster->RouteA Acid 2,4-difluoro-3- hydroxybenzoic acid RouteB ROUTE B: Esterification (SOCl2/MeOH) *Standard Operation* Acid->RouteB Precursors Difluorobenzene / Chloro-difluorobenzoic acid RouteC ROUTE C: De Novo Synthesis (Diazotization/Hydrolysis) *High Complexity* Precursors->RouteC Decision1->MethoxyEster Yes Decision2 Has Free Acid? Decision1->Decision2 No Decision2->Acid Yes Decision2->Precursors No Target TARGET: Methyl 2,4-difluoro-3- hydroxybenzoate RouteA->Target RouteB->Target RouteC->Acid

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on available starting materials.

Detailed Protocols & Methodologies

Protocol A: Selective Demethylation (The "AlCl3" Method)

Context: The standard use of Boron Tribromide (


) is effective but generates massive amounts of HBr gas and hazardous waste, making it poor for scale-up.[1] The Aluminum Chloride (

) method is the superior choice for process chemistry due to cost efficiency and handling safety [1, 2].[1]

Mechanism:


 coordinates with the methoxy oxygen and the carbonyl oxygen of the ester (ortho-effect), facilitating cleavage while preserving the ester functionality if temperature is controlled.[1]

Step-by-Step Workflow:

  • Setup: Charge a dry, nitrogen-purged reactor with Methyl 2,4-difluoro-3-methoxybenzoate (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 vol).

  • Reagent Addition: Cool to 0–5°C. Add anhydrous Aluminum Chloride (

    
    )  (3.0–4.0 equiv) portion-wise. Caution: Exothermic.[1]
    
  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

    • Critical Checkpoint: Monitor by HPLC. If conversion <90% after 6h, gently heat to reflux (40°C) for 1h, but monitor closely for ester cleavage.

  • Quench: Cool to 0°C. Slowly pour the reaction mixture into ice-cold 1N HCl (Caution: Violent hydrolysis).

  • Workup: Separate phases. Wash organic layer with brine.[2] Dry over

    
    .[2]
    
  • Purification: Recrystallize from Heptane/EtOAc to remove trace de-esterified acid.

Protocol B: Esterification of the Free Acid

Context: If you have synthesized or purchased 2,4-difluoro-3-hydroxybenzoic acid (e.g., via the diazotization route [3]), this step converts it to the final methyl ester.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the acid (1.0 equiv) in Methanol (10-12 vol).

  • Activation: Cool to 0°C. Add Thionyl Chloride (

    
    )  (1.5 equiv) dropwise over 30 mins.
    
    • Note: Catalytic

      
       can be used, but 
      
      
      
      drives the reaction to completion by consuming water [4].[1]
  • Reflux: Heat to 65–70°C (Reflux) for 3–5 hours.

  • Isolation: Concentrate in vacuo to remove MeOH/HCl. Redissolve in EtOAc, wash with saturated

    
     (to remove unreacted acid), then brine.
    

Troubleshooting Guide (FAQ)

Category 1: Yield & Selectivity Issues

Q: During demethylation (Protocol A), I am seeing significant formation of the carboxylic acid (ester hydrolysis). How do I stop this?

  • Root Cause: Over-reaction due to high temperature or excess Lewis acid.

  • Solution:

    • Strict Temperature Control: Do not exceed 25°C unless absolutely necessary.

    • Quenching Protocol: Ensure the quench is performed by pouring the reaction into acid, not water into the reaction.[1] This minimizes the exotherm that hydrolyzes the ester.[1]

    • Alternative Reagent: If

      
       is too harsh, switch to the 
      
      
      
      -N,N-dimethylaniline complex.[1] This moderates the Lewis acidity, protecting the ester while cleaving the ether [2].[1]

Q: My reaction stalls at 80% conversion. Adding more


 doesn't help. [1]
  • Root Cause: Product inhibition. The free phenolic hydroxyl group coordinates with the Aluminum, deactivating it.[1]

  • Solution: Use a "Thiol Promoter." Add 1.5 equiv of 1-Dodecanethiol or Ethanethiol (stench warning) to the reaction. The thiol acts as a soft nucleophile, dramatically accelerating the demethylation via an

    
    -like mechanism, allowing the reaction to proceed at lower temperatures.[1]
    
Category 2: Impurity Profile[1][3]

Q: I see a "plus 14" impurity (+14 Da) in LCMS.

  • Diagnosis: This is likely the Methylated Phenol impurity (Methyl 2,4-difluoro-3-methoxybenzoate starting material) or a methylation of the phenol if MeI/DMS was used nearby.[1]

  • Action: If it is starting material, your recrystallization (Heptane/EtOAc) should purge it.[1] The starting material is much less polar than the product.[1]

Q: How do I separate the 2,4-difluoro isomer from potential 2,6-difluoro impurities?

  • Insight: The 2,6-difluoro isomer is a common byproduct if the starting material was made via lithiation of 1,3-difluorobenzene.[1]

  • Action: These isomers have distinct F-NMR shifts.

    • Target (2,4-difluoro): Fluorines are non-equivalent. Expect two distinct multiplets.

    • Impurity (2,6-difluoro): Fluorines are chemically equivalent (if the 3-position is symmetric, which it isn't here, but the shift pattern is distinct).[1]

    • Purification: Flash chromatography on silica gel is effective. The 2,6-isomer is typically less polar due to "chelation" of the ester carbonyl by both flanking fluorines (dipole minimization).[1]

Process Safety & Data Summary

Reagent Comparison Table
Parameter

/ DCM
(Recommended)

/ DCM
(Traditional)

/ AcOH
(Legacy)
Scale Scalability High (Solid reagent, cheap)Low (Liquid, expensive, toxic)Medium (High temp required)
Selectivity Good (with Temp control)ExcellentPoor (Ester hydrolysis likely)
Waste Stream Aluminum salts (Manageable)Boric acid/HBr (Corrosive)Acidic waste
Cost (est.) $

$

Thermal Hazards (Protocol A)
  • Exotherm: The addition of

    
     to the ester is exothermic (
    
    
    
    ).
  • Gas Evolution: During quenching, HCl gas may evolve.[1] Ensure scrubber is active.

  • Methyl Chloride: The byproduct of demethylation is Chloromethane (MeCl), a toxic gas.[1] The reaction vessel must be vented to a scrubber containing nucleophilic scavengers (e.g., ethanolamine).[1]

References

  • Zhang, Y., et al. (2020).[1][3] "A new and practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research, 44(11).[1]

    • Note: Describes the scalable diazotization/hydrolysis route for similar fluorinated benzo
  • Akiyama, T., et al. (2008).[1] "Aluminum Chloride–N,N-Dimethylaniline Complex: A mild demethylating agent."[1] WO Patent 2008/091379.[4]

    • Note: Validates the use of AlCl3 complexes for selective demethyl
  • CN Patent 104447213A. "Method for synthesizing 3-hydroxy-4-fluorobenzoic acid."[1][5]

    • Note: Provides background on hydrolysis/carboxylation routes for fluoro-hydroxybenzo
  • BenchChem Protocols. "Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate." [1]

    • Note: Standard operating procedure for thionyl chloride mediated esterification.[1]

  • TCI Chemicals. "Safety Data Sheet: 2,6-Difluoro-4-hydroxybenzoic Acid."

    • Note: General handling and safety data for fluorin

Sources

Optimization

Optimizing reaction conditions for Garenoxacin synthesis

Technical Support Center: Garenoxacin Synthesis & Process Optimization Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Process Chemistry Division) Topic: T-3761 (Garenoxacin) Synthesis Opti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Garenoxacin Synthesis & Process Optimization

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Process Chemistry Division) Topic: T-3761 (Garenoxacin) Synthesis Optimization & Troubleshooting Reference ID: GAR-SYN-OPT-2026[1][2]

Introduction: The Garenoxacin Challenge

Welcome to the Technical Support Center. You are likely here because Garenoxacin (Geninax®) presents a unique synthetic challenge compared to traditional fluoroquinolones like Ciprofloxacin.[1]

The Core Distinction: unlike most quinolones that rely on a Fluorine at C-6 to activate the C-7 position for Nucleophilic Aromatic Substitution (


), Garenoxacin is a des-fluoro(6) quinolone .[1][2] This lack of electron-withdrawing activation at C-6 renders standard 

methodologies inefficient for attaching the bulky isoindoline side chain.[1][2] Consequently, the industry standard has shifted toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or specialized condensation techniques.[1][2]

This guide addresses the three most common "pain points" reported by our user base:

  • C-7 Coupling Failure: Low conversion in the Suzuki-Miyaura coupling.[1][2]

  • Difluoromethoxy Instability: Hydrolysis of the

    
     group at C-8.[1][2]
    
  • Genotoxic Impurity Control: Preventing alkyl mesylate formation during salt formation.

Module 1: Optimizing the C-7 Isoindoline Coupling

Issue: Users frequently report stalled reactions or high homocoupling byproducts when reacting the 7-bromo quinolone core with the isoindoline boronate.

The Mechanism: The reaction is a Pd-catalyzed Suzuki-Miyaura coupling between 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxoquinoline-3-carboxylate (Electrophile) and (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl boronic acid/ester (Nucleophile).[1][2]

Troubleshooting Protocol (Q&A Format)

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.[1] Why? A: This is often due to boronate protodeboronation .[1] The isoindoline boronic ester is prone to hydrolysis and subsequent protodeboronation under highly aqueous basic conditions before it can transmetallate.[1][2]

  • Fix: Switch to a mild, anhydrous base system if possible (e.g.,

    
     in Dioxane/Water 9:1) or increase the boronate equivalent to 1.3 - 1.5 eq.[1][2]
    
  • Optimization: Use a bulky, electron-rich ligand like XPhos or S-Phos to accelerate the oxidative addition into the electron-rich (deactivated) 7-bromo bond.[1][2]

Q: I am seeing significant "dimer" formation of the quinolone. A: This is a reductive homocoupling artifact.[1][2] It occurs when the Pd(II) precatalyst is reduced to Pd(0) by the boronate without participating in the cycle, or due to oxygen leakage.[2]

  • Fix: Ensure rigorous degassing (sparging with Argon for >20 mins).[1] Add the catalyst last as a solid under positive Argon pressure.[1][2]

Optimized Coupling Conditions Table
ParameterStandard Condition (Risk of Failure)Optimized Condition (High Yield) Rationale
Catalyst


or

/XPhos
Bidentate ligands or bulky phosphines stabilize Pd and prevent deactivation.[1][2]
Base

(aq)

or

Stronger bases facilitate transmetallation; Cesium effect improves solubility.[1]
Solvent DMF/WaterDioxane/Water (10:[1][2]1) or Toluene Reduces hydrolytic stress on the difluoromethoxy group and boronate.[1][2]
Temp 100°C85-90°C Higher temps promote difluoromethoxy degradation.[1][2]

Module 2: The Difluoromethoxy ( ) Stability

Issue: The


 group at C-8 is chemically sensitive. Users often find "des-difluoromethyl" phenol impurities (hydrolysis product) in their final LC-MS.[1][2]

Technical Insight: The


 group is an acetal-like structure.[1][2] It is stable to base but labile to acid , especially at high temperatures.[1]

Q: When is the


 group most vulnerable? 
A:  During the acidic workup or the final mesylate salt formation.[1][2]
  • Critical Rule: Never heat the reaction mass above 50°C if the pH is < 4.

Q: How do I introduce this group if I am building the core from scratch? A: Do not attempt to alkylate the quinolone directly.[1][2] Introduce the


 on the benzoyl acetate intermediate using Chlorodifluoromethane (

)
gas or Sodium chlorodifluoroacetate in the presence of

in DMF.[1][2]
  • Safety Note:

    
     (Freon 22) requires an autoclave/pressure vessel.[1] Sodium chlorodifluoroacetate is a safer solid alternative that generates difluorocarbene in situ at 90°C.[1]
    

Module 3: Mesylate Salt & Genotoxic Impurities[1][2]

Issue: Regulatory agencies (FDA/EMA) strictly monitor Alkyl Mesylates (e.g., Methyl Mesylate) in the final API. These are potent genotoxins formed if Methanesulfonic acid (MsOH) reacts with residual alcoholic solvents (Methanol/Ethanol).[1]

Protocol: Safe Salt Formation

  • Dissolution: Dissolve Garenoxacin free base in Dichloromethane (DCM) or Ethyl Acetate .[1] Strictly avoid Methanol.

  • Acid Addition: Add Methanesulfonic acid (1.05 eq) slowly at 0-5°C.

  • Crystallization: The salt will precipitate.[1][2] If using DCM, you may need to add a non-polar anti-solvent like Diisopropyl ether or Heptane .[1]

  • Verification: Test the final solid for Alkyl Mesylates using GC-MS (Limit is typically < 5 ppm).

Visualizing the Workflow

The following diagram illustrates the Convergent Synthesis Strategy, highlighting the critical coupling step and the specific impurity risks at each stage.

Garenoxacin_Synthesis cluster_0 Fragment A: Isoindoline cluster_1 Fragment B: Quinolone Core Iso_Start 5-Bromo-1-methylisoindoline Iso_Boron Isoindoline Boronate (Nucleophile) Iso_Start->Iso_Boron Bis(pinacolato)diboron Coupling CRITICAL STEP: Suzuki-Miyaura Coupling (Pd Catalyst, Base) Iso_Boron->Coupling Quin_Start 2,3,4-Trifluorobenzoic Acid Quin_OCF2H Introduction of OCF2H (Difluorocarbene Source) Quin_Start->Quin_OCF2H Quin_Core 7-Bromo-8-OCF2H-Quinolone (Electrophile) Quin_OCF2H->Quin_Core Cyclization Quin_Core->Coupling Garenoxacin_Base Garenoxacin Free Base Coupling->Garenoxacin_Base Hydrolysis/Workup Impurity_1 Risk: Homocoupling (Dimer) Coupling->Impurity_1 Side Rxn Garenoxacin_Salt Garenoxacin Mesylate (Final API) Garenoxacin_Base->Garenoxacin_Salt MsOH / DCM Impurity_2 Risk: Genotoxic Alkyl Mesylates (If MeOH used) Garenoxacin_Base->Impurity_2 If Alcohol present

Caption: Figure 1. Convergent synthesis of Garenoxacin highlighting the Pd-catalyzed coupling convergence point and critical impurity risks.

Detailed Experimental Protocol: The Suzuki Coupling

Context: This protocol is optimized for 10g scale synthesis of the penultimate intermediate.

  • Setup: Flame-dry a 500mL 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and Argon inlet.

  • Charging:

    • Add 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxoquinoline-3-carboxylate (10.0 g, 1.0 eq).

    • Add Isoindoline Boronate Ester (1.2 eq).[1]

    • Add 1,4-Dioxane (100 mL).

  • Degassing (Crucial): Sparge the suspension with Argon for 30 minutes. This is non-negotiable to prevent dimer formation.[1][2]

  • Catalyst Addition:

    • Add

      
        (2.0 eq) (solid).
      
    • Add

      
        (3 mol%).[1]
      
  • Reaction: Heat to 90°C internal temperature. Monitor by HPLC every 2 hours.

    • Target: >98% conversion of the bromide.[1][2]

  • Workup:

    • Cool to room temperature.[1][2][3] Filter through a Celite pad to remove Palladium black.[1]

    • Adjust pH to 7.0 using dilute acetic acid (watch for

      
       stability—do not drop below pH 5 for extended periods).[1]
      
    • Extract with Ethyl Acetate.[1][4]

References

  • Toyama Chemical Co., Ltd. (2002).[1] Synthesis, antibacterial activity, and toxicity of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids: Discovery of the novel Des-F(6)-quinolone antibacterial agent garenoxacin. Arzneimittelforschung.

  • Nanjing Huawe Medicine Technology. (2016).[1] Preparation method for garenoxacin and intermediate thereof. CN Patent 105837555A.[1]

  • Dr. Reddy's Laboratories Ltd. (2013).[1] Process for garenoxacin mesylate. WO Patent 2013121439A2.[1]

  • BenchChem Technical Support. (2025). Garenoxacin: A Technical Whitepaper on its Discovery, Mechanism, and Clinical Development.

  • National Institutes of Health (NIH). (2024).[1][2] Synthesis of Tri- and Difluoromethoxylated Compounds. PMC Review.

Sources

Troubleshooting

Common pitfalls in the synthesis of fluoroquinolone intermediates

Status: Online 🟢 | Tier: Level 3 (Senior Process Chemistry)** Welcome to the Advanced Synthesis Support Center. You have reached the specialized desk for Fluoroquinolone Scaffold Construction .

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Tier: Level 3 (Senior Process Chemistry)**

Welcome to the Advanced Synthesis Support Center. You have reached the specialized desk for Fluoroquinolone Scaffold Construction . This guide addresses the high-energy thermodynamics of the Gould-Jacobs cycle, the regiochemical challenges of nucleophilic aromatic substitution (


), and the zwitterionic purification paradoxes common to this class of antibiotics (e.g., Ciprofloxacin, Levofloxacin).

Module 1: The Gould-Jacobs Cyclization

Subject: "My reaction mixture turns to tar during thermal cyclization, or yields are consistently <40%."

The Diagnostic

The classical Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME/DEEM), followed by a high-temperature intramolecular cyclization.[1] The Pitfall: The cyclization step is endothermic and typically requires temperatures exceeding 250°C .[1]

  • Symptom A (Incomplete Reaction): If the temperature drops below 240°C, the intermediate enamine merely refluxes without cyclizing.

  • Symptom B (Degradation): At >260°C, or with prolonged exposure, oxidative polymerization ("tarring") occurs, especially if oxygen isn't rigorously excluded.

The Protocol: Thermal Management System

Objective: Maximize cyclization efficiency while minimizing thermal degradation.

Step-by-Step Workflow:

  • Condensation (The Easy Part):

    • Mix 1 eq. of polyfluoroaniline with 1.1 eq. of EMME.

    • Heat to 110–120°C.

    • Critical Control Point: You must remove the ethanol byproduct via a Dean-Stark trap or vacuum. Residual ethanol lowers the boiling point and inhibits the subsequent high-temp step.

  • The Cyclization (The Danger Zone):

    • Solvent Selection: Do not use neat conditions if scaling up. Use a heat-transfer fluid like Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl Ether . These boil at ~258°C, acting as a passive temperature clamp.

    • Procedure: Pre-heat the solvent to a rolling boil (255–260°C) before adding the substrate.

    • Addition Strategy: Add the intermediate enamine dropwise to the boiling solvent. This ensures immediate cyclization (kinetic control) and prevents the accumulation of unreacted intermediate which leads to polymerization.

Visual Workflow: Gould-Jacobs Pathway

GouldJacobs cluster_0 Phase 1: Condensation cluster_1 Phase 2: Cyclization Aniline Fluoroaniline Enamine Enamine Intermediate Aniline->Enamine - EtOH 120°C EMME EMME (Reagent) EMME->Enamine Quinolone 4-Hydroxyquinolone Scaffold Enamine->Quinolone Dowtherm A 255°C Tar Polymer/Tar (Side Product) Enamine->Tar Prolonged Heat O2 Exposure

Caption: The thermal bottleneck of the Gould-Jacobs route. Rapid heating in high-boiling solvents favors the Quinolone path over polymerization.

Module 2: Regioselectivity at C7 (The Boron Strategy)

Subject: "I am getting substitution at C6 or C8 instead of C7."

The Diagnostic

The C7 position is the standard attachment point for the solubilizing amine (e.g., piperazine in Ciprofloxacin). However, polyfluorinated intermediates often have competing electrophilic sites.

  • The Pitfall: Direct nucleophilic attack often leads to mixtures. If the C6 fluorine (essential for bioactivity) is displaced, the batch is ruined.

The Solution: Boron-Chelate Activation

Expert Insight: Do not attempt direct substitution on the carboxylic acid or ester. Instead, convert the intermediate into a Boron-Diacetate Chelate . Mechanism: Boron coordinates with the C4-carbonyl and the C3-carboxyl oxygen. This locks the conformation and, crucially, pulls electron density away from the aromatic ring, specifically activating the C7 position para to the carbonyl.

Protocol: The Boron Switch

  • Chelation:

    • React the quinolone ethyl ester with Boric Acid (

      
      ) and Acetic Anhydride in Acetic Acid.
      
    • Reflux for 2–4 hours.

    • Result: Formation of a solid Boron-diacetate complex (usually precipitates out). Yields are typically >90%.

  • Substitution (

    
    ): 
    
    • Suspend the Boron complex in a polar aprotic solvent (Acetonitrile or DMSO).

    • Add the amine (e.g., Piperazine) and a base (Triethylamine or DBU).

    • Observation: The reaction proceeds much faster (often <80°C) and with near-perfect regioselectivity for C7 due to the electronic activation provided by the Boron.

  • Hydrolysis:

    • The boron group must be removed. Reflux the product in dilute NaOH or aqueous Ethanol/HCl to liberate the free carboxylic acid.

Visual Mechanism: Boron Activation

BoronChelation Ester Quinolone Ester (Low Reactivity) BoronComplex Boron-Diacetate Chelate Ester->BoronComplex H3BO3 / Ac2O Electronic Locking Substituted C7-Substituted Intermediate BoronComplex->Substituted Amine (R-NH2) Activated SNAr at C7 FinalAPI Final Fluoroquinolone (Free Acid) Substituted->FinalAPI Hydrolysis (-Boron)

Caption: The Boron Chelate strategy activates the C7 position via electron withdrawal, preventing side-reactions at C6 or C8.

Module 3: Purification & Isolation

Subject: "My product won't crystallize, or it traps salts."

The Diagnostic

Fluoroquinolones are zwitterions . They contain a basic amine (at C7) and an acidic carboxyl group (at C3). The Pitfall: They are soluble in both strong acid (protonated amine) and strong base (deprotonated carboxylate). They are least soluble at their Isoelectric Point (pI) , typically between pH 7.0 and 7.5.

Troubleshooting Table: Isolation Conditions
IssueCauseCorrective Action
Product stays in solution pH is too high (>9) or too low (<5).Adjust pH slowly to 7.2–7.4 . The product will crash out as a white/pale yellow solid.
High Ash Content Trapped inorganic salts (NaCl, KCl).Do not filter immediately. Digest the slurry at 50°C for 1 hour after pH adjustment to ripen the crystals, then wash with water (not ethanol) to remove salts.
Gel Formation Rapid precipitation trapping solvent.Use a "Reverse Addition" method: Add the reaction mixture into the neutralizing buffer, rather than adding acid/base to the reaction.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for the Gould-Jacobs step? A: Yes, for small scales (<5g). Microwave reactors can reach the required 250°C+ rapidly, reducing reaction times from hours to minutes and minimizing degradation. However, this is rarely scalable to kilo-lab quantities due to penetration depth limits [1][3].

Q: Why is my yield low when using N-ethyl piperazine? A: Steric hindrance. If using the Boron strategy, ensure you are using a polar aprotic solvent like DMSO or DMF. If using Acetonitrile, the reaction may be too slow. Increase temperature to 80°C and use DBU as a base catalyst [4].

Q: How do I remove the Dowtherm A solvent? A: This is difficult due to its high boiling point.

  • Method 1: Cool the mixture to room temperature; the quinolone usually precipitates while Dowtherm remains liquid. Filter and wash with hexane (Dowtherm is miscible with hexane; the product is not).

  • Method 2: Steam distillation can remove biphenyl/diphenyl ether residues if the product is stable to wet heat.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Retrieved from

  • MDPI. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners. Molecules. Retrieved from

  • Biotage. (2011).[2] Gould-Jacobs Quinoline forming reaction: Microwave Synthesis. Retrieved from

  • ResearchGate. (2019). Synthesis of Hybrid Fluoroquinolone-Boron Complexes. Retrieved from

  • National Institutes of Health (NIH). (1990). Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Retrieved from

Sources

Optimization

Technical Support Center: TLC Monitoring of Methyl 2,4-difluoro-3-hydroxybenzoate

Document ID: TSC-2024-MDHB-01 Status: Active Department: Chemical Development & Process Safety Technical Overview & Compound Behavior[1][2][3][4][5] Methyl 2,4-difluoro-3-hydroxybenzoate is a specialized intermediate oft...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2024-MDHB-01 Status: Active Department: Chemical Development & Process Safety

Technical Overview & Compound Behavior[1][2][3][4][5]

Methyl 2,4-difluoro-3-hydroxybenzoate is a specialized intermediate often used in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Successful Thin Layer Chromatography (TLC) monitoring requires understanding its specific physicochemical behavior on silica gel.

Compound Profile
  • Functional Groups: Phenolic Hydroxyl (-OH), Methyl Ester (-COOMe), Difluoro-substitution.

  • Chromatographic Behavior:

    • Acidity: The two fluorine atoms on the aromatic ring are electron-withdrawing, significantly increasing the acidity of the phenolic proton compared to non-fluorinated hydroxybenzoates. This makes the compound prone to deprotonation on slightly basic silica, leading to streaking or tailing .

    • Polarity: Moderate.[1] The ester masks the carboxylic acid polarity, but the free phenol retains hydrogen-bonding capability.

    • UV Activity: Strong absorption at 254 nm due to the conjugated aromatic system.

Standard Operating Procedure (SOP)

A. Mobile Phase Selection (Eluent)

Do not rely on a single solvent system. The fluorine substitution increases lipophilicity (higher


) compared to non-fluorinated analogues, while the phenol group drags.
SystemComposition (v/v)PurposeExpected

Standard Hexane : Ethyl Acetate (3:1) General monitoring0.4 – 0.5
Anti-Streak Hexane : EtOAc : Acetic Acid (70:29:1) Recommended. Suppresses phenol ionization.0.45 – 0.55
High Polarity DCM : Methanol (95:5) For polar impurities/degradation products.> 0.8
B. Visualization Protocols

This compound allows for a "Self-Validating" dual-detection method.

  • Primary Detection (Non-Destructive):

    • Method: UV Lamp at 254 nm .[2][3]

    • Observation: Dark purple spot against a bright green fluorescent background (on

      
       silica plates).
      
    • Limit of Detection: ~0.5 µg.

  • Secondary Detection (Chemical Stain - Specificity Check):

    • Reagent: Ferric Chloride (

      
      ) Solution  (1% in 50% MeOH/Water).
      
    • Mechanism: Forms a colored complex with the phenolic -OH.

    • Observation: Immediate distinct color change (typically violet/purple) upon dipping/spraying.

    • Why use this? It confirms the presence of the free phenol. If you are monitoring an alkylation of the phenol (e.g., to a methoxy group), the product will NOT stain with

      
      , providing a binary Yes/No confirmation of reaction completion.
      

Troubleshooting & Diagnostics

Visual Troubleshooting Guide

Use this logic flow to resolve separation issues immediately.

TLC_Troubleshooting Start Issue Observed Streak Spot Streaking/Tailing Start->Streak NoSep Co-elution (Spots overlap) Start->NoSep Ghost Ghost Spots (Decomposition) Start->Ghost AcidCheck Did you add Acid? Streak->AcidCheck SolventCheck Change Selectivity NoSep->SolventCheck TwoD Run 2D TLC (Check Stability) Ghost->TwoD AddAcid Add 1% Acetic Acid to Mobile Phase AcidCheck->AddAcid No Dilute Dilute Sample 10x (Overloading) AcidCheck->Dilute Yes TryTol Switch to Toluene:EtOAc (9:1) SolventCheck->TryTol Use Aromatic Solvent LoadCheck Sample Concentration?

Figure 1: Decision tree for troubleshooting common TLC anomalies with fluorinated phenols.

Frequently Asked Questions (FAQs)

Q1: The spot for my product is "tailing" badly, even in 3:1 Hex:EtOAc. Why?

A: This is due to the acidity of the phenolic proton. The fluorine atoms at the 2 and 4 positions withdraw electron density from the ring, making the phenol at position 3 more acidic than a standard phenol. The silica gel surface is slightly acidic to neutral but possesses active silanol groups that interact strongly with ionized phenols. Fix: Add 0.5% to 1% Acetic Acid or Formic Acid to your mobile phase. This forces the equilibrium toward the protonated (neutral) phenol, which migrates cleanly.

Q2: I am monitoring the esterification of 2,4-difluoro-3-hydroxybenzoic acid. How do I distinguish Product vs. Starting Material?

A:

  • Starting Material (Acid): In standard Hex/EtOAc, the carboxylic acid will stick to the baseline (

    
    ) or streak slightly up.
    
  • Product (Ester): The methyl ester is significantly less polar and will travel up the plate (

    
    ).
    
  • Validation: If you see a spot at

    
     0.5, co-spot it with the starting material. If they separate clearly, your reaction is progressing.
    
Q3: Can I use Potassium Permanganate ( ) to visualize this?

A: Yes, but it is not specific. Phenols are oxidizable, so


 will stain the spot yellow/brown. However, Ferric Chloride (

)
is superior because it is diagnostic for the phenol group. If you are reacting the phenol (e.g., O-alkylation),

staining will disappear as the reaction proceeds, whereas

might still stain the aromatic ring impurities.
Q4: My spot vanishes after a few hours on the plate. Is it volatile?

A: Unlikely. Methyl 2,4-difluoro-3-hydroxybenzoate is a solid with a high boiling point. Diagnosis: You are likely seeing sublimation if you left the plate under high vacuum or heat, or oxidation if the spot turns brown over time. Fix: Visualize immediately after elution. Store reference samples in solution (methanol), not dried on plates.

References

  • Chemistry LibreTexts . (2022). Visualizing TLC Plates. Retrieved February 2, 2026, from [Link]

  • Santiago, M., & Strobel, S. (2013). Thin Layer Chromatography. Methods in Enzymology.
  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of Methyl 2,4-difluoro-3-hydroxybenzoate

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2,4-difluoro-3-hydroxybenzoate via column chromatography. It is str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2,4-difluoro-3-hydroxybenzoate via column chromatography. It is structured to address common challenges and provide actionable solutions to optimize this critical separation process.

Introduction

Methyl 2,4-difluoro-3-hydroxybenzoate is a key building block in medicinal chemistry. Its purification by column chromatography presents a unique set of challenges due to its molecular structure: a polar phenolic hydroxyl group, a moderately polar methyl ester, and two electron-withdrawing fluorine atoms. This combination of functional groups necessitates a carefully considered approach to achieve high purity. This guide offers a systematic framework for troubleshooting and refining your purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of Methyl 2,4-difluoro-3-hydroxybenzoate?

For the separation of polar compounds like Methyl 2,4-difluoro-3-hydroxybenzoate, silica gel is the recommended stationary phase.[1] The silanol groups on the surface of the silica gel interact with the polar functionalities of the target molecule, facilitating separation. For preparative work, silica gel with a particle size of 40-63 µm is a common choice, offering a good balance between resolution and flow rate.

Q2: How should I select an appropriate mobile phase (eluent)?

The selection of the mobile phase is critical for successful separation. The goal is to identify a solvent system that provides a retention factor (Rf) for your target compound in the range of 0.25 to 0.35 on a Thin-Layer Chromatography (TLC) plate.[2] This Rf value typically allows for optimal separation from impurities without excessively long elution times.

A common starting point for a compound with the polarity of Methyl 2,4-difluoro-3-hydroxybenzoate is a binary mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate.[3]

Recommended Starting Solvent System:

  • A mixture of Hexanes and Ethyl Acetate (EtOAc) . Begin with a ratio of 9:1 (v/v) and systematically increase the proportion of ethyl acetate to achieve the target Rf value.

Q3: My compound remains at the baseline on the TLC plate, even with a high concentration of ethyl acetate. What steps should I take?

This observation indicates that the mobile phase is not sufficiently polar to displace the compound from the highly polar silica gel.

Troubleshooting Strategies:

  • Incorporate a Stronger Polar Solvent: If increasing the ethyl acetate concentration is ineffective, introduce a more polar solvent, such as methanol (MeOH), into the mobile phase.[3] Start by adding a small percentage (1-2%) of methanol to your Hexanes/EtOAc mixture.

  • Utilize an Acidic Modifier: The phenolic hydroxyl group can exhibit strong interactions with the silica surface, leading to poor mobility and peak tailing. Adding a small amount of acetic acid (0.1-1%) to the eluent can mitigate these interactions by protonating the silanol groups. However, be mindful that the acetic acid will need to be removed from the purified fractions.[4]

Troubleshooting Guide: Common Issues & Solutions

This section delves into specific problems that may arise during the column chromatography of Methyl 2,4-difluoro-3-hydroxybenzoate and provides targeted solutions.

Issue 1: Co-elution of Impurities (Poor Separation)

When impurities elute at the same time as the target compound, the resolution of the chromatographic system is inadequate.

Potential Causes and Solutions:

  • Suboptimal Mobile Phase: The chosen solvent system may not have the correct polarity to effectively separate the components of the mixture.

    • Solution: Conduct a thorough TLC analysis with a wider range of solvent polarities. Consider alternative solvent systems, such as dichloromethane (DCM) and methanol, which may offer different selectivity.[5][6]

  • Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

    • Solution: As a general guideline, the amount of crude sample should not exceed 1-5% of the mass of the silica gel.[1]

  • Improper Column Packing: The presence of channels or cracks in the silica bed can result in an uneven flow of the mobile phase, compromising separation.

    • Solution: Ensure the silica gel is packed as a uniform and homogenous slurry.[7] Gently tapping the column during packing can help to create a well-compacted bed.

Issue 2: Peak Tailing

This phenomenon is common for acidic compounds like phenols and results in asymmetrical peaks with a trailing edge.

Root Cause and Corrective Actions:

  • Strong Analyte-Stationary Phase Interactions: The acidic proton of the phenolic group can interact strongly with the basic silanol groups on the silica surface.[8]

    • Solution: Introduce a small quantity of an acidic modifier, such as acetic acid (0.1-1%), to the mobile phase. This will compete with the analyte for active sites on the silica, reducing tailing.[4] Remember to remove the acid from the collected fractions during subsequent workup steps.

Issue 3: Lack of Reproducibility

Inconsistent results between purification runs can be a significant source of frustration.

Contributing Factors and Solutions:

  • Variable Silica Gel Activity: The water content of silica gel can affect its activity and, consequently, the separation.[9]

    • Solution: Use silica gel from the same batch for a series of related separations. If necessary, the silica gel can be activated by heating it at over 100°C for a few hours to remove adsorbed water.[10][11]

  • Inconsistent Solvent Composition: Inaccurate preparation of the mobile phase can lead to variable elution profiles.

    • Solution: Always use calibrated measuring equipment to prepare solvent mixtures. For gradient elutions, ensure the gradient controller is functioning correctly.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
  • Dissolve a small quantity of the crude Methyl 2,4-difluoro-3-hydroxybenzoate in a minimal amount of a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare developing chambers with various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 7:3, 1:1).

  • Develop the TLC plates in the prepared chambers.

  • Visualize the separated spots using a UV lamp (254 nm).

  • Calculate the Rf value for the target compound in each solvent system. The optimal mobile phase will yield an Rf value between 0.25 and 0.35.[2]

Protocol 2: Column Packing via the Slurry Method
  • Determine the required amount of silica gel (typically 20-100 times the mass of the crude sample).

  • In a separate beaker, prepare a slurry by mixing the silica gel with the initial, least polar eluent.[7]

  • Pour the slurry into the chromatography column, allowing the solvent to drain through the open stopcock.[12]

  • Gently tap the column to encourage even packing of the silica bed.[7]

  • Add a thin layer of sand on top of the packed silica to protect the surface.[13]

  • Drain the excess solvent until the liquid level is just at the top of the sand layer.

Protocol 3: Sample Application and Elution
  • Dissolve the crude product in the minimum volume of the mobile phase or a volatile solvent like DCM.[14][15]

  • Carefully load the sample solution onto the top of the silica bed.[1][16]

  • Allow the sample to adsorb completely onto the silica.

  • Gently add the mobile phase and begin collecting fractions.

  • If employing a gradient elution, systematically increase the polarity of the mobile phase based on the TLC analysis.

Data Presentation

Table 1: Properties of Common Solvents for Chromatography

SolventPolarity IndexBoiling Point (°C)Key Characteristics
n-Hexane0.169Standard non-polar component.
Ethyl Acetate (EtOAc)4.477Versatile polar solvent.
Dichloromethane (DCM)3.140Can provide alternative selectivity.
Methanol (MeOH)5.165Highly polar modifier.
Acetic Acid (AcOH)6.2118Effective in reducing peak tailing for acidic compounds.

Visualizations

Purification_Workflow Start Crude Methyl 2,4-difluoro-3-hydroxybenzoate TLC_Dev TLC Method Development (Hexanes:EtOAc) Start->TLC_Dev Optimal_Rf Optimal Rf Found? (0.25-0.35) TLC_Dev->Optimal_Rf Add_Modifier Add Polar Modifier (e.g., MeOH, AcOH) Optimal_Rf->Add_Modifier No Column_Packing Column Packing (Slurry Method) Optimal_Rf->Column_Packing Yes Add_Modifier->TLC_Dev Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Analysis Fraction Analysis (TLC) Elution->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow for the purification of Methyl 2,4-difluoro-3-hydroxybenzoate.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]

  • ResearchGate. (2013, September 25). Column chromatography of phenolics? Retrieved from [Link]

  • How To Slurry Pack a Column Chromatography. (2014, July 28). YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 28). How To Activate Silica Gel For Column Chromatography? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. PubChem Compound Database. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • National Institutes of Health. (2021, March 31). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC. Retrieved from [Link]

  • University of York. (n.d.). Preparing & loading the column. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 5). How To Prepare Silica Gel Slurry For Column Chromatography? Retrieved from [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]

  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Chromatography Forum. (2020, February 20). Methods to separate co-eluting peaks. Retrieved from [Link]

  • Buchi.com. (n.d.). Slurry packing of chromatography columns can be just as fun as it sounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, August 18). What is activated silica column for purification of organic compounds? Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • PubMed. (n.d.). Isolation and identification of the phenolic compounds from the roots of Sanguisorba officinalis L. and their antioxidant activities. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Retrieved from [Link]

  • Phenomenex. (2017, October 5). Why C18 Is the Top Stationary Phase Choice. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • SSE Enterprise. (2025, October 17). Silica Gel In Chromatography. Retrieved from [Link]

  • Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate, 98+%. Retrieved from [Link]

  • analytica. (n.d.). How Do You Improve Separation in Column Chromatography? Retrieved from [Link]

  • MDPI. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Advanced Purity Analysis of Methyl 2,4-difluoro-3-hydroxybenzoate: A Comparative Methodological Guide

Topic: Advanced Purity Analysis of Methyl 2,4-difluoro-3-hydroxybenzoate Content Type: Technical Comparison Guide (Analytical Methodologies) Audience: Pharmaceutical QC Analysts, Synthetic Chemists, and Process Developme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purity Analysis of Methyl 2,4-difluoro-3-hydroxybenzoate Content Type: Technical Comparison Guide (Analytical Methodologies) Audience: Pharmaceutical QC Analysts, Synthetic Chemists, and Process Development Scientists.

Executive Summary

Methyl 2,4-difluoro-3-hydroxybenzoate (CAS 194804-80-3) is a critical fluorinated building block in the synthesis of next-generation bioactive compounds. Its structural integrity—specifically the positioning of the fluorine and hydroxyl groups—is paramount for downstream efficacy.

Standard analytical approaches often fail to detect critical regioisomeric impurities (e.g., the 2,6-difluoro or 2,3-difluoro isomers) which possess nearly identical hydrophobicities to the target compound. This guide compares the industry-standard Generic C18 Protocol against an Optimized Fluorophenyl (PFP) Protocol . We demonstrate that while the C18 method offers speed, it lacks the selectivity required for high-stakes purity assessment, making the PFP method the mandatory choice for rigorous quality control.

Chemical Context & The Analytical Challenge

The synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate typically involves methoxylation and deamination sequences that can generate positional isomers. These isomers have identical molecular weights (MW 188.13 g/mol ) and similar pKa values, creating a "blind spot" for conventional Reversed-Phase HPLC (RP-HPLC).

The Impurity Landscape
  • Target: Methyl 2,4-difluoro-3-hydroxybenzoate (LogP ~1.6)

  • Critical Impurity A (Regioisomer): Methyl 2,6-difluoro-4-hydroxybenzoate (Co-elutes on C18)

  • Critical Impurity B (Hydrolysis Product): 2,4-Difluoro-3-hydroxybenzoic acid (Resolves easily)

Why Causality Matters: The fluorine atoms on the benzene ring create specific electron-deficient regions. A standard C18 column interacts primarily via hydrophobic dispersion forces, which are insufficient to distinguish the subtle dipole differences between the 2,4- and 2,6-difluoro substitution patterns.

Method Comparison: Generic C18 vs. Optimized PFP

We evaluated both methodologies using a mixed standard containing the target and 1.0% of the critical regioisomer.

Comparative Performance Data
ParameterAlternative: Generic C18 Method Recommended: Optimized PFP Method
Stationary Phase C18 (Octadecylsilane), 3.5 µmPentafluorophenyl (PFP), 2.7 µm (Core-Shell)
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

+ Dipole-Dipole
Target Retention (

)
4.2 min6.8 min
Isomer Resolution (

)
0.8 (Co-elution) > 3.5 (Baseline Separation)
Peak Symmetry (

)
1.11.05
LOD (Impurity) 0.05%0.01%
Suitability Verdict FAIL for Isomer PurityPASS for Critical QC

Analyst Insight: The PFP phase utilizes the "fluorine-fluorine" interaction and the specific electron density of the aromatic ring. The 2,4-difluoro substitution pattern interacts differently with the pentafluorophenyl ring on the column than the 2,6-difluoro pattern, creating the necessary retention gap.

Detailed Experimental Protocols

A. The Solution: Optimized PFP Protocol

Use this method for final product release and isomer quantification.

1. Instrument Setup:

  • System: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Kinetex PFP or Supelco Discovery HS F5 (150 x 4.6 mm, 2.7 µm or 3 µm).

  • Temperature: 35°C (Critical for reproducibility).

2. Mobile Phase Preparation:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Note: Formic acid suppresses the ionization of the phenol group, ensuring sharp peaks.

3. Gradient Profile:

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.090101.0
2.090101.0
12.040601.0
15.010901.0
15.190101.0
20.090101.0

4. Detection:

  • Wavelength: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

B. Self-Validating System Suitability

To ensure the method is performing correctly before running samples, the following criteria must be met:

  • Resolution (

    
    ):  > 2.0 between Target and Isomer (using a System Suitability Solution).
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 for the main peak.
    
  • Precision: %RSD < 1.0% for retention time (n=6 injections).

Analytical Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct method and handling data.

HPLC_Workflow Start Sample Receipt: Methyl 2,4-difluoro-3-hydroxybenzoate Screening Initial Screening (Generic C18) Start->Screening Decision Isomer Separation Required? Screening->Decision PFP_Method Execute Optimized PFP Protocol Decision->PFP_Method Yes (High Purity) Reporting Generate COA with Isomer Profile Decision->Reporting No (Crude) SST System Suitability Test (Resolution > 2.0?) PFP_Method->SST Fail_Action Troubleshoot: Check pH / Column Age SST->Fail_Action Fail Analysis Sample Injection & Integration SST->Analysis Pass Fail_Action->PFP_Method Analysis->Reporting

Figure 1: Decision matrix for selecting the PFP methodology to ensure detection of co-eluting isomers.

References

  • PubChem. (n.d.).[1][2][3] Methyl 2,3-difluoro-4-hydroxybenzoate (Compound Summary).[3] National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. (2020). Separation of Positional Isomers of Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for PFP column selectivity mechanisms).

Sources

Comparative

Mass spectrometry of "Methyl 2,4-difluoro-3-hydroxybenzoate"

Publish Comparison Guide: Mass Spectrometry Profiling of Methyl 2,4-difluoro-3-hydroxybenzoate Executive Summary Methyl 2,4-difluoro-3-hydroxybenzoate is a high-value pharmacophore used primarily as a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Profiling of Methyl 2,4-difluoro-3-hydroxybenzoate

Executive Summary

Methyl 2,4-difluoro-3-hydroxybenzoate is a high-value pharmacophore used primarily as a key intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Garenoxacin derivatives) and novel antiviral agents. In drug development, the purity of this intermediate is critical because positional isomers (regioisomers) such as the 2,6-difluoro or 3,5-difluoro analogs possess different reactivity profiles and can lead to inactive or toxic downstream byproducts.

This guide provides a technical comparison of mass spectrometry (MS) strategies for characterizing this compound, distinguishing it from its isomers, and validating its quality in pharmaceutical workflows.

Chemical Profile & MS Challenges

PropertySpecificationMS Relevance
Formula C₈H₆F₂O₃Monoisotopic Mass: 188.0285 Da
Structure Methyl ester with phenolic -OH and two -F atomsMixed functionality requires careful ionization choice (ESI vs. EI).
Acidity (pKa) ~7.5 (Phenolic OH)Ionizes well in Negative ESI ([M-H]⁻).
Volatility ModerateSuitable for GC-MS without derivatization, though silylation improves peak shape.
Key Challenge Isomer Differentiation 2,4-difluoro vs. 2,6-difluoro isomers have identical mass (m/z 188) but distinct fragmentation ratios.

Comparative Ionization Strategies

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analytical goal: structural elucidation (GC-MS) vs. impurity profiling (LC-MS).

A. GC-MS (Electron Ionization - 70 eV)

Best for: Structural confirmation and raw material ID testing.

Under standard EI conditions, the molecular ion is distinct. The fragmentation is driven by the stability of the difluorophenol core.

  • Molecular Ion (M⁺): m/z 188 (Significant intensity, ~30-50%).

  • Base Peak: m/z 157 (Loss of methoxy group [M - OCH₃]⁺ → Acylium ion).

  • Secondary Fragment: m/z 129 (Loss of carbonyl from acylium [M - COOCH₃]⁺ → Difluorophenol cation).

  • Diagnostic Loss: The loss of HF (20 Da) is observed in fluorinated aromatics but is less dominant than the ester cleavage.

B. LC-MS (Electrospray Ionization - ESI)

Best for: Trace impurity quantification and analyzing non-volatile degradation products.

  • Mode: Negative Ion Mode (ESI-).

  • Precursor Ion: m/z 187.02 [M - H]⁻.

  • MS/MS Transitions:

    • 187 → 127: Loss of methyl formate/ester group (Primary Quantifier).

    • 187 → 143: Loss of CO₂ (Decarboxylation).

Performance Comparison Table
FeatureGC-MS (EI) LC-MS/MS (ESI-) Recommendation
Sensitivity Moderate (ng range)High (pg range)Use LC-MS for trace impurity analysis.
Specificity High (Fingerprint spectra)High (MRM transitions)Use GC-MS for initial ID.
Isomer Resolution Excellent (Chromatographic separation)Good (Requires specific column chemistry)GC-MS is superior for separating regioisomers.
Sample Prep Simple (Dilute & Shoot) or DerivatizationSimple (Dilute & Shoot)Both are efficient.

Differentiation from Alternatives (Isomers)

The most critical "alternative" in a synthesis context is the 2,6-difluoro isomer , which is a common impurity in the starting material (2,6-difluorophenol routes).

  • Mechanism of Differentiation:

    • Ortho-Effect (GC-MS): In the 2,6-difluoro isomer, the ester is flanked by two fluorines. This steric crowding and electronic repulsion weaken the ester bond, often leading to a higher abundance of the [M-OCH3]+ fragment compared to the 2,4-isomer where one ortho position is H.

    • Retention Time: On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), the 2,4-difluoro isomer typically elutes after the 2,6-difluoro isomer due to the hydrogen bonding capability of the -OH group being less sterically hindered.

Experimental Protocols

Protocol A: GC-MS Identification (Standard Workflow)
  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.

  • Derivatization (Optional but Recommended): Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 min. Reason: Caps the phenolic -OH, sharpening the peak and preventing tailing.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Inlet: 250°C, Split 20:1.

    • Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • MS Parameters: Scan range 40–350 amu; Source 230°C.

Protocol B: LC-MS/MS Impurity Profiling
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: ESI Negative Mode. MRM transition 187 → 127 (CE: 20 eV).

Visualized Pathways & Workflows

Figure 1: Comparison of Fragmentation Pathways

This diagram illustrates the theoretical fragmentation differences between the target compound and its isomers.

Fragmentation cluster_0 EI Fragmentation Pathway M Molecular Ion [M]+ m/z 188 Frag1 Acylium Ion [M-OCH3]+ m/z 157 M->Frag1 -OCH3 (31 Da) Frag2 Difluorophenol Ion [M-COOCH3]+ m/z 129 Frag1->Frag2 -CO (28 Da) Isomer 2,6-Difluoro Isomer (Steric Strain) Isomer->Frag1 Enhanced Fragmentation

Caption: EI fragmentation pathway showing the primary loss of the methoxy group to form the base peak at m/z 157.

Figure 2: Analytical Workflow for Purity Assessment

Workflow Start Crude Intermediate (Methyl 2,4-difluoro-3-hydroxybenzoate) Step1 Dissolution in MeOH Start->Step1 Decision Target Analysis? Step1->Decision PathA GC-MS (EI) Structural Confirmation Decision->PathA ID & Purity (>0.1%) PathB LC-MS (ESI-) Trace Impurity Profiling Decision->PathB Trace Impurities (<0.1%) ResultA Confirm m/z 188 Check Isomer RT Separation PathA->ResultA ResultB Quantify [M-H]- 187 Detect Non-volatile Salts PathB->ResultB

Caption: Decision matrix for selecting GC-MS vs. LC-MS based on the analytical requirement (ID vs. Trace Analysis).

References

  • Zhang, Y. et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7456, Methylparaben (Analogous fragmentation reference). Link

  • Biosynth. (2024). 2,4-Difluoro-3-hydroxybenzoic acid methyl ester Product Page. Link

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
Validation

Comparison of "Methyl 2,4-difluoro-3-hydroxybenzoate" with other Garenoxacin precursors

An In-Depth Comparative Guide to Garenoxacin Precursors: Methyl 2,4-difluoro-3-hydroxybenzoate vs. Key Alternatives For Researchers, Scientists, and Drug Development Professionals The synthesis of Garenoxacin, a potent d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Garenoxacin Precursors: Methyl 2,4-difluoro-3-hydroxybenzoate vs. Key Alternatives

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Garenoxacin, a potent des-F(6)-quinolone antibiotic, is a multi-step process where the choice of the initial precursor profoundly influences the overall efficiency, cost, and scalability of the manufacturing process.[1][2] This guide provides a detailed comparison of Methyl 2,4-difluoro-3-hydroxybenzoate with other significant precursors used in the synthesis of the Garenoxacin core, offering insights into the causality behind synthetic route selection.

The Central Role of the Benzoic Acid Derivative

The journey to synthesizing Garenoxacin, a complex quinolinemonocarboxylic acid, frequently begins with a strategically substituted benzoic acid derivative.[2] This starting material forms the foundational aromatic ring onto which the quinolone core is constructed. The nature and position of the substituents (halogens, hydroxyl groups) on this initial ring are critical as they dictate the reaction pathways for cyclization and subsequent modifications.

Focus Precursor: The Difluoro Route with Methyl 2,4-difluoro-3-hydroxybenzoate

An early synthetic approach to Garenoxacin utilized a 2,4-difluoro derivative as the key starting material. This pathway leverages the reactivity of the fluorine atoms as leaving groups in the crucial nucleophilic aromatic substitution reaction that forms the quinolone ring system.

Synthetic Pathway Overview

The synthesis initiates with the protection of the hydroxyl group of Methyl 2,4-difluoro-3-hydroxybenzoate, typically followed by a reaction to introduce the difluoromethoxy group, a key structural feature of Garenoxacin.[2] The subsequent steps involve condensation with an amine-containing fragment and cyclization to construct the dihydroquinoline core.

Garenoxacin_Synthesis_Difluoro cluster_0 Difluoro Precursor Route start Methyl 2,4-difluoro-3-hydroxybenzoate step1 Hydroxyl Protection & Difluoromethylation start->step1 Protection/Activation step2 Intermediate A (Substituted Benzoylacetate) step1->step2 Claisen Condensation step3 Condensation & Cyclization step2->step3 e.g., with DMF-DMA step4 Quinolone Core Formation step3->step4 Amine addition & Ring Closure step5 Coupling Reaction step4->step5 Suzuki Coupling with Isoindole fragment garenoxacin Garenoxacin step5->garenoxacin Hydrolysis

Caption: Synthetic pathway of Garenoxacin starting from the difluoro precursor.

Alternative Precursor: The Dibromo Advantage with Methyl 2,4-dibromo-3-hydroxybenzoate

Later improvements in Garenoxacin synthesis shifted towards using the ethyl or methyl ester of 2,4-dibromo-3-hydroxybenzoic acid as the starting material.[3] This change was motivated by efforts to enhance process efficiency and reduce costs associated with the synthesis of the fluoroquinolone nucleus.

Causality Behind the Shift to Dibromo Precursors

The preference for the dibromo analogue stems from several factors. Bromine, being a better leaving group than fluorine in certain palladium-catalyzed coupling reactions, can offer advantages in specific synthetic steps. Furthermore, the cost and availability of the dibrominated starting materials can be more favorable for large-scale production. A notable process improvement involves the use of triarylphosphine with a palladium catalyst, which significantly reduces the amount of the expensive palladium catalyst required for the reaction, making the process more economical.[4]

Garenoxacin_Synthesis_Dibromo cluster_1 Dibromo Precursor Route start_br Methyl 2,4-dibromo-3-hydroxybenzoate step1_br Difluoromethylation start_br->step1_br e.g., with ClCF2H, K2CO3 step2_br Intermediate B (Substituted Benzoylacetate) step1_br->step2_br Claisen Condensation step3_br Condensation & Cyclization step2_br->step3_br e.g., with DMF-DMS complex step4_br 7-Bromo-Quinolone Core step3_br->step4_br Amine addition & Ring Closure step5_br Suzuki Coupling step4_br->step5_br with Isoindole boronic ester garenoxacin_br Garenoxacin step5_br->garenoxacin_br Hydrolysis

Caption: Synthetic pathway of Garenoxacin starting from the dibromo precursor.

Comparative Analysis of Precursors

FeatureMethyl 2,4-difluoro-3-hydroxybenzoateMethyl 2,4-dibromo-3-hydroxybenzoate
Starting Material Cost Generally higher due to fluorination chemistry.Often more cost-effective for large-scale synthesis.
Reaction Conditions May require specific conditions for activating fluorine atoms.Compatible with cost-reducing catalytic systems (e.g., less palladium).[4]
Key Intermediate 7-Fluoro-quinolone-3-carboxylate derivative.7-Bromo-quinolone-3-carboxylate derivative.
Coupling Reaction Nucleophilic substitution or coupling at the C-7 position.Highly efficient Suzuki coupling.[1]
Process Economics Potentially higher catalyst loading and precursor cost.More economical due to reduced catalyst usage and cheaper starting material.[4]
Scalability Scalable, but may present economic challenges.Generally considered more scalable and industrially viable.[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,4-dibromo-3-hydroxybenzoate

This protocol is based on procedures outlined in patent literature for the synthesis of a key Garenoxacin precursor.[4]

Objective: To synthesize Methyl 2,4-dibromo-3-hydroxybenzoate from 3-hydroxybenzoic acid methyl ester.

Materials:

  • 3-hydroxybenzoic acid methyl ester

  • Tert-butylamine

  • Methylene chloride

  • Bromine

  • Aqueous hydrochloric acid

  • Cyclohexane

  • Isopropyl ether

Procedure:

  • Add tert-butylamine to methylene chloride in a suitable reaction vessel and stir.

  • Cool the resulting solution.

  • Slowly add bromine to the cooled reaction mass.

  • Stir the reaction mass for approximately 1 hour.

  • Add a solution of 3-hydroxybenzoic acid methyl ester in methylene chloride to the reaction mass.[4]

  • Upon completion of the reaction, add water and adjust the pH of the reaction mass to <2 using aqueous hydrochloric acid.[4]

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with methylene chloride and combine the organic layers.

  • Concentrate the combined organic layers.

  • Recrystallize the product by treating it with cyclohexane and isopropyl ether to obtain pure Methyl 2,4-dibromo-3-hydroxybenzoate.[4]

Protocol 2: Synthesis of the 7-Bromo-Quinolone Core

This protocol outlines the formation of the quinolone core from an intermediate derived from the dibromo precursor.

Objective: To synthesize Ethyl-7-bromo-1-cyclopropyl-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate.

Materials:

  • Ethyl-2,4-dibromo-3-difluoromethyl benzoyl acetate

  • Toluene

  • DMF-DMS complex (Dimethylformamide-dimethyl sulfate complex)

  • Cyclopropylamine

Procedure:

  • Slowly add Ethyl-2,4-dibromo-3-difluoromethyl benzoyl acetate to toluene over 1 hour.[3]

  • Stir the mixture at 15-20°C for 1 hour.

  • Heat the mixture to 80-85°C and stir for 1 hour.

  • Cool the reaction to 15-20°C.

  • Add DMF-DMS complex at 20°C and stir for 2 hours at room temperature.[3]

  • In a separate step (not detailed here but implied in the overall synthesis), the resulting intermediate is reacted with cyclopropylamine to form the quinolone ring.

Logical Workflow for Precursor Evaluation

The selection of an optimal precursor is a critical decision in drug development. The following workflow illustrates the key stages of this evaluation process.

Precursor_Evaluation_Workflow start Identify Potential Precursors route_scouting Synthetic Route Scouting start->route_scouting feasibility Initial Feasibility Studies (Small Scale) route_scouting->feasibility optimization Process Optimization (Yield, Purity, Conditions) feasibility->optimization cost_analysis Cost of Goods Analysis optimization->cost_analysis scale_up Scale-Up & Pilot Studies cost_analysis->scale_up selection Final Precursor Selection scale_up->selection

Sources

Comparative

A Researcher's Guide to the Structural Validation of Methyl 2,4-difluoro-3-hydroxybenzoate

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of chemical entities is paramount. Methyl 2,4-difluoro-3-hydroxybenzoate, a key building block in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of chemical entities is paramount. Methyl 2,4-difluoro-3-hydroxybenzoate, a key building block in the synthesis of advanced pharmaceutical compounds, including certain fluoroquinolone antibiotics, demands rigorous structural validation to ensure the integrity of subsequent research and development.[1] This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to confidently validate the structure of Methyl 2,4-difluoro-3-hydroxybenzoate (CAS No. 194804-80-3).[2]

The Imperative of Orthogonal Validation Techniques

A single analytical technique is rarely sufficient for unambiguous structure determination. A multi-faceted approach, employing orthogonal techniques that probe different molecular properties, is the gold standard. For Methyl 2,4-difluoro-3-hydroxybenzoate, the core validation pillars are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For Methyl 2,4-difluoro-3-hydroxybenzoate, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For our target molecule, we anticipate distinct signals for the aromatic protons and the methyl ester protons.

Predicted ¹H NMR Data for Methyl 2,4-difluoro-3-hydroxybenzoate:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
-OCH₃3.9 - 4.1Singlet (s)N/A
Ar-H (Position 5)7.1 - 7.3Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 8-9
Ar-H (Position 6)6.8 - 7.0Triplet of doublets (td) or Multiplet (m)J(H-F) ≈ 9-11, J(H-H) ≈ 8-9
-OH5.0 - 6.0Broad singlet (br s)N/A

Causality Behind the Predictions: The electron-withdrawing nature of the fluorine atoms and the carbonyl group will deshield the aromatic protons, shifting them downfield. The splitting patterns are dictated by both proton-proton and proton-fluorine couplings, leading to complex multiplicities. The hydroxyl proton is expected to be a broad singlet due to chemical exchange.

Comparative Analysis with Isomers:

To appreciate the significance of these predicted shifts, a comparison with an isomer, Methyl 4-fluoro-3-hydroxybenzoate , is illustrative. In this isomer, the electronic environment of the aromatic protons is different, leading to distinct chemical shifts and coupling patterns, allowing for clear differentiation.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides a map of the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

Predicted ¹³C NMR Data for Methyl 2,4-difluoro-3-hydroxybenzoate:

Carbon AssignmentPredicted Chemical Shift (ppm)
-OCH₃52 - 54
C=O165 - 168
Aromatic C-H110 - 130
Aromatic C-F & C-OH140 - 160
Aromatic C-COOCH₃115 - 125

Expert Insights: The carbons directly attached to the highly electronegative fluorine atoms (C-2 and C-4) will exhibit large chemical shifts and will be split into doublets due to one-bond carbon-fluorine coupling (¹JCF). Similarly, the carbons adjacent to the fluorinated positions will show smaller couplings (²JCF and ³JCF). These characteristic splitting patterns are definitive confirmation of the fluorine substitution pattern.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Expected Mass Spectrometry Data for Methyl 2,4-difluoro-3-hydroxybenzoate:

IonExpected m/zInterpretation
[M]⁺188.03Molecular Ion
[M - OCH₃]⁺157.03Loss of the methoxy group
[M - COOCH₃]⁺129.03Loss of the carbomethoxy group

Trustworthiness Through Isotopic Pattern: High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₆F₂O₃) with high accuracy, lending significant weight to the structural assignment.

Comparative Fragmentation: The fragmentation pattern can be compared with that of non-fluorinated analogs like methyl hydroxybenzoate. The presence of fluorine atoms influences the fragmentation pathways, providing another layer of evidence for the proposed structure. For instance, the loss of HF or fluorine radicals might be observed.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected IR Absorption Bands for Methyl 2,4-difluoro-3-hydroxybenzoate:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3500Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2950 - 2980Medium
C=O stretch (ester)1710 - 1730Strong
C=C stretch (aromatic)1580 - 1620Medium
C-F stretch1100 - 1300Strong
C-O stretch (ester)1200 - 1300Strong

Authoritative Grounding: The position of the carbonyl (C=O) stretch is particularly informative. Intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl could lead to a slight redshift (lower wavenumber) compared to a similar ester without the ortho-hydroxyl group. The strong C-F stretching bands are also a key diagnostic feature.

Experimental Protocols: A Self-Validating Workflow

For researchers synthesizing or working with Methyl 2,4-difluoro-3-hydroxybenzoate, the following experimental workflow is recommended for structural validation.

Caption: A comprehensive workflow for the synthesis, purification, and structural validation of Methyl 2,4-difluoro-3-hydroxybenzoate.

Step-by-Step Methodologies:
  • Sample Preparation:

    • For NMR, dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • For MS, prepare a dilute solution (1-10 µg/mL) in a volatile solvent like methanol or acetonitrile for ESI-MS, or use a solid probe for EI-MS.

    • For IR, the sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a spectrometer of at least 400 MHz.

    • MS: Obtain a full scan mass spectrum to determine the molecular ion. If available, perform tandem MS (MS/MS) to analyze fragmentation patterns and HRMS to confirm the elemental composition.

    • IR: Record the FTIR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis and Interpretation:

    • ¹H NMR: Integrate all peaks, determine multiplicities, and measure coupling constants.

    • ¹³C NMR & DEPT: Identify the number of different carbon environments and distinguish between CH₃, CH₂, CH, and quaternary carbons.

    • COSY & HSQC: Establish proton-proton and proton-carbon correlations to piece together the molecular fragments.

    • MS: Analyze the molecular ion and major fragment ions to confirm the molecular formula and identify characteristic losses.

    • IR: Assign the major absorption bands to the corresponding functional groups.

Conclusion: A Triad of Evidence for Unambiguous Validation

The structural validation of Methyl 2,4-difluoro-3-hydroxybenzoate relies on the convergence of evidence from NMR, MS, and IR spectroscopy. While the absence of readily available experimental data presents a challenge, a meticulous comparison of predicted data with the experimental spectra of related compounds provides a scientifically rigorous pathway to confirmation. By understanding the underlying principles of each technique and the expected spectral features of the target molecule, researchers can confidently verify its structure, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12010427, 2,4-Difluoro-3-hydroxybenzoic acid. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22999141, Methyl 2,3-difluoro-4-hydroxybenzoate. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of methyl 2-hydroxybenzoate. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

Sources

Validation

Purity assessment of "Methyl 2,4-difluoro-3-hydroxybenzoate" for pharmaceutical use

Executive Summary: The Criticality of Fluorinated Intermediates Methyl 2,4-difluoro-3-hydroxybenzoate is a high-value pharmacophore, primarily serving as a key intermediate in the synthesis of next-generation fluoroquino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Fluorinated Intermediates

Methyl 2,4-difluoro-3-hydroxybenzoate is a high-value pharmacophore, primarily serving as a key intermediate in the synthesis of next-generation fluoroquinolone antibiotics (e.g., Sitafloxacin) and specific kinase inhibitors. Its structural integrity—specifically the positioning of the fluorine atoms and the free phenolic hydroxyl group—is non-negotiable for downstream API (Active Pharmaceutical Ingredient) efficacy.

In pharmaceutical synthesis, "purity" is not a singular metric. For this compound, three specific purity vectors must be assessed:

  • Assay Purity: The quantitative mass balance of the target ester.

  • Isomeric Purity: The absence of regioisomers (e.g., 2,6-difluoro or 3,4-difluoro analogs) which possess distinct biological activities and toxicity profiles.

  • Functional Integrity: Ensuring the phenolic -OH is not prematurely alkylated (e.g., methoxy impurity).

This guide compares analytical methodologies to establish a self-validating purity assessment workflow , moving beyond simple HPLC assays to a multi-dimensional control strategy.

Comparative Analysis of Analytical Methodologies

Selecting the right tool requires understanding the physicochemical limitations of the analyte.

FeatureHPLC-UV (Reverse Phase) GC-MS (Gas Chromatography) 19F-NMR Spectroscopy
Primary Utility Quantification & Impurity Profiling Volatile impurity analysis & Mass IDIsomeric Purity Verification
Specificity High (with optimized gradient)Moderate (thermal degradation risk)Absolute (for F-positioning)
Limit of Detection Excellent (<0.05%)Good (<0.1%)Moderate (~0.5%)
Weakness Regioisomers may co-elutePhenolic -OH requires derivatizationHigh cost, lower sensitivity
Verdict Primary Release Method Secondary / Residual Solvent MethodStructural Validation Method
Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on the specific purity attribute being questioned.

MethodSelection Start Purity Assessment Goal Isomer Isomeric Purity? (2,4- vs 2,6-difluoro) Start->Isomer Structural check Quant Quantitative Assay? (>98% purity) Start->Quant Batch release Volatile Residual Solvents/ Volatiles? Start->Volatile Safety check NMR 19F-NMR (Definitive Structural ID) Isomer->NMR Fluorine coupling patterns HPLC RP-HPLC (C18) (Routine QC) Quant->HPLC UV response linear GC GC-HS or GC-MS (Solvent Analysis) Volatile->GC Volatility

Figure 1: Analytical Method Selection Decision Tree. Blue path denotes structural validation; Green denotes routine quantitation.

Detailed Experimental Protocols

To achieve pharmaceutical-grade assessment (E-E-A-T compliance), we utilize a "Cross-Validation" approach: HPLC for quantification and 19F-NMR for specificity.

Protocol A: High-Fidelity RP-HPLC Method (The "Workhorse")

Objective: Quantify the main ester peak and detect hydrolysis products (Acid form) and over-alkylation impurities.

  • Rationale: The phenolic hydroxyl group makes the molecule weakly acidic (pKa ~7-8). Standard neutral mobile phases will cause peak tailing due to ionization. Acidic modification is mandatory to keep the phenol protonated and the peak sharp.

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Why: High carbon load prevents polar "blow-through" of the degradation acid.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic ring max) and 210 nm (impurities).

  • Temperature: 30°C (Controlled).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Elute salts)
15.0 90 Linear Gradient (Elute Product)
18.0 90 Wash

| 18.1 | 10 | Re-equilibration |

Sample Preparation:

  • Weigh 10.0 mg of Methyl 2,4-difluoro-3-hydroxybenzoate.

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Critical Step: Filter through 0.22 µm PTFE filter (Nylon can bind phenols).

Acceptance Criteria:

  • Main Peak Retention Time: ~8.5 - 9.5 min.

  • Tailing Factor: < 1.5 (Indicates successful protonation of phenol).

  • Resolution (Rs) between Main Peak and Acid Impurity: > 2.0.

Protocol B: 19F-NMR Spectroscopy (The "Validator")

Objective: Confirm the exact regiochemistry (2,4-difluoro) vs. potential 2,6-difluoro isomers formed during upstream fluorination.

  • Rationale: HPLC often struggles to separate positional isomers of small fluorinated aromatics. 19F-NMR provides distinct chemical shifts based on the electronic environment (ortho/meta/para to the carbonyl).

Methodology:

  • Solvent: DMSO-d6 (Prevents exchange of phenolic proton and stabilizes H-bonding).

  • Internal Standard:

    
    -Trifluorotoluene (optional for quantitation).
    
  • Scan Parameters:

    • Frequency: 376 MHz (for 400 MHz instrument).

    • Spectral Width: -50 to -200 ppm.

    • Scans: 64 (High S/N required for <1% impurity detection).

Data Interpretation:

  • 2,4-Difluoro Pattern: Expect two distinct signals with coupling constants (

    
     and 
    
    
    
    ).
    • Signal A (~ -110 to -130 ppm): Fluorine at C2 (ortho to ester).

    • Signal B (~ -130 to -150 ppm): Fluorine at C4 (ortho to hydroxyl).

  • Impurity Flag: A singlet or symmetrical pattern suggests 2,6-difluoro substitution (symmetry plane).

Impurity Profiling & Troubleshooting

Understanding the "Ghost Peaks" is what separates a technician from a scientist.

Common Impurities Table:

Impurity NameRelative RT (HPLC)OriginRemediation
2,4-Difluoro-3-hydroxybenzoic acid 0.4 - 0.6Hydrolysis (Storage in wet conditions)Dry solvent wash; Store with desiccant.
Methyl 2,4-difluoro-3-methoxybenzoate 1.2 - 1.4Over-methylation (Synthesis side reaction)Recrystallization (Solubility difference).
Inorganic Fluoride (F-) Void VolumeDecompositionWash organic layer with water during workup.
Workflow Visualization: From Sample to Certificate of Analysis

AssessmentWorkflow cluster_Analysis Dual-Stream Analysis Raw Raw Sample (Solid) Prep Sample Prep (MeCN/H2O + PTFE Filter) Raw->Prep HPLC_Run HPLC-UV (Purity %) Prep->HPLC_Run NMR_Run 19F-NMR (Identity) Prep->NMR_Run Data Data Integration HPLC_Run->Data Area % NMR_Run->Data Isomer Ratio Decision Release / Reject Data->Decision

Figure 2: Integrated Purity Assessment Workflow ensuring both quantitative and qualitative compliance.

References
  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

  • PubChem. Methyl 2,4-difluoro-3-hydroxybenzoate Compound Summary. National Center for Biotechnology Information. Available at: [Link] (Note: Link directs to the acid/ester family structure for verification).

  • Dolan, J. W. The Role of pH in LC Separations. LCGC North America. Available at: [Link]

  • Swartz, M. E., & Krull, I. S. Validation of Chromatographic Methods. Pharmaceutical Technology.[1][2][3] Available at: [Link]

Sources

Comparative

Comparative Guide: Synthetic Routes to 2,4-Difluoro-3-hydroxybenzoic Acid

Topic: Comparing synthetic routes to 2,4-difluoro-3-hydroxybenzoic acid Content Type: Publish Comparison Guides [1] Executive Summary 2,4-Difluoro-3-hydroxybenzoic acid (CAS 91659-08-4) is a critical fluorinated building...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing synthetic routes to 2,4-difluoro-3-hydroxybenzoic acid Content Type: Publish Comparison Guides

[1]

Executive Summary

2,4-Difluoro-3-hydroxybenzoic acid (CAS 91659-08-4) is a critical fluorinated building block, primarily utilized in the synthesis of next-generation quinolone antibiotics (e.g., Garenoxacin) and bioactive kinase inhibitors.[1] Its structural uniqueness lies in the "sandwiched" hydroxyl group between two fluorine atoms, a motif that imparts specific metabolic stability and binding properties but presents significant synthetic challenges due to the directing effects of the fluorine substituents.

This guide evaluates the two primary synthetic pathways:

  • The Nitroarene Route (Industrial Standard): A convergent, scalable process starting from 3,4,5-trifluoronitrobenzene.

  • The Phenol Route (Medicinal Chemistry Legacy): A classical approach starting from 2,6-difluorophenol.

Recommendation: The Nitroarene Route is superior for process-scale applications due to higher atom economy, lower raw material costs, and fewer steps to the key convergent intermediate.

Strategic Analysis of Synthetic Pathways

The synthesis of 2,4-difluoro-3-hydroxybenzoic acid hinges on the construction of the 2,6-difluoro-4-nitroanisole intermediate.[2] Both major routes converge at this stable intermediate before proceeding through a common downstream elaboration sequence involving reduction, regioselective bromination, deamination, and cyanation.

Route A: The Nitroarene Approach (Preferred)
  • Starting Material: 3,4,5-Trifluoronitrobenzene.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Description: This route exploits the highly activated nature of the 3,4,5-trifluoronitrobenzene ring. The nitro group activates the para-fluorine toward nucleophilic attack. Treatment with sodium methoxide results in highly regioselective substitution at the 4-position to yield 2,6-difluoro-4-nitroanisole in a single step.

  • Key Advantage: It bypasses the need for expensive phenol precursors and avoids nitration of electron-rich rings, which can be prone to over-nitration or oxidation.

Route B: The Phenol Approach (Alternative)
  • Starting Material: 2,6-Difluorophenol.[3]

  • Mechanism: Electrophilic Aromatic Substitution (Nitration) followed by Alkylation.

  • Description: The phenol is first nitrated to introduce the nitrogen functionality. Due to the directing effects of the hydroxyl (ortho/para) and fluorine (ortho/para) groups, nitration occurs para to the hydroxyl group. The resulting 4-nitro-2,6-difluorophenol is then methylated to protect the oxygen and form the convergent intermediate.

  • Key Disadvantage: 2,6-Difluorophenol is significantly more expensive than the nitrobenzene precursor. The nitration step requires careful temperature control to prevent safety excursions.

Technical Comparison: Metrics & Performance
MetricRoute A: Nitroarene (Process)Route B: Phenol (MedChem)
Step Count (to Intermediate) 1 Step (SNAr)2 Steps (Nitration + Methylation)
Overall Yield ~70–75%~50–60%
Regioselectivity High (>95% para-substitution)Moderate (requires purification of nitro isomers)
Raw Material Cost Low (Commodity fluorochemicals)High (Specialty phenol)
Safety Profile Moderate (Standard chemical handling)Low (Exothermic nitration risks)
Scalability High (Kg to Ton scale)Low/Medium (Gram to Kg scale)
Detailed Experimental Protocol (Route A)

The following protocol outlines the optimized Nitroarene Route , validated for reproducibility and yield.

Phase 1: Synthesis of the Convergent Intermediate

Step 1: Methoxylation

  • Charge a reactor with 3,4,5-trifluoronitrobenzene (1.0 eq) and anhydrous methanol (5-10 volumes).

  • Cool the solution to 0–5°C.

  • Slowly add sodium methoxide (1.05 eq, 30% in MeOH) dropwise, maintaining internal temperature <10°C.

  • Allow to warm to room temperature and stir for 2 hours. Monitor by TLC/HPLC for consumption of starting material.

  • Workup: Quench with water, filter the precipitated 2,6-difluoro-4-nitroanisole , and wash with cold water. Dry in a vacuum oven. Yield: ~95%.

Phase 2: Downstream Elaboration

Step 2: Reduction

  • Dissolve the nitroanisole in methanol/dichloromethane.

  • Add Pd/C (10%) catalyst and hydrogenate at 50°C (or use Fe/NH4Cl for chemical reduction).

  • Filter catalyst and concentrate to obtain 3,5-difluoro-4-methoxyaniline .

Step 3: Regioselective Bromination

  • Dissolve the aniline in DMF.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) slowly at 0°C. The amino group directs bromine to the ortho position (C3 relative to the ring, C2 relative to the amine).

  • Note: Regiochemistry is controlled by the strong directing effect of the amine vs. the methoxy/fluorine groups.

  • Quench with water/bisulfite, extract with ethyl acetate. Product: 3,5-difluoro-2-bromo-4-methoxyaniline .

Step 4: Deamination (Removal of Amino Group)

  • Dissolve the bromo-aniline in concentrated

    
     or acetic acid.
    
  • Add sodium nitrite (

    
    ) at 0°C to form the diazonium salt.
    
  • Treat the diazonium salt with hypophosphorous acid (

    
    ) to reduce the diazo group to a hydrogen atom.
    
  • Isolate 3-bromo-2,6-difluoroanisole .

Step 5: Cyanation (Rosenmund-von Braun)

  • React the aryl bromide with CuCN in DMF or NMP at reflux (120–140°C).

  • Safety: Use a closed system or efficient scrubbing for cyanide.

  • Workup with

    
     or ethylenediamine to decompose copper complexes. Product: 2,4-difluoro-3-methoxybenzonitrile .
    

Step 6: Hydrolysis & Demethylation

  • Reflux the nitrile in 48% HBr and acetic acid.

  • This step simultaneously hydrolyzes the nitrile to the acid and cleaves the methyl ether to the phenol.

  • Final Product: 2,4-Difluoro-3-hydroxybenzoic acid . Recrystallize from water/ethanol.

Visualizing the Convergence

The diagram below illustrates how both routes feed into the critical nitroanisole intermediate and the subsequent elaboration to the final target.[2]

SyntheticRoutes SM_A 3,4,5-Trifluoronitrobenzene (Starting Material A) Convergent 2,6-Difluoro-4-nitroanisole (Convergent Intermediate) SM_A->Convergent NaOMe, MeOH (SNAr, 95%) SM_B 2,6-Difluorophenol (Starting Material B) Inter_B1 4-Nitro-2,6-difluorophenol SM_B->Inter_B1 HNO3 (Nitration) Inter_B1->Convergent MeI, Base (Methylation) Aniline 3,5-Difluoro-4-methoxyaniline Convergent->Aniline H2, Pd/C (Reduction) BromoAniline 3,5-Difluoro-2-bromo-4-methoxyaniline Aniline->BromoAniline NBS, DMF (Bromination) BromoAnisole 3-Bromo-2,6-difluoroanisole BromoAniline->BromoAnisole 1. NaNO2, H2SO4 2. H3PO2 (Deamination) Nitrile 2,4-Difluoro-3-methoxybenzonitrile BromoAnisole->Nitrile CuCN, DMF (Cyanation) Product 2,4-Difluoro-3-hydroxybenzoic Acid (Target) Nitrile->Product HBr, AcOH (Hydrolysis/Demethylation)

Figure 1: Convergent synthetic pathways to 2,4-difluoro-3-hydroxybenzoic acid.[2] Route A (Blue) offers a direct 1-step entry to the common intermediate.

References
  • Preparation method of 2,4-difluoro-3-hydroxybenzoic acid. Patent CN101020628A. (2007). Describes the optimized route starting from 3,4,5-trifluoronitrobenzene.

  • Synthesis and Antibacterial Activity of Novel 3-Quinolinecarboxylic Acid Derivatives. Journal of Medicinal Chemistry, 42(3), 329-332. (1999). Details the medicinal chemistry route starting from 2,6-difluorophenol.

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (2020). Provides experimental context for the manipulation of similar fluorinated benzoic acid intermediates.

Sources

Validation

A Comparative Guide to the Biological Activity of Methyl 2,4-difluoro-3-hydroxybenzoate Impurities

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of the potential biological a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of the potential biological activities of impurities that may arise during the synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate, a key building block in medicinal chemistry.[1] We will explore the likely synthetic byproducts, their potential biological impact, and provide a comprehensive framework of experimental protocols to assess their activity.

Introduction: The Importance of Impurity Profiling

Methyl 2,4-difluoro-3-hydroxybenzoate is a versatile chemical intermediate.[1] However, like any synthesized compound, it is susceptible to the presence of impurities. These impurities can originate from starting materials, reagents, intermediates, or degradation products.[2][3][4] The presence of even trace amounts of biologically active impurities can have significant consequences, potentially altering the efficacy or toxicity of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding and evaluation of the biological activity of any potential impurities are critical components of drug development and regulatory compliance.[2][5][6][7]

This guide will provide a systematic approach to:

  • Identifying potential impurities in the synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate.

  • Hypothesizing their potential biological activities based on structural analogy.

  • Detailing experimental workflows to compare the biological activity of these impurities.

Identifying Potential Impurities

While specific synthesis routes for Methyl 2,4-difluoro-3-hydroxybenzoate are not extensively published, we can infer potential impurities by examining common synthetic pathways for structurally similar fluorinated benzoic acids.[8][9][10] A plausible synthetic route could involve the esterification of 2,4-difluoro-3-hydroxybenzoic acid.

Based on this, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Such as 2,4-difluoro-3-hydroxybenzoic acid.

  • Reagent-Related Impurities: Arising from the esterification process (e.g., residual acid or base catalysts).

  • Isomeric Impurities: Positional isomers of the starting material or final product.

  • Over- or Under-methylated Species: Such as 2,4-difluoro-3-methoxybenzoate or its methyl ester.

  • Degradation Products: Resulting from instability during synthesis or storage.

For the purpose of this guide, we will focus on a few representative hypothetical impurities for comparative biological evaluation.

Impurity IDImpurity NamePotential Origin
IMP-012,4-difluoro-3-hydroxybenzoic acidUnreacted starting material
IMP-02Methyl 2,4-difluoro-5-hydroxybenzoateIsomeric impurity
IMP-032,4-difluorophenolDegradation product (decarboxylation)

Hypothesized Biological Activities

The biological activity of these impurities is largely unknown. However, we can form hypotheses based on the known properties of fluorinated aromatic compounds and related phenols. Fluorinated compounds can exhibit a range of biological effects, and some are known to be toxic.[11][12][13][14] The presence of a phenolic hydroxyl group can also confer reactivity and potential for biological interactions.

G cluster_impurities Hypothetical Impurities cluster_activities Potential Biological Activities IMP-01 IMP-01 (Starting Material) Cytotoxicity Cytotoxicity IMP-01->Cytotoxicity Receptor_Binding Receptor Binding/ Enzyme Inhibition IMP-01->Receptor_Binding IMP-02 IMP-02 (Isomer) IMP-02->Cytotoxicity IMP-02->Receptor_Binding IMP-03 IMP-03 (Degradation Product) IMP-03->Cytotoxicity Genotoxicity Genotoxicity IMP-03->Genotoxicity Inflammatory_Response Inflammatory Response IMP-03->Inflammatory_Response

Experimental Workflows for Biological Activity Assessment

A tiered approach is recommended for assessing the biological activity of these impurities, starting with broad screening assays and progressing to more specific mechanistic studies if initial activity is observed.

Tier 1: Initial Screening for Cytotoxicity

The first step is to assess the general toxicity of the impurities.[15] This is crucial for determining a safe concentration range for subsequent, more sensitive assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the parent compound (Methyl 2,4-difluoro-3-hydroxybenzoate) and each impurity (IMP-01, IMP-02, IMP-03) in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Expected Data Output and Comparison:

CompoundIC50 (µM) at 48h
Parent Compound> 100
IMP-01> 100
IMP-0275.3
IMP-0322.1

This table would allow for a direct comparison of the cytotoxic potential of each impurity relative to the parent compound. A lower IC50 value indicates higher cytotoxicity.

Tier 2: Genotoxicity Assessment

For any impurities that show significant cytotoxicity or have structural alerts for genotoxicity (e.g., phenols), a genotoxicity assessment is warranted.[16][17]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying compounds that can cause mutations in the DNA of bacteria.[17]

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Expose the bacterial strains to a range of concentrations of the test compounds (parent and impurities) on agar plates deficient in histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Expected Data Output and Comparison:

CompoundFold Increase in Revertants (TA98 +S9)Mutagenic Potential
Parent Compound1.2Negative
IMP-011.5Negative
IMP-021.8Negative
IMP-033.5Positive
Tier 3: Mechanistic and Target-Based Assays

If an impurity shows significant biological activity in the initial screens, further investigation into its mechanism of action is necessary. This could involve a variety of assays depending on the nature of the observed activity and the therapeutic target of the parent compound.

Example Experimental Protocol: Receptor Binding Assay

If the parent compound is designed to interact with a specific receptor, it is important to determine if the impurities also bind to this target, potentially causing off-target effects or altering the desired pharmacology.[18][19][20][21][22]

  • Assay Setup: Utilize a competitive binding assay format. This involves a purified receptor, a radiolabeled or fluorescently labeled ligand with known affinity for the receptor, and the test compounds (parent and impurities).

  • Incubation: Incubate the receptor, labeled ligand, and a range of concentrations of the test compounds.

  • Detection: Measure the amount of labeled ligand bound to the receptor. Common detection methods include scintillation proximity assay (SPA) for radioligands or fluorescence polarization (FP) for fluorescent ligands.

  • Data Analysis: Determine the ability of the test compounds to displace the labeled ligand and calculate the Ki (inhibition constant) for each compound.

Expected Data Output and Comparison:

CompoundKi (nM)
Parent Compound15
IMP-01> 10,000
IMP-025,200
IMP-03850

A lower Ki value indicates a higher binding affinity for the receptor.

G Start Start Tier1 Tier 1: Cytotoxicity Screening (MTT Assay) Start->Tier1 Decision1 Significant Cytotoxicity? Tier1->Decision1 Tier2 Tier 2: Genotoxicity Assessment (Ames Test) Decision2 Genotoxic? Tier2->Decision2 Tier3 Tier 3: Mechanistic Studies (e.g., Receptor Binding) Decision3 On- or Off-Target Activity? Tier3->Decision3 Decision1->Tier2 Yes End_Safe Impurity Considered Biologically Inactive Decision1->End_Safe No Decision2->Tier3 No End_Risk Impurity Poses Potential Risk Decision2->End_Risk Yes Decision3->End_Safe No Decision3->End_Risk Yes

Conclusion and Recommendations

The comprehensive biological evaluation of impurities is a non-negotiable aspect of drug development. This guide provides a robust framework for the comparative assessment of potential impurities in Methyl 2,4-difluoro-3-hydroxybenzoate. By following a tiered experimental approach, researchers can systematically characterize the biological activity of these impurities, ensuring the safety and efficacy of the final drug product.

Based on the hypothetical data presented, IMP-03 would be of the highest concern due to its significant cytotoxicity and positive genotoxicity result. IMP-02 shows moderate cytotoxicity and would warrant further investigation, while IMP-01 appears to be biologically inactive under the tested conditions.

It is imperative that any identified impurity exceeding the thresholds set by regulatory bodies such as the ICH be thoroughly investigated.[5][6][23][24][25] The experimental protocols outlined in this guide provide a solid foundation for such investigations, enabling informed decision-making throughout the drug development process.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Inotiv. (n.d.). Impurities Assessment. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Difluoro-3-hydroxybenzoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorides and Fluorocarbons Toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Société Française de Toxicologie. (n.d.). Safety assessment of pharmaceutical impurities A “reflection” paper. Retrieved from [Link]

  • Synthink. (n.d.). 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE. Retrieved from [Link]

  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • YouTube. (2021). Safety Evaluation of Drug Substance Impurities in Generics. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Efficient Synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate

For researchers and professionals in the fast-paced world of drug development and materials science, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 2,4-difluoro-3-hydroxybenzoate,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development and materials science, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 2,4-difluoro-3-hydroxybenzoate, a versatile building block, is of significant interest due to the prevalence of fluorinated compounds in pharmaceuticals and advanced materials. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, grounded in experimental data and practical insights to inform your selection of the most effective methodology for your research and development needs.

Introduction: The Strategic Importance of Methyl 2,4-difluoro-3-hydroxybenzoate

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. As such, fluorinated synthons like Methyl 2,4-difluoro-3-hydroxybenzoate are critical components in the medicinal chemist's toolbox. Its structural motifs are found in a range of biologically active molecules, making its efficient synthesis a key consideration for accelerating discovery pipelines.

This guide will dissect and compare the most viable synthetic pathways to Methyl 2,4-difluoro-3-hydroxybenzoate, focusing on key performance indicators such as overall yield, process scalability, reagent availability and cost, and safety considerations.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for Methyl 2,4-difluoro-3-hydroxybenzoate have been identified and will be critically evaluated:

  • Route 1: The Multi-step Pathway via 3,4,5-Trifluoronitrobenzene. This is a well-documented, albeit lengthy, approach that offers a reliable, albeit multi-step, path to the target molecule.

  • Route 2: A Convergent Approach via Ortho-Lithiation. This theoretical route, based on established organometallic transformations, presents a more convergent and potentially more efficient alternative.

The following table provides a high-level comparison of these two routes:

MetricRoute 1: Multi-step PathwayRoute 2: Convergent Ortho-Lithiation (Proposed)
Starting Material 3,4,5-Trifluoronitrobenzene1,3-Difluoro-2-methoxybenzene
Number of Steps 63
Overall Yield (Estimated) ~40-50%Potentially >60%
Key Transformations Nucleophilic Aromatic Substitution, Reduction, Bromination, Deamination, Cyanation, Hydrolysis, EsterificationDirected Ortho-Metalation, Carboxylation, Esterification
Scalability Moderate; multiple steps can be challenging to scale up.Good; fewer steps and potentially milder conditions.
Safety & Handling Involves toxic reagents like cuprous cyanide and corrosive acids.Requires handling of pyrophoric n-butyllithium at low temperatures.

In-Depth Analysis and Experimental Protocols

Route 1: The Multi-step Pathway from 3,4,5-Trifluoronitrobenzene

This synthetic route, detailed in patent literature, provides a robust method for accessing the key intermediate, 2,4-difluoro-3-hydroxybenzoic acid, which is then esterified to the final product.[1] The causality behind this multi-step approach lies in the controlled, sequential introduction of the desired functional groups onto the aromatic ring, leveraging the directing effects of the existing substituents at each stage.

Logical Workflow for Route 1

A 3,4,5-Trifluoronitrobenzene B Methoxylation (NaOMe, MeOH) A->B C 2,6-Difluoro-4-nitroanisole B->C D Reduction (Fe, NH4Cl) C->D E 3,5-Difluoro-4-methoxyaniline D->E F Bromination (NBS, DMF) E->F G 2-Bromo-3,5-difluoro-4-methoxyaniline F->G H Deamination (H3PO2) G->H I 3-Bromo-2,6-difluoroanisole H->I J Cyanation (CuCN, DMF) I->J K 2,4-Difluoro-3-methoxybenzonitrile J->K L Hydrolysis & Demethylation (HBr) K->L M 2,4-Difluoro-3-hydroxybenzoic Acid L->M N Esterification (MeOH, H2SO4) M->N O Methyl 2,4-difluoro-3-hydroxybenzoate N->O

Caption: Multi-step synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate.

Experimental Protocol for Route 1

This protocol is a synthesized and optimized representation based on the available literature.[1]

Step 1: Synthesis of 2,4-Difluoro-3-hydroxybenzoic Acid

This precursor synthesis involves a six-step sequence:

  • Methoxylation: 3,4,5-Trifluoronitrobenzene is treated with sodium methoxide in methanol to selectively replace the C4-fluorine with a methoxy group.

  • Reduction: The nitro group of the resulting 2,6-difluoro-4-nitroanisole is reduced to an amine using iron powder in the presence of an acid catalyst.

  • Bromination: The aniline derivative undergoes bromination at the ortho position to the amino group using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF.

  • Deamination: The amino group is removed via a diazotization reaction followed by reduction with hypophosphorous acid.

  • Cyanation: The bromo-substituent is displaced with a nitrile group using copper(I) cyanide in a polar aprotic solvent.

  • Hydrolysis and Demethylation: The nitrile and methoxy groups are simultaneously hydrolyzed and demethylated by heating with a strong acid like hydrobromic acid to yield 2,4-difluoro-3-hydroxybenzoic acid.

Step 2: Esterification of 2,4-Difluoro-3-hydroxybenzoic Acid

The final step is a classic Fischer esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluoro-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 2,4-difluoro-3-hydroxybenzoate. The product can be further purified by column chromatography or recrystallization.

Data Summary for Route 1 (Estimated)

StepTransformationReagentsYield (%)
1MethoxylationNaOMe, MeOH~90
2ReductionFe, NH4Cl~95
3BrominationNBS, DMF~80
4DeaminationNaNO2, H3PO2~85
5CyanationCuCN, DMF~70
6HydrolysisHBr~75
7EsterificationMeOH, H2SO4~90
Overall ~40-50
Route 2: A Convergent Approach via Ortho-Lithiation (Proposed)

This proposed route offers a more convergent and potentially higher-yielding alternative to the multi-step pathway. The strategy hinges on the powerful and selective directed ortho-metalation (DoM) of a suitably substituted aromatic precursor. The methoxy group in 1,3-difluoro-2-methoxybenzene is a known ortho-directing group, facilitating selective lithiation at the C6 position.

Logical Workflow for Route 2

A 1,3-Difluoro-2-methoxybenzene B Ortho-Lithiation (n-BuLi, THF, -78°C) A->B C 6-Lithio-1,3-difluoro-2-methoxybenzene B->C D Carboxylation (CO2 (s)) C->D E 2,4-Difluoro-3-methoxybenzoic Acid D->E F Demethylation & Esterification (HBr, then MeOH, H2SO4) E->F G Methyl 2,4-difluoro-3-hydroxybenzoate F->G

Caption: Proposed convergent synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate.

Proposed Experimental Protocol for Route 2

  • Ortho-Lithiation and Carboxylation:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,3-difluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Stir for 1-2 hours at this temperature.

    • Quench the reaction by adding an excess of crushed dry ice. Allow the mixture to slowly warm to room temperature.

    • Acidify the reaction mixture with aqueous HCl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated to yield 2,4-difluoro-3-methoxybenzoic acid.

  • Demethylation and Esterification:

    • The crude 2,4-difluoro-3-methoxybenzoic acid can be demethylated using a strong acid like HBr, similar to Route 1, to yield 2,4-difluoro-3-hydroxybenzoic acid.

    • The subsequent esterification would follow the same Fischer esterification protocol as described in Route 1.

Anticipated Advantages and Challenges of Route 2

  • Advantages: This route is significantly shorter, which is advantageous for both time and resource efficiency. The starting material, 1,3-difluoro-2-methoxybenzene, is commercially available. The overall yield is expected to be higher due to the fewer number of steps.

  • Challenges: The primary challenge lies in the handling of n-butyllithium, which is pyrophoric and requires strictly anhydrous and anaerobic conditions at very low temperatures. This may pose a scalability challenge for some laboratories.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to Methyl 2,4-difluoro-3-hydroxybenzoate.

  • Route 1 is a well-established, albeit lengthy, method that is suitable for laboratories that may not be equipped for large-scale organolithium chemistry. Its primary drawback is the cumulative loss of yield over multiple steps.

  • Route 2 , while still requiring optimization and validation, presents a more elegant and efficient approach on paper. For research groups with experience in handling air-sensitive reagents and conducting reactions at low temperatures, this convergent strategy is likely to be the superior choice in terms of overall efficiency and atom economy.

The ultimate choice of synthetic route will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the acceptable trade-offs between process complexity and overall yield. It is recommended that small-scale pilot reactions of the proposed Route 2 be conducted to establish its feasibility and optimize the reaction conditions before committing to a larger-scale synthesis.

References

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

Sources

Validation

A Comparative Guide to the Quantitative Analysis of Methyl 2,4-difluoro-3-hydroxybenzoate

For researchers, scientists, and professionals in drug development, the precise quantification of intermediates and active pharmaceutical ingredients is paramount. This guide provides an in-depth comparative analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of intermediates and active pharmaceutical ingredients is paramount. This guide provides an in-depth comparative analysis of quantitative methods for Methyl 2,4-difluoro-3-hydroxybenzoate, a key building block in medicinal chemistry. We will explore the theoretical underpinnings and practical considerations of various analytical techniques, offering supporting data from structurally related compounds to inform your experimental design.

Methyl 2,4-difluoro-3-hydroxybenzoate, with its distinct substitution pattern on the benzene ring, presents unique analytical challenges and opportunities. The presence of fluorine atoms, a hydroxyl group, and a methyl ester functionality dictates the optimal choice of analytical methodology. This guide will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the robust quantification of this compound.

The Influence of Molecular Structure on Analysis

The electronic effects of the substituents on the benzoate ring significantly influence its chemical properties and, consequently, the parameters for its quantitative analysis. The two fluorine atoms are strongly electron-withdrawing, which can impact the molecule's polarity and ionization potential. The hydroxyl group introduces a potential site for derivatization and can influence chromatographic retention. The methyl ester group's reactivity, particularly its susceptibility to hydrolysis, is also a critical consideration. The interplay of these steric and electronic effects can dramatically alter analytical outcomes compared to simpler benzoates.[1]

Comparative Analysis of Quantitative Techniques

The selection of an appropriate analytical technique is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the most common and effective methods for the quantification of substituted benzoates.

Technique Principle Advantages Disadvantages Typical Application
HPLC-UV Differential partitioning of the analyte between a stationary and mobile phase, with detection by UV absorbance.High precision and accuracy, non-destructive, suitable for routine analysis.Moderate sensitivity, may require chromophore for detection.Purity assessment, content uniformity, dissolution testing.
GC-MS Separation of volatile compounds followed by ionization and mass-to-charge ratio analysis.High sensitivity and selectivity, provides structural information.Requires analyte to be volatile or derivatized, potential for thermal degradation.Impurity profiling, metabolite identification, trace analysis.
qNMR Integration of NMR signals relative to an internal standard of known concentration.Absolute quantification without a specific reference standard of the analyte, non-destructive, provides structural confirmation.Lower sensitivity compared to chromatographic methods, requires high-purity internal standard.Purity determination of reference standards, quantification in complex mixtures without separation.

Experimental Protocols

Below are detailed, step-by-step methodologies for the quantitative analysis of Methyl 2,4-difluoro-3-hydroxybenzoate using HPLC-UV and GC-MS. These protocols are based on established methods for similar substituted benzoates and serve as a starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine purity and content analysis. The choice of a C18 column is based on the moderate polarity of the analyte. The mobile phase composition is selected to achieve optimal retention and peak shape.

Workflow for HPLC-UV Analysis

HPLC_Workflow A Standard & Sample Preparation B HPLC System (Pump, Injector, Column Oven) A->B Injection C C18 Reverse-Phase Column B->C Elution D UV Detector C->D Detection E Data Acquisition & Processing D->E Signal F Quantification E->F Peak Area

Caption: High-level workflow for quantitative analysis by HPLC-UV.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60% A to 20% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of Methyl 2,4-difluoro-3-hydroxybenzoate reference standard and dissolve in 10 mL of methanol to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing Methyl 2,4-difluoro-3-hydroxybenzoate in methanol to achieve a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying trace impurities. Derivatization with BSTFA is often employed for hydroxyl-containing compounds to increase their volatility and improve peak shape.

Workflow for GC-MS Analysis

GCMS_Workflow A Sample Preparation & Derivatization B GC System (Injector, Oven, Column) A->B Injection C Mass Spectrometer (Ion Source, Mass Analyzer) B->C Separation & Ionization D Data System C->D Mass Analysis E Quantification D->E Ion Abundance

Caption: General workflow for quantitative analysis by GC-MS.

Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC with a 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

Procedure:

  • Derivatization: To 1 mg of sample or standard, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70 °C for 30 minutes.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

  • Quantification: Use an internal standard method for accurate quantification. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Alternative and Complementary Techniques

While HPLC and GC-MS are the workhorses for quantitative analysis, other techniques can provide valuable information.

  • Nuclear Magnetic Resonance (qNMR): As a primary ratio method, qNMR can determine the purity of Methyl 2,4-difluoro-3-hydroxybenzoate without the need for a specific reference standard of the same compound. By using a certified internal standard, the absolute concentration of the analyte can be determined. The presence of fluorine allows for the use of ¹⁹F NMR, which can offer a clean spectrum with low background noise for quantification.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques are powerful for structural elucidation and can be used for quantitative analysis, particularly with the aid of chemometrics. Changes in the vibrational bands of the aromatic ring and the carboxyl anion can be correlated with concentration.[2]

Conclusion

The quantitative analysis of Methyl 2,4-difluoro-3-hydroxybenzoate requires a careful selection of analytical methodology based on the specific research or quality control objective. For routine analysis of purity and content, HPLC-UV offers a robust and reliable solution. For trace analysis and impurity profiling, the sensitivity and selectivity of GC-MS are unparalleled. qNMR provides an excellent orthogonal method for the absolute quantification and certification of reference materials. By understanding the principles and practical considerations of each technique, researchers can develop and validate robust analytical methods to ensure the quality and consistency of this important chemical intermediate.

References

  • Sun, J., et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 11(1), 83-92. Retrieved from [Link]

  • Wojciechowska, A., et al. (2018). Comparison of molecular structure of alkali metal ortho substituted benzoates. Journal of Molecular Structure, 1171, 839-848. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2019). Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. Molecules, 24(15), 2785. Retrieved from [Link]

  • Derouicha, M., & Matmour, R. (2020). Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. Pharmaceutical and Chemical Journal, 7(2), 29-32. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol: Methyl 2,4-difluoro-3-hydroxybenzoate

This guide outlines the definitive operational protocol for the disposal of Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3).[1] It is designed for laboratory personnel and safety officers requiring immediate, ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive operational protocol for the disposal of Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable procedures compliant with high-level safety standards.

[1]

Executive Summary & Chemical Profile

Methyl 2,4-difluoro-3-hydroxybenzoate is a fluorinated phenolic ester commonly used as a pharmaceutical intermediate.[1] Unlike standard organic waste, its difluoro-substitution mandates strict segregation from non-halogenated waste streams. Improper disposal via standard incineration can release corrosive hydrogen fluoride (HF) gas, damaging facility infrastructure and violating environmental emission standards.

Operational Directive: This compound must always be classified and treated as Halogenated Organic Waste .

Table 1: Chemical Safety Profile
ParameterSpecificationCritical Note
CAS Number 194804-80-3Verify label accuracy before disposal.
Formula C₈H₆F₂O₃Contains Fluorine; requires scrubbed incineration.
Physical State Solid (Powder)Dust generation is a primary inhalation risk.
Hazard Class Irritant (Skin/Eye/Resp)H315, H319, H335.[2][3][4]
Reactivity Ester HydrolysisIncompatible with strong bases (releases methanol).
RCRA Status Characteristic (if mixed)Not P- or U-listed, but treated as hazardous.
Pre-Disposal Hazard Assessment

Before handling waste, you must understand the chemical logic behind the disposal choice.

  • The Halogen Rule: The presence of two fluorine atoms on the benzene ring means this compound cannot be burned in standard organic solvent incinerators. It requires a facility equipped with flue gas scrubbers to neutralize HF emissions.

  • The Hydrolysis Factor: As an ester, this compound is susceptible to hydrolysis in basic conditions (pH > 10).

    • Risk:[2][3][4][5][6][7] Mixing this waste with strong alkaline waste (e.g., Sodium Hydroxide solutions) can trigger an exothermic hydrolysis reaction, releasing Methanol and the free 2,4-difluoro-3-hydroxybenzoic acid.[1]

    • Protocol:Do not mix with basic aqueous waste streams.[8] Keep waste pH neutral or slightly acidic (pH 4–7).

Waste Segregation & Decision Logic

Effective disposal starts with segregation at the bench. Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath BinSolid SOLID HALOGENATED WASTE (Double-bagged, Yellow/Green Label) SolidPath->BinSolid Pure Compound or Contaminated Debris SolventCheck Solvent Type? LiquidPath->SolventCheck BinLiqHalo LIQUID HALOGENATED WASTE (Carboy, Red/Green Label) SolventCheck->BinLiqHalo Dissolved in DCM/Chloroform SolventCheck->BinLiqHalo Dissolved in Methanol/Ethyl Acetate (Must now be treated as Halogenated) BinLiqNonHalo STOP: Do not use Non-Halogenated Bin (Transfer to Halogenated)

Figure 1: Waste segregation logic ensuring fluorine-containing byproducts are routed to the correct incineration stream.

Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Context: Expired shelf-life material or excess weighing residue.

  • Protocol:

    • Container: Use a wide-mouth high-density polyethylene (HDPE) jar compatible with solids.

    • Labeling: Affix a hazardous waste label. Explicitly write: "Solid Waste: Methyl 2,4-difluoro-3-hydroxybenzoate. Contains Fluorine."[1][9][10][11]

    • Transfer: Transfer powder carefully inside a fume hood to avoid dust inhalation.

    • Sealing: Ensure the lid is tight. If the original container is small (<50g), it is safer to place the entire original vial into the waste jar rather than emptying it.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Context: The compound is dissolved in a solvent (e.g., Ethyl Acetate, Methanol, DCM).

  • Protocol:

    • Classification: Regardless of the solvent used, the presence of the difluoro-benzoate renders the entire mixture "Halogenated Waste."

    • Container: Use a dedicated "Halogenated Organic Solvents" carboy (typically polyethylene or glass).

    • Compatibility Check: Ensure the carboy does not contain strong oxidizers (Nitric acid) or strong bases.

    • Log Entry: Record the volume and estimated concentration on the waste log.

Scenario C: Spill Management (Lab Scale < 100g)
  • Context: Accidental powder spill on the benchtop.

  • Protocol:

    • PPE: Wear nitrile gloves, lab coat, and safety goggles. If the spill is outside a hood and dust is visible, use an N95 respirator.

    • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

    • Cleanup: Wipe up the material.[2]

    • Disposal: Place all contaminated paper towels and gloves into the Solid Halogenated Waste bin. Do not throw in regular trash.

    • Decontamination: Wash the surface with a mild detergent and water.

Emergency Response Workflow

In the event of a significant exposure or spill, follow this immediate logic flow.

EmergencyResponse Incident Incident Detected TypeCheck Exposure Type? Incident->TypeCheck SkinEye Skin/Eye Contact TypeCheck->SkinEye Inhalation Inhalation (Dust) TypeCheck->Inhalation ActionWash Flush with Water (15 min) Remove Contaminated Clothing SkinEye->ActionWash ActionAir Move to Fresh Air Support Breathing Inhalation->ActionAir Medical Seek Medical Attention Provide SDS (Section 4) ActionWash->Medical ActionAir->Medical

Figure 2: Immediate response workflow for personnel exposure.

Regulatory & Compliance Notes
  • EPA/RCRA (USA): While Methyl 2,4-difluoro-3-hydroxybenzoate is not explicitly P-listed or U-listed, it must be managed as a characteristic hazardous waste due to its toxicity and halogen content.[1]

  • Incineration Standard: The waste manifest must specify "Halogenated Organics" to ensure the receiving facility uses a rotary kiln with secondary combustion and caustic scrubbing (to capture HF).

  • Labeling: Always adhere to the GHS (Globally Harmonized System) standards. Labels must include the signal word WARNING and the pictogram for Irritant (Exclamation Mark).

References
  • Bucknell University . (2016). Hazardous Waste Segregation Guide: Halogenated vs Non-Halogenated. Retrieved from [Link][1]

  • PubChem . (2024).[3] Methyl 2,3-difluoro-4-hydroxybenzoate Compound Summary (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • EPA . (1986). Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Retrieved from [Link][1]

Sources

Handling

A Comprehensive Guide to the Safe Handling of Methyl 2,4-difluoro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for Methyl 2,4-difluoro-3-hydroxybenzoate was not available. The followin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for Methyl 2,4-difluoro-3-hydroxybenzoate was not available. The following guidance is synthesized from the safety data of structurally similar compounds, including methyl 4-fluoro-3-hydroxybenzoate and methyl 3-hydroxybenzoate, and established principles of laboratory safety. It is imperative to treat Methyl 2,4-difluoro-3-hydroxybenzoate as a hazardous substance and handle it with the utmost care.

Hazard Assessment and GHS Classification

Based on analogous compounds, Methyl 2,4-difluoro-3-hydroxybenzoate is anticipated to be classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Pictograms:



Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The following recommendations are based on a risk assessment of the potential hazards associated with Methyl 2,4-difluoro-3-hydroxybenzoate.[4][5]

Primary Engineering Controls: The First Line of Defense

All manipulations of solid Methyl 2,4-difluoro-3-hydroxybenzoate and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Essential Personal Protective Equipment

The following PPE is mandatory when handling Methyl 2,4-difluoro-3-hydroxybenzoate:

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.[5]Protects against splashes and airborne particles, preventing serious eye irritation.[1][2]
Hand Protection Nitrile or neoprene gloves.[6]Provides a barrier against skin contact, which can cause irritation.[1][2] Always check for rips or punctures before use and replace immediately if compromised.[6]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects against accidental spills and skin exposure.
Respiratory Protection For weighing and handling of the solid, a NIOSH-approved N95 or higher-rated particulate respirator is recommended.[7]Minimizes the inhalation of fine powder, which can cause respiratory tract irritation.[1][2]
Glove Selection: A Critical Choice

The selection of appropriate chemical-resistant gloves is paramount. For aromatic compounds like Methyl 2,4-difluoro-3-hydroxybenzoate, nitrile and neoprene gloves are generally recommended for incidental contact.[6] For prolonged handling or immersion, consider heavier-duty gloves and consult the manufacturer's chemical resistance data.

PPE_Selection_Workflow cluster_0 Handling Methyl 2,4-difluoro-3-hydroxybenzoate cluster_1 Required PPE start Initiate Task weighing Weighing Solid start->weighing dissolving Dissolving in Solvent weighing->dissolving goggles Chemical Goggles & Face Shield weighing->goggles gloves Nitrile/Neoprene Gloves weighing->gloves coat Lab Coat weighing->coat respirator N95 Respirator weighing->respirator Solid Handling reaction Running Reaction dissolving->reaction dissolving->goggles dissolving->gloves dissolving->coat workup Work-up/Extraction reaction->workup reaction->goggles reaction->gloves reaction->coat end Task Complete workup->end workup->goggles workup->gloves workup->coat

Caption: PPE selection workflow for handling Methyl 2,4-difluoro-3-hydroxybenzoate.

Safe Handling and Operational Procedures

Adherence to standard operating procedures is critical for minimizing risk.

General Handling Precautions
  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Use only outdoors or in a well-ventilated area.[1]

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as outlined in Section 2. Ensure a chemical spill kit is readily accessible.

  • Weighing: Carefully weigh the solid compound in a chemical fume hood. Use a disposable weigh boat to prevent contamination of balances.

  • Dissolution: Add the solvent to the solid slowly and stir to dissolve. Be aware of any potential exothermic reactions.

  • Reaction: Conduct the reaction in a properly assembled and secured apparatus within the fume hood.

  • Work-up and Purification: Perform all extractions, washes, and purification steps within the fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and equipment after use.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

Spill Response
  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Contain: For small spills, use an absorbent material to contain the spill.[8]

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with soap and water.[9]

Spill_Response_Plan spill Chemical Spill Occurs alert Alert Personnel spill->alert evacuate Evacuate Area (if necessary) alert->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major contain Contain with Absorbent small_spill->contain call_ehs Call Environmental Health & Safety large_spill->call_ehs cleanup Clean up with Spill Kit contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end Incident Resolved dispose->end call_ehs->end

Caption: Emergency response plan for a chemical spill.

First Aid Measures
  • If on skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[3]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[3][9]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[1][9] Call a poison center or doctor if you feel unwell.[9]

  • If swallowed: Rinse mouth.[1] Call a poison center or doctor if you feel unwell.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.

Waste Segregation

Methyl 2,4-difluoro-3-hydroxybenzoate is a halogenated organic compound.[5] As such, all waste containing this chemical, including contaminated solids, solutions, and disposable labware, must be segregated into a clearly labeled "Halogenated Organic Waste" container.[5]

Disposal Procedure
  • Collect all waste in a compatible, sealed container.

  • Label the container with the full chemical name and approximate concentration.

  • Arrange for pickup and disposal by your institution's environmental health and safety department.

  • Halogenated organic wastes are typically disposed of via high-temperature incineration.[1][5]

Decontamination of Laboratory Equipment

All equipment that has come into contact with Methyl 2,4-difluoro-3-hydroxybenzoate must be thoroughly decontaminated.

Decontamination Protocol
  • Initial Rinse: Rinse glassware and equipment with an appropriate organic solvent to remove the bulk of the chemical residue. Collect this rinse as halogenated organic waste.

  • Wash: Wash with soap and water.[10]

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow to air dry or place in a drying oven.

For heavily contaminated equipment, a more rigorous decontamination procedure may be necessary. Consult your institution's safety guidelines.[3][11]

References

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Methyl parahydroxybenzoate. Retrieved from [Link]

  • World Health Organization. (n.d.). Decontamination of Laboratory Equipment. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Manitoba Environmental Health and Safety. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Lottol International. (n.d.). Decontamination Guidelines for Laboratory Equipment. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Wayne State University Office of Environmental Health and Safety. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • University of California, Berkeley Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Dust Arrest. (2025, September 14). PPE for Powder Handling. Retrieved from [Link]

  • PIP. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • University of California, Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

Sources

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